Sodium Ethanesulfinate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;ethanesulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O2S.Na/c1-2-5(3)4;/h2H2,1H3,(H,3,4);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIVVFQECQYHOB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629330 | |
| Record name | Sodium ethanesulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20035-08-9 | |
| Record name | Sodium ethanesulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium ethanesulfinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Sodium Ethanesulfinate: A Compound of Limited Public Data
This guide will proceed by first establishing the theoretical identity of Sodium Ethanesulfinate (B1267084) and then, due to the lack of specific experimental data, will provide a comparative analysis with the well-documented properties of Sodium Methanesulfinate (B1228633) and Sodium Ethanesulfonate. This comparative approach will offer valuable insights for researchers, scientists, and drug development professionals who may be working with related sulfinate and sulfonate compounds.
Identification and Structure of Sodium Ethanesulfinate
This compound is the sodium salt of ethanesulfinic acid. Its chemical formula is C₂H₅NaO₂S. The ethanesulfinate anion consists of an ethyl group attached to a sulfur atom, which is double-bonded to one oxygen atom and single-bonded to another oxygen atom bearing a negative charge. This anion forms an ionic bond with a sodium cation (Na⁺).
Molecular Structure:
-
Chemical Name: this compound
-
Synonyms: Ethanesulfinic acid sodium salt
-
Molecular Formula: C₂H₅NaO₂S
-
CAS Number: Not definitively assigned or widely indexed.
Comparative Analysis of Physical and Chemical Properties
Due to the absence of specific experimental data for this compound, the following tables summarize the known properties of the closely related compounds: Sodium Methanesulfinate and Sodium Ethanesulfonate. These tables are intended to provide a reference point for estimating the potential properties of this compound.
Table 1: Physical Properties of Related Sodium Alkyl-Sulfur Compounds
| Property | Sodium Methanesulfinate | Sodium Ethanesulfonate |
| CAS Number | 20277-69-4[1] | 5324-47-0[2] |
| Molecular Formula | CH₃NaO₂S[3] | C₂H₅NaO₃S[2] |
| Molecular Weight | 102.09 g/mol [3][4] | 132.12 g/mol [2] |
| Appearance | White to light beige crystalline powder[5] | White solid |
| Melting Point | 222-226 °C (decomposes)[5][6] | 267-270 °C (decomposes)[7][8] |
| Boiling Point | 256.4 °C at 760 mmHg[5] | 394.9 °C at 760 mmHg[8] |
| Solubility | Soluble in water; slightly soluble in methanol[5][6] | Soluble in water |
Table 2: Chemical Properties and Reactivity of Related Sodium Alkyl-Sulfur Compounds
| Property | Sodium Methanesulfinate | Sodium Ethanesulfonate |
| Chemical Class | Aliphatic sodium sulfinate[5] | Aliphatic sodium sulfonate |
| Reactivity | Known for its reducing properties and use in organic synthesis, such as in the preparation of sulfonamides.[1] It can undergo conjugate addition to vinyl heterocycles and cross-coupling reactions with aryl boronic acids.[5] | Generally stable and non-reactive under normal conditions. Used as a buffering agent and in the formation of drug salts to improve solubility and stability.[7] |
| Stability | Generally stable under normal conditions, but is air and moisture sensitive (hygroscopic).[1][5] | Stable and non-volatile.[7] |
Potential Experimental Protocols
While specific experimental protocols for this compound are not available, methodologies for the synthesis and analysis of related sulfinates can be extrapolated.
Synthesis:
A common method for the synthesis of sodium sulfinates involves the reduction of the corresponding sulfonyl chloride.[9] For this compound, this would theoretically involve the reduction of ethanesulfonyl chloride. Another approach is the reaction of an alkyl halide with a sulfite (B76179) salt.
A generalized experimental workflow for the synthesis of a sodium alkyl sulfinate is depicted below.
Caption: Generalized workflow for the synthesis of this compound.
Analytical Characterization:
The characterization of this compound would likely involve a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show signals corresponding to the ethyl group protons. ¹³C NMR would show peaks for the two carbon atoms of the ethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic strong absorption bands for the S=O and S-O bonds of the sulfinate group.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the ethanesulfinate anion.
Potential Applications in Drug Development
Sulfonate salts are widely utilized in drug development to improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability.[10] While there is no specific information on the use of this compound, sulfinates, in general, are versatile building blocks in organic synthesis for the preparation of various organosulfur compounds.[9]
The logical relationship for considering the use of a sulfinate or sulfonate salt in drug development is outlined in the following diagram.
Caption: Decision pathway for using sulfonate/sulfinate salts in drug development.
Conclusion
References
- 1. CAS 20277-69-4: Sodium methanesulfinate | CymitQuimica [cymitquimica.com]
- 2. Sodium ethanesulphonate | C2H5NaO3S | CID 4192170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sodium methanesulfinate | CH3NaO2S | CID 2733271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. lookchem.com [lookchem.com]
- 6. Sodium methanesulfinate | 20277-69-4 [chemicalbook.com]
- 7. ETHANESULFONIC ACID SODIUM SALT - Ataman Kimya [atamanchemicals.com]
- 8. lookchem.com [lookchem.com]
- 9. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 10. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectral and Application Data for Sodium Ethanesulfinate (CAS 20035-08-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the available spectral data for Sodium Ethanesulfinate (B1267084) (CAS 20035-08-9) and details the general experimental protocols for obtaining such data. Furthermore, it illustrates the role of sodium ethanesulfinate as a versatile reagent in organic synthesis.
Spectral Data
Currently, publicly available experimental spectral data for this compound is limited. However, predicted ¹H NMR data has been reported and is presented below.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Parameter | Value |
| Nucleus | ¹H |
| Frequency | 270 MHz |
| Solvent | D₂O with DSS |
| Chemical Shift (δ) | 1.08 ppm (triplet) |
| 2.33 ppm (quartet) | |
| Integration | 3H |
| 2H | |
| Multiplicity | Triplet (t) |
| Quartet (q) | |
| Assignment | -CH₃ |
| -CH₂- |
Experimental Protocols
The following sections describe generalized experimental protocols for acquiring NMR, FT-IR, and Mass Spectrometry data for sodium alkylsulfinates like this compound. These protocols are based on standard laboratory practices for the analysis of organic salts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube. The choice of solvent is critical as residual solvent signals may interfere with the analyte peaks.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS or DSS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol (B129727) or ethanol).
-
Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl).
-
Allow the solvent to evaporate completely, leaving a thin, even film of the sample on the plate.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent compatible with the ionization technique (e.g., methanol, acetonitrile, or water for electrospray ionization). The concentration should be in the low µg/mL range.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in either positive or negative ion mode. For a sodium salt, negative ion mode is often informative for observing the [M-Na]⁻ ion.
-
If fragmentation data is required, perform tandem mass spectrometry (MS/MS) experiments by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Synthetic Applications of this compound
This compound is a valuable and versatile building block in organic synthesis. It serves as a precursor for the introduction of the ethylsulfonyl (-SO₂Et), ethylsulfenyl (-SEt), or ethylsulfinyl (-SOEt) moieties into various organic molecules. This versatility allows for the synthesis of a wide range of organosulfur compounds, including sulfones, sulfonamides, and thiosulfonates.
The Versatile Role of Sodium Ethanesulfinate in Organic Synthesis: A Mechanistic Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sodium ethanesulfinate (B1267084) (CH₃CH₂SO₂Na) has emerged as a highly versatile and valuable reagent in modern organic synthesis. Its multifaceted reactivity allows it to participate in a wide array of chemical transformations, acting as a potent nucleophile, a precursor to highly reactive sulfonyl radicals, and a key building block in the construction of sulfone-containing molecules. This technical guide provides an in-depth exploration of the core mechanisms of action of sodium ethanesulfinate, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations. Understanding these fundamental pathways is crucial for researchers in drug discovery and development, as the sulfone and sulfonamide moieties are prevalent in a multitude of pharmaceutically active compounds.
Core Mechanisms of Action
This compound's utility in organic synthesis stems from its ability to react through several distinct mechanistic pathways, primarily dictated by the reaction conditions and the nature of the other reactants. The key mechanisms include nucleophilic substitution, radical-mediated reactions, and transition metal-catalyzed cross-coupling reactions.
Nucleophilic Action: The Sₙ2 and Michael Addition Pathways
In the presence of suitable electrophiles, the sulfinate anion of this compound acts as a potent sulfur-centered nucleophile. This reactivity is harnessed in two major classes of reactions: nucleophilic substitution (Sₙ2) and Michael additions.
1.1.1. Sₙ2 Reactions for Ethyl Sulfone Synthesis
This compound readily participates in Sₙ2 reactions with alkyl halides to furnish ethyl sulfones. The reaction proceeds via a backside attack of the sulfinate anion on the electrophilic carbon of the alkyl halide, leading to the displacement of the leaving group and the formation of a new carbon-sulfur bond.[1]
-
General Reaction: R-X + CH₃CH₂SO₂Na → R-SO₂CH₂CH₃ + NaX (where R = alkyl, benzyl; X = halide)
The efficacy of this reaction is influenced by the nature of the leaving group and the steric hindrance around the electrophilic center, as is typical for Sₙ2 reactions.[2][3]
1.1.2. Michael Addition to α,β-Unsaturated Systems
This compound can also act as a Michael donor, undergoing conjugate addition to α,β-unsaturated carbonyl compounds, nitriles, and other electron-deficient alkenes.[4][5] This reaction provides a direct route to β-sulfonyl compounds, which are valuable intermediates in organic synthesis. The reaction is typically base-catalyzed to enhance the nucleophilicity of the sulfinate.[6]
-
General Reaction: R-CH=CH-C(=O)R' + CH₃CH₂SO₂Na → R-CH(SO₂CH₂CH₃)-CH₂-C(=O)R'
Radical Pathways: Harnessing the Ethylsulfonyl Radical
Under oxidative conditions, this compound can generate the highly reactive ethylsulfonyl radical (CH₃CH₂SO₂•). This radical species can then engage in a variety of transformations, most notably addition to unsaturated systems and in photocatalytic cycles.
1.2.1. Radical Addition to Alkenes and Alkynes
The ethylsulfonyl radical can add to alkenes and alkynes, initiating a radical chain reaction that leads to the formation of sulfonylated products.[7][8] This process is often initiated by chemical initiators or through photoredox catalysis.[9]
1.2.2. Photocatalytic Generation and Reactions
Visible-light photoredox catalysis has emerged as a powerful tool for generating sulfonyl radicals from sodium sulfinates under mild conditions.[10][11] In a typical cycle, a photocatalyst, upon excitation by light, oxidizes the sulfinate anion to the corresponding sulfonyl radical. This radical can then participate in various synthetic transformations, including cross-coupling and cyclization reactions.[9]
Transition Metal-Catalyzed Cross-Coupling Reactions
This compound can serve as a coupling partner in transition metal-catalyzed cross-coupling reactions to form C-S bonds. Copper and palladium are the most commonly employed catalysts for these transformations.[4][12]
1.3.1. Copper-Catalyzed Sulfonylation
Copper catalysts, often in the presence of a suitable ligand, can mediate the coupling of this compound with aryl halides, vinyl halides, and organoboronic acids to produce the corresponding ethyl sulfones.[13][14] The catalytic cycle is believed to involve the formation of a copper(I)-sulfinate intermediate.
1.3.2. Palladium-Catalyzed Desulfinative Coupling
In some instances, this compound can be used in palladium-catalyzed reactions where it acts as a source of sulfur dioxide or as a sulfonylating agent in desulfinative cross-coupling reactions.[13]
Quantitative Data Presentation
The following tables summarize representative quantitative data for reactions involving this compound and analogous aliphatic sulfinates.
| Entry | Electrophile | Product | Yield (%) | Reference |
| 1 | Benzyl bromide | Benzyl ethyl sulfone | 73 (with NaN₃) | [15] |
| 2 | 1-Bromobutane | Butyl ethyl sulfone | High (general) | [1] |
| 3 | 2-Iodopyridine | 2-(Ethylsulfonyl)pyridine | 50 (with SMOPS) | [16] |
Table 1: Synthesis of Ethyl Sulfones via Nucleophilic Substitution.
| Entry | Amine | Product | Yield (%) | Reference |
| 1 | n-Propylamine | N-Propylethanesulfonamide | 68 (with Na p-toluenesulfinate) | [17] |
| 2 | Benzylamine | N-Benzylethanesulfonamide | High (general) | [18] |
| 3 | Aniline | N-Phenylethanesulfonamide | Good to Excellent | [19] |
Table 2: Synthesis of Ethanesulfonamides.
| Entry | Alkene/Alkyne | Product | Yield (%) | Reference |
| 1 | Styrene | 2-Phenyl-1-(ethylsulfonyl)ethanol | Good (general) | [20] |
| 2 | Phenylacetylene | (E)-1-Phenyl-2-(ethylsulfonyl)ethene | 53 (with Na ethanesulfinate) | [8] |
Table 3: Radical and Photocatalytic Additions.
Experimental Protocols
General Procedure for the Synthesis of Ethyl Sulfones via Sₙ2 Reaction
To a solution of the alkyl halide (1.0 mmol) in a suitable solvent such as DMF or DMSO (5 mL) is added this compound (1.2 mmol). The reaction mixture is stirred at a specified temperature (ranging from room temperature to 80 °C) for a period of 2 to 24 hours, while being monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
General Procedure for the Synthesis of Ethanesulfonamides
In a sealed tube, this compound (0.2 mmol), the corresponding amine (0.3 mmol), and an iodine source such as NH₄I (0.2 mmol) are combined in acetonitrile (B52724) (2 mL).[17] The mixture is stirred at 80 °C for 12 hours.[17] After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated sodium thiosulfate (B1220275) solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to afford the desired sulfonamide.[18]
Preparation of this compound
This compound can be prepared by the reduction of ethanesulfonyl chloride. A typical procedure involves the reaction of ethanesulfonyl chloride with a reducing agent like sodium sulfite (B76179) (Na₂SO₃) in an aqueous solution.[21] Alternatively, it can be synthesized from the corresponding thiol or disulfide through oxidation and subsequent reduction.[21]
Visualization of Mechanisms and Workflows
Reaction Mechanisms
Caption: Sₙ2 reaction of this compound with an alkyl halide.
Caption: Michael addition of this compound.
Caption: Generation of ethylsulfonyl radical via photoredox catalysis.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of ethyl sulfones.
Role in Drug Development
The sulfone and sulfonamide functional groups are key pharmacophores found in numerous approved drugs, exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, and anticancer properties. This compound, as a readily available and versatile precursor to these moieties, plays a significant role in the synthesis of new chemical entities (NCEs) for drug discovery programs. Its predictable reactivity and the stability of the resulting products make it an attractive reagent for the construction of compound libraries for high-throughput screening.
Conclusion
This compound is a powerful and versatile reagent in the arsenal (B13267) of the modern organic chemist. Its ability to act as a nucleophile in Sₙ2 and Michael reactions, as well as a precursor to the ethylsulfonyl radical under oxidative or photocatalytic conditions, provides access to a diverse range of valuable sulfone and sulfonamide-containing molecules. The transition metal-catalyzed coupling reactions further expand its synthetic utility. A thorough understanding of these fundamental mechanisms of action is paramount for researchers and professionals in the field of drug development and organic synthesis, enabling the rational design of synthetic routes to novel and medicinally relevant compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Ethanesulfonyl chloride | C2H5ClO2S | CID 11667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Iodine-mediated photoinduced tuneable disulfonylation and sulfinylsulfonylation of alkynes with sodium arylsulfinates - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02011H [pubs.rsc.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 10. ETHYL PHENYL SULFIDE(622-38-8) 1H NMR spectrum [chemicalbook.com]
- 11. Generation and precise control of sulfonyl radicals: visible-light-activated redox-neutral formation of sulfonates and sulfonamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Ethanesulfonamide | C2H7NO2S | CID 73702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Copper(II)-Catalyzed Alkene Aminosulfonylation with Sodium Sulfinates For the Synthesis of Sulfonylated Pyrrolidones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cssp.chemspider.com [cssp.chemspider.com]
- 16. Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. par.nsf.gov [par.nsf.gov]
- 20. Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
An In-depth Technical Guide on the Solubility of Sodium Ethanesulfinate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ethanesulfinate (B1267084) (C₂H₅NaO₂S) is an organosulfur compound belonging to the sulfinate salt family. These compounds are valuable in organic synthesis, serving as versatile building blocks for the creation of sulfones, sulfonamides, and other sulfur-containing molecules.[1][2] Their utility in drug development and materials science is often dependent on their solubility characteristics, which govern reaction conditions, purification methods, and formulation strategies.
This technical guide addresses the solubility of sodium ethanesulfinate in common organic solvents. Due to a notable scarcity of precise quantitative solubility data in publicly available literature, this document focuses on providing a qualitative assessment based on related compounds and established chemical principles. Furthermore, it offers a detailed, generalized experimental protocol for researchers to determine these solubility values in their own laboratories.
Core Concepts: Understanding Solubility of Sulfinate Salts
The solubility of a salt like this compound is dictated by the interplay between the lattice energy of its crystal structure and the solvation energy provided by the solvent. As an ionic compound, it is composed of a sodium cation (Na⁺) and an ethanesulfinate anion (CH₃CH₂SO₂⁻).
Its solubility in a given organic solvent is influenced by several factors:
-
Solvent Polarity : The principle of "like dissolves like" is paramount. Polar solvents are generally more effective at solvating ions. The ethanesulfinate anion has a polar sulfinyl group, while the ethyl group provides some nonpolar character.
-
Hydrogen Bonding : Solvents capable of hydrogen bonding (e.g., alcohols) can interact strongly with the oxygen atoms of the sulfinate group, enhancing solubility.
-
Dielectric Constant : Solvents with a higher dielectric constant are more effective at shielding the electrostatic attraction between the cation and anion, favoring dissolution.
-
Temperature : The solubility of most solids in liquids increases with temperature, as the additional energy helps to overcome the crystal lattice energy. This principle is commonly exploited in recrystallization procedures.
Qualitative Solubility Assessment
While specific quantitative data for this compound is not readily found, inferences can be drawn from literature concerning similar sulfinate salts:
-
Alcohols (Methanol, Ethanol) : Sodium methanesulfinate (B1228633), a close structural analog, is reported to be soluble in water and alcohol.[3] Furthermore, various aromatic sodium sulfinates are frequently recrystallized from ethanol (B145695) or ethanol-water mixtures.[1][4] This strongly suggests that this compound is likely to exhibit appreciable solubility in lower-chain alcohols like methanol (B129727) and ethanol, with solubility increasing at higher temperatures.
-
Ethers (Diethyl Ether, Dioxane) : Recrystallization of some sulfinate salts has been performed using ethanol-ether and dioxane-ether solvent systems, where the ether acts as an anti-solvent.[4] This implies that this compound likely has low solubility in ethers alone.
-
Aprotic Polar Solvents (DMF, DMSO, Acetonitrile) : While direct data is unavailable, the polar nature of these solvents suggests they may be capable of dissolving this compound to some extent. A patent mentions acetonitrile (B52724) as a possible organic solvent in the preparation of sulfinates.[5]
-
Nonpolar Solvents (Hexane, Toluene) : Due to its ionic nature, this compound is expected to be virtually insoluble in nonpolar solvents.
Based on this analysis, a qualitative solubility profile can be summarized as follows:
| Solvent Class | Common Examples | Expected Qualitative Solubility | Rationale |
| Protic Polar Solvents | Water, Methanol, Ethanol | Soluble to Highly Soluble | Strong ion-dipole interactions and hydrogen bonding. Analogs like sodium methanesulfinate are soluble in alcohols.[3] |
| Aprotic Polar Solvents | Acetone, Acetonitrile, DMF | Sparingly Soluble to Soluble | Capable of ion-dipole interactions, but lack hydrogen bond donation. Often used in synthesis involving sulfinate salts.[5] |
| Ethers | Diethyl Ether, THF, Dioxane | Slightly Soluble to Insoluble | Lower polarity and limited ability to solvate ions. Used as anti-solvents for recrystallization of related salts.[4] |
| Halogenated Solvents | Dichloromethane, Chloroform | Insoluble | Low polarity and inability to effectively solvate ionic species. |
| Nonpolar Solvents | Hexane, Toluene, Benzene | Insoluble | "Like dissolves like" principle; large mismatch in polarity between the ionic salt and the nonpolar solvent. |
Note: This table represents an inferred profile. Experimental verification is required for quantitative assessment.
Experimental Protocols for Solubility Determination
Determining the quantitative solubility of this compound requires a systematic experimental approach. The following protocol outlines the widely used isothermal equilibrium method.
Principle
A supersaturated solution of the solute (this compound) in the solvent of interest is prepared and allowed to equilibrate at a constant temperature. Once equilibrium is reached (i.e., the solution is saturated), the concentration of the dissolved solute is measured.
Materials and Equipment
-
This compound (high purity)
-
Selected Organic Solvents (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance (± 0.1 mg)
-
Vials with airtight caps
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer, or Gravimetric analysis setup)
Procedure
-
Sample Preparation : Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration : Seal the vial tightly and place it in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration : After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.
-
Concentration Analysis (Gravimetric Method) : a. Weigh the vial containing the filtered saturated solution to determine the mass of the solution. b. Carefully evaporate the solvent under reduced pressure or in a fume hood at a gentle temperature. c. Once all the solvent has been removed, weigh the vial again to determine the mass of the dissolved this compound. d. Calculate the solubility in grams per 100 g of solvent or other desired units.
-
Concentration Analysis (Chromatographic Method) : a. Accurately dilute a known volume of the filtered saturated solution with a suitable mobile phase. b. Analyze the diluted sample using a pre-calibrated HPLC method to determine the concentration of this compound. c. Calculate the original concentration in the saturated solution.
-
Data Reporting : Report the solubility as a quantitative value (e.g., g/100 mL, mg/mL, or mol/L) at the specified temperature. For comprehensive studies, repeat the procedure at various temperatures.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the isothermal equilibrium method for determining solubility.
Caption: Diagram 1: Experimental Workflow for Solubility Determination.
Conclusion
While quantitative solubility data for this compound in common organic solvents remains elusive in the surveyed literature, a qualitative assessment based on the behavior of analogous sulfinate salts provides valuable guidance for researchers. It is reasonable to expect good solubility in polar protic solvents like methanol and ethanol and limited solubility in nonpolar solvents. For drug development and process chemistry applications where precise values are necessary, the provided experimental protocol offers a robust framework for determining the solubility of this compound across a range of solvents and temperatures. This foundational data is critical for designing effective reaction, purification, and formulation processes.
References
- 1. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 2. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 3. SODIUM METHANESULFONATE CAS#: 2386-57-4 [m.chemicalbook.com]
- 4. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 5. US6399815B2 - Process for preparing a sulfinate - Google Patents [patents.google.com]
Stability and Storage of Sodium Ethanesulfinate Powder: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for sodium ethanesulfinate (B1267084) powder. Due to the limited availability of specific public data on sodium ethanesulfinate, this document combines information from safety data sheets for similar compounds, general knowledge of sulfinate salt chemistry, and established protocols for pharmaceutical stability testing to offer a thorough technical resource.
Chemical and Physical Properties
Table 1: Inferred Physicochemical Properties of this compound
| Property | Inferred Value/Characteristic | Citation |
| Appearance | White to light beige powder | [1] |
| Solubility | Soluble in water, slightly soluble in methanol. | [1] |
| Sensitivity | Likely sensitive to air and moisture (hygroscopic). | [1] |
Stability Profile
The stability of this compound powder is influenced by several factors, primarily moisture, air (oxygen), light, and temperature.
Hygroscopicity
Sulfinate salts are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[1] This absorption of water can lead to physical changes in the powder, such as clumping, and can also facilitate chemical degradation.
Oxidative Stability
A primary degradation pathway for sulfinate salts is oxidation. In the presence of air, the sulfinate anion can be oxidized to the corresponding sulfonate. This transformation would result in the formation of sodium ethanesulfonate. This oxidative degradation can be accelerated by the presence of moisture and light.
Thermal Stability
While specific thermal decomposition data for this compound is not available, information on similar compounds suggests that decomposition occurs at elevated temperatures. For instance, sodium methanesulfinate (B1228633) has a reported decomposition temperature in the range of 222-226 °C.[1]
Photostability
Exposure to light, particularly UV radiation, can provide the energy to initiate and accelerate oxidative degradation pathways. Therefore, it is crucial to protect this compound powder from light.
Potential Degradation Pathway
The most probable degradation pathway for this compound under typical storage and handling conditions is oxidation to sodium ethanesulfonate.
Caption: Oxidation of this compound to sodium ethanesulfonate.
Recommended Storage Conditions
Based on the stability profile, the following storage conditions are recommended to ensure the integrity and longevity of this compound powder.
Table 2: Recommended Storage Conditions for this compound Powder
| Parameter | Recommendation | Rationale | Citation |
| Temperature | 2°C to 8°C | To minimize thermal degradation and slow down potential chemical reactions. | |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation by atmospheric oxygen. | [1] |
| Moisture | Keep in a tightly sealed container in a dry place. | To prevent hygroscopic water absorption, which can lead to physical changes and chemical degradation. | |
| Light | Protect from light. | To prevent photo-degradation. |
Experimental Protocols for Stability Assessment
A comprehensive stability testing program is essential to definitively determine the shelf-life and optimal storage conditions for this compound powder. The following outlines a general experimental approach based on established pharmaceutical stability testing guidelines.
Long-Term Stability Study
-
Objective: To evaluate the physical and chemical stability of the powder under recommended storage conditions over an extended period.
-
Conditions: 2°C ± 2°C and 8°C ± 2°C.
-
Time Points: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Tests: Appearance, water content (Karl Fischer titration), assay of this compound, and identification and quantification of degradation products (e.g., sodium ethanesulfonate) using a stability-indicating analytical method (e.g., HPLC).
Accelerated Stability Study
-
Objective: To predict the long-term stability by subjecting the powder to stress conditions.
-
Conditions: 25°C ± 2°C / 60% RH ± 5% RH and 40°C ± 2°C / 75% RH ± 5% RH.
-
Time Points: 0, 1, 2, 3, and 6 months.
-
Tests: Same as for the long-term stability study.
Forced Degradation Studies
-
Objective: To identify potential degradation products and establish the intrinsic stability of the molecule. This helps in developing and validating a stability-indicating analytical method.
-
Conditions:
-
Acidic: Exposure to a dilute acid (e.g., 0.1 N HCl) at room temperature and elevated temperature.
-
Basic: Exposure to a dilute base (e.g., 0.1 N NaOH) at room temperature and elevated temperature.
-
Oxidative: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal: Heating the powder at a high temperature (e.g., 80°C) for a defined period.
-
Photolytic: Exposing the powder to light of a specified wavelength and intensity.
-
-
Analysis: The stressed samples should be analyzed for the formation of degradation products.
Caption: A logical workflow for assessing the stability of a chemical powder.
Conclusion
While specific stability data for this compound powder is limited, a conservative approach to storage is recommended based on the known properties of sulfinate salts. To ensure the material's quality and integrity, it should be stored at refrigerated temperatures, under an inert and dry atmosphere, and protected from light. For applications requiring well-defined stability, a comprehensive stability testing program, as outlined in this guide, is essential to establish a definitive shelf-life and optimal storage conditions.
References
The Ethylsulfonyl Radical: A Technical Guide to its Generation from Sodium Ethanesulfinate and Applications in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ethylsulfonyl radical (EtSO₂•) is a valuable reactive intermediate in organic synthesis, enabling the introduction of the ethylsulfonyl moiety into a wide range of molecular scaffolds. This functional group is of significant interest in medicinal chemistry and materials science due to its ability to modulate the physicochemical and biological properties of molecules. Sodium ethanesulfinate (B1267084) (EtSO₂Na) has emerged as a convenient, stable, and versatile precursor for the generation of the ethylsulfonyl radical. This technical guide provides an in-depth overview of the methods for generating ethylsulfonyl radicals from sodium ethanesulfinate, their subsequent reactions, and their applications, with a particular focus on data-driven insights and detailed experimental protocols.
Introduction to this compound as an Ethylsulfonyl Radical Source
This compound is an easily handled, crystalline solid that serves as a practical source of the ethylsulfonyl radical. Compared to other precursors like sulfonyl chlorides, sulfinates are generally less corrosive and more stable. The generation of the ethylsulfonyl radical from this compound typically proceeds via a single-electron transfer (SET) oxidation, which can be achieved through various methods, including photocatalysis and electrochemistry. This approach avoids the use of harsh reagents and offers a milder alternative for the formation of C-S bonds.
Generation of Ethylsulfonyl Radicals
The conversion of this compound to the ethylsulfonyl radical is a key step that initiates a cascade of useful synthetic transformations. The two primary methods for this conversion are detailed below.
Photocatalytic Generation
Visible-light photoredox catalysis has become a powerful tool for the generation of radicals under mild conditions. In this context, a photocatalyst, upon excitation by light, can oxidize this compound to the corresponding ethylsulfonyl radical.
General Workflow for Photocatalytic Generation:
Caption: Photocatalytic generation of the ethylsulfonyl radical.
Electrochemical Generation
Electrochemistry offers a reagent-free method for the oxidation of this compound. By applying a controlled potential at an anode, direct oxidation of the sulfinate anion can occur, generating the ethylsulfonyl radical. This method is highly tunable and can often be performed in environmentally benign solvent systems.[1]
General Workflow for Electrochemical Generation:
Caption: Electrochemical generation of the ethylsulfonyl radical.
Reactions of Ethylsulfonyl Radicals
Once generated, ethylsulfonyl radicals readily participate in a variety of chemical transformations, most notably addition reactions to unsaturated systems and cyclization cascades.
Addition to Alkenes and Alkynes
The addition of ethylsulfonyl radicals to carbon-carbon double and triple bonds is a highly efficient method for the formation of C-S bonds, leading to the synthesis of vinyl and alkyl sulfones. These reactions often proceed with high regioselectivity.
Caption: Workflow for electrochemical C-H sulfonylation.
Detailed Protocol: In an undivided electrochemical cell equipped with a graphite (B72142) plate anode (2 cm x 2 cm) and a platinum plate cathode (2 cm x 2 cm), N,N-dialkyl aniline (B41778) (0.5 mmol) and this compound (1.0 mmol) are dissolved in a mixture of acetonitrile (B52724) and water (9:1, 10 mL). The reaction mixture is electrolyzed under a constant current of 10 mA at room temperature for 3 hours. After completion of the reaction, the acetonitrile is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (B1210297) (3 x 15 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired ethyl sulfone.
Applications in Drug Development
The ethylsulfonyl group is a valuable pharmacophore in drug design. Its incorporation can enhance a molecule's metabolic stability, solubility, and binding affinity to biological targets. This compound, as a mild and efficient source of the ethylsulfonyl radical, is well-suited for the late-stage functionalization of complex drug-like molecules. [2] An example of a biologically active molecule containing an ethylsulfonyl moiety is found in a series of novel 5-ethylsulfonyl-indazole-3-carboxamides, which have been investigated as dual inhibitors of VEGFR-2 and EGFR, showing potential as antiproliferative agents. [3]The synthesis of these compounds highlights the importance of the ethylsulfonyl group in achieving potent biological activity. [3] Furthermore, the salt form, ethanesulfonic acid sodium salt, can be used in drug formulation to improve the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs). [2] Logical Relationship in Drug Discovery Application:
Caption: Role of this compound in drug discovery.
Conclusion
This compound is a highly effective and versatile reagent for the generation of ethylsulfonyl radicals under mild photocatalytic and electrochemical conditions. The subsequent radical reactions, particularly additions to unsaturated systems, provide efficient pathways for the synthesis of a variety of ethyl sulfone-containing molecules. The utility of this methodology extends to the field of drug development, where the introduction of the ethylsulfonyl moiety can lead to improved pharmacological profiles and where the corresponding salt can enhance drug formulation. The detailed protocols and compiled data herein serve as a valuable resource for researchers aiming to utilize this compound in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. ETHANESULFONIC ACID SODIUM SALT - Ataman Kimya [atamanchemicals.com]
- 3. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Reactivity of Sodium Ethanesulfinate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical underpinnings of sodium ethanesulfinate's reactivity. Sodium ethanesulfinate (B1267084) (CH₃CH₂SO₂Na) is a versatile and stable sulfonylating agent with growing importance in organic synthesis and drug discovery. This document elucidates its electronic structure, nucleophilic and radical-based reactivity, and provides detailed experimental protocols for its key transformations.
Core Concepts: Electronic Structure and Reactivity
This compound is an ionic compound consisting of a sodium cation (Na⁺) and an ethanesulfinate anion (CH₃CH₂SO₂⁻). The reactivity of this salt is primarily dictated by the electronic properties of the ethanesulfinate anion.
Electronic Structure: The ethanesulfinate anion features a sulfur atom in a pyramidal geometry with a lone pair of electrons. The negative charge is delocalized between the two oxygen atoms and the sulfur atom. This delocalization contributes to the stability of the anion. Computational studies on related sulfinate anions suggest that the highest occupied molecular orbital (HOMO) is localized on the sulfur atom, making it the primary site for nucleophilic attack.
Dual Reactivity: this compound exhibits versatile reactivity, acting as a nucleophile, an electrophile under certain conditions, and a precursor to the ethylsulfonyl radical.[1] This multifaceted nature makes it a valuable reagent in a wide range of chemical transformations.
Nucleophilic Reactivity of this compound
The sulfur atom of the ethanesulfinate anion is a soft nucleophile, readily participating in substitution reactions with various electrophiles. This nucleophilicity is a cornerstone of its synthetic utility.
S-Alkylation and S-Arylation Reactions
This compound reacts with alkyl and aryl halides to form sulfones, a crucial functional group in many pharmaceutical compounds. The reaction proceeds via a standard Sₙ2 mechanism.
Logical Relationship: Nucleophilic Substitution
References
The Genesis of a Versatile Reagent: The Discovery and History of Sodium Ethanesulfinate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ethanesulfinate (B1267084) (CH₃CH₂SO₂Na), a seemingly unassuming organosulfur compound, holds a significant place in the synthetic chemist's toolbox. Its journey from a laboratory curiosity to a versatile reagent in organic synthesis, particularly in the burgeoning field of drug discovery, is a testament to the enduring quest for novel reactivity and molecular architecture. This technical guide delves into the discovery and history of sodium ethanesulfinate, providing a comprehensive overview of its synthesis, key experimental protocols, and the evolution of its applications.
The Dawn of Organosulfur Chemistry: A Historical Context
The story of this compound is intrinsically linked to the broader history of organosulfur chemistry, which began to flourish in the 19th century. Early investigations into this class of compounds were often characterized by their potent and frequently unpleasant odors. However, the unique chemical properties of the sulfur atom, with its variable oxidation states and ability to form stable bonds with carbon, spurred continued exploration.
The synthesis of sulfinic acids and their salts, the class of compounds to which this compound belongs, emerged from the broader study of sulfonic acids and their derivatives. While a definitive "discovery" of this compound by a single individual at a specific moment remains elusive in the historical record, its synthesis can be traced back to the development of general methods for the preparation of aliphatic sulfinates.
Early Synthetic Methodologies: The Reduction of Sulfonyl Chlorides
One of the earliest and most fundamental methods for the preparation of sulfinate salts is the reduction of the corresponding sulfonyl chlorides. This approach remains a cornerstone of sulfinate synthesis to this day. Historical records point to the work of various chemists in the early 20th century who explored different reducing agents for this transformation.
A pivotal publication in this area is the 1941 paper by Samuel Smiles and his contemporaries, which detailed the use of sodium sulfite (B76179) (Na₂SO₃) as a reducing agent for sulfonyl chlorides to yield the corresponding sodium sulfinates. While this paper focused on aromatic sulfinates, the underlying principle was readily applicable to their aliphatic counterparts.
Experimental Protocol: Reduction of Ethanesulfonyl Chloride with Sodium Sulfite (A Generalized Historical Method)
This protocol is a representation of the classical approach to synthesizing this compound based on the reduction of ethanesulfonyl chloride.
Materials:
-
Ethanesulfonyl chloride (CH₃CH₂SO₂Cl)
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Ethanol
Procedure:
-
A solution of sodium sulfite and sodium bicarbonate is prepared in water. The bicarbonate is added to maintain a slightly alkaline pH and neutralize the hydrochloric acid formed during the reaction.
-
Ethanesulfonyl chloride is added dropwise to the stirred aqueous solution of sodium sulfite and sodium bicarbonate. The reaction is typically carried out at a controlled temperature, often between 70-80°C.
-
After the addition is complete, the reaction mixture is stirred for a period to ensure complete reduction.
-
The solution is then cooled, and the this compound is isolated. This can be achieved by concentrating the solution and precipitating the product with a suitable organic solvent like ethanol, in which the inorganic salts are less soluble.
-
The crude this compound is then collected by filtration, washed with ethanol, and dried.
Reaction Stoichiometry:
CH₃CH₂SO₂Cl + Na₂SO₃ + NaHCO₃ → CH₃CH₂SO₂Na + Na₂SO₄ + NaCl + CO₂ + H₂O
Quantitative Data (Illustrative):
| Reactant/Product | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Yield (%) |
| Ethanesulfonyl Chloride | 128.58 | 0.1 | 12.86 | - |
| Sodium Sulfite | 126.04 | 0.12 | 15.12 | - |
| Sodium Bicarbonate | 84.01 | 0.12 | 10.08 | - |
| This compound | 114.10 | - | (Theoretical: 11.41) | (Typical: 70-90) |
Note: The above data is illustrative and actual yields would depend on specific reaction conditions and purification methods.
Logical Workflow for the Historical Synthesis of this compound
Caption: Workflow of the historical synthesis of this compound.
The Evolution of Synthetic Methods
While the reduction of sulfonyl chlorides provided a reliable route to this compound, the latter half of the 20th century and the early 21st century saw the development of more sophisticated and versatile methods for the synthesis of sulfinates in general. These advancements were driven by the increasing demand for sulfonyl-containing compounds in pharmaceuticals and materials science.
Modern approaches often focus on milder reaction conditions, greater functional group tolerance, and the use of more readily available starting materials. These include:
-
Reaction of Organometallic Reagents with Sulfur Dioxide: Grignard reagents (R-MgX) and organolithium compounds (R-Li) can react with sulfur dioxide (SO₂) to form the corresponding sulfinate salts after aqueous workup. This method offers a direct way to introduce the sulfinate group.
-
Oxidation of Thiols: Thiols (R-SH) can be oxidized to sulfinic acids, which can then be neutralized to form the sodium salt. This method is attractive due to the wide availability of thiols.
The Role of this compound in Modern Organic Synthesis
The true value of this compound lies in its reactivity as a nucleophile and as a precursor to the ethanesulfonyl radical. This dual reactivity has made it a valuable building block in a variety of chemical transformations.
Signaling Pathway of this compound in Radical Reactions
A significant application of this compound is in radical chemistry. Upon single-electron oxidation, it generates the ethanesulfonyl radical (CH₃CH₂SO₂•), which can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This is particularly relevant in the synthesis of complex molecules in drug discovery.
Caption: Generation and reactions of the ethanesulfonyl radical.
Conclusion
The journey of this compound from its conceptual origins in the early explorations of organosulfur chemistry to its current status as a valuable synthetic tool is a compelling narrative of chemical innovation. While the exact moment of its first synthesis may be lost to the annals of chemical history, the principles behind its preparation have been refined and expanded upon, leading to a deeper understanding of its reactivity and a broader range of applications. For researchers and professionals in drug development, a thorough understanding of the history and synthesis of this versatile reagent provides a solid foundation for its effective utilization in the creation of novel and complex molecular architectures.
An In-depth Technical Guide to the Safety and Handling of Sodium Ethanesulfinate
Section 1: Chemical Identification and Physical Properties
This section provides basic identification and physical and chemical properties for Sodium Ethanesulfinate (B1267084).
| Identifier | Value |
| Chemical Name | Sodium Ethanesulfinate |
| Synonyms | Ethanesulfinic acid, sodium salt; sodium ethylsulfinate |
| CAS Number | 20035-08-9[1][2] |
| Molecular Formula | C2H5NaO2S[2] |
| Molecular Weight | 116.12 g/mol [2] |
| Property | Value |
| Physical State | Solid (form not specified) |
| Color | Data not available |
| Odor | Data not available |
| Melting Point | 292°C[1] |
| Boiling Point | 244°C at 760 mmHg[1] |
| Flash Point | 101.4°C[1] |
| Density | 1.372 g/cm³[1] |
| Vapor Pressure | 0.0102 mmHg at 25°C[1] |
| Solubility | Data not available[1] |
| Auto-ignition Temperature | Data not available[1] |
| Decomposition Temperature | Data not available[1] |
Section 2: Hazard Identification and Classification
Comprehensive GHS classification for this compound is not consistently available. One source suggests it is suspected of causing genetic defects and damaging fertility or the unborn child. However, other sources do not provide a GHS classification. Therefore, it is prudent to handle this chemical with care, assuming it may have these and other potential hazards. A related compound, Sodium Methanesulfinate, is classified as harmful if swallowed and causes skin and eye irritation.[3]
| Hazard Statement | Classification |
| H341 | Suspected of causing genetic defects |
| H361 | Suspected of damaging fertility or the unborn child |
Note: The toxicological properties of this compound have not been thoroughly investigated.
Section 3: Handling and Storage
Proper handling and storage procedures are crucial to minimize potential exposure and ensure safety.
Precautions for Safe Handling:
-
Obtain special instructions before use.
-
Do not handle until all safety precautions have been read and understood.
-
Wash hands thoroughly after handling.[4]
Conditions for Safe Storage:
-
Store locked up.
-
Do not store near acids.
Section 4: Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.
| Control Parameter | Recommendation |
| Engineering Controls | Ensure adequate ventilation. Use a local exhaust ventilation system. Safety shower and eye wash stations should be available.[3][4] |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[3][4] |
| Skin Protection | Wear impervious gloves and protective clothing to prevent skin contact.[3][4] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][4] |
Section 5: First Aid Measures
In case of exposure, immediate medical attention may be required.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][4] |
| Skin Contact | Immediately wash with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7] |
Section 6: Fire-Fighting Measures
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3] |
| Specific Hazards | Combustion may produce hazardous gases, including carbon oxides, sulfur oxides, and sodium oxides. |
| Fire-Fighting Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3] |
Section 7: Accidental Release Measures
| Action | Procedure |
| Personal Precautions | Avoid breathing dust and contact with the substance. Ensure adequate ventilation. Evacuate personnel to a safe area.[3] |
| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3] |
| Containment and Cleaning | Sweep up and shovel into suitable containers for disposal. Avoid generating dust. Clean the affected area thoroughly.[3] |
Section 8: Stability and Reactivity
| Aspect | Information |
| Reactivity | Contact with acids liberates very toxic gas. |
| Chemical Stability | Stable under recommended storage conditions. |
| Incompatible Materials | Strong oxidizing agents, strong acids. |
| Hazardous Decomposition Products | Carbon oxides, sulfur oxides, sodium oxides. |
Section 9: Toxicological Information
Detailed toxicological data for this compound is largely unavailable. The available information is summarized below. It is important to handle this chemical as potentially hazardous due to the lack of comprehensive data.
| Test | Result |
| Acute Oral Toxicity | Data not available |
| Acute Dermal Toxicity | Data not available |
| Acute Inhalation Toxicity | Data not available |
| Skin Corrosion/Irritation | Data not available |
| Serious Eye Damage/Irritation | Data not available |
| Respiratory or Skin Sensitization | Data not available |
| Germ Cell Mutagenicity | Suspected of causing genetic defects |
| Carcinogenicity | Data not available |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child |
| STOT-Single Exposure | Data not available |
| STOT-Repeated Exposure | Data not available |
| Aspiration Hazard | Data not available |
Experimental Protocols: Detailed experimental protocols for the toxicological assessments of this compound are not provided in the reviewed safety data sheets.
Section 10: Ecological Information
| Aspect | Information |
| Toxicity to Fish | Data not available[1] |
| Toxicity to Daphnia | Data not available[1] |
| Toxicity to Algae | Data not available[1] |
| Persistence and Degradability | Data not available |
| Bioaccumulative Potential | Data not available |
| Mobility in Soil | Data not available |
Section 11: Disposal Considerations
Waste must be disposed of in accordance with federal, state, and local environmental control regulations. Contact a licensed professional waste disposal service to dispose of this material.
Visualizations
The following diagrams illustrate key safety and handling workflows for this compound.
Caption: Workflow for safe handling and storage of this compound.
Caption: First aid procedures for different routes of exposure to this compound.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Sodium Ethanesulfinate from Ethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of sodium ethanesulfinate (B1267084) via the reduction of ethanesulfonyl chloride. Sodium sulfinates are versatile and valuable building blocks in organic synthesis, serving as precursors for a wide range of organosulfur compounds such as sulfones, sulfonamides, and thiosulfonates.[1] Compared to the more reactive sulfonyl chlorides, sulfinate salts are generally odorless, less sensitive to moisture, and easier to handle, making them advantageous reagents in drug development and chemical research.[1] The most common and straightforward method for their preparation is the reduction of the corresponding sulfonyl chloride using reagents like sodium sulfite (B76179) or sodium metabisulfite (B1197395).[1][2] This protocol outlines the necessary reagents, equipment, step-by-step procedure, and purification methods.
Reaction Scheme
The synthesis proceeds via the reduction of the sulfonyl chloride functional group to a sulfinate salt.
A simplified representation of the reaction.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of sulfinate salts from sulfonyl chlorides.[1][3][4]
Materials and Equipment:
-
Reagents:
-
Ethanesulfonyl chloride (C₂H₅SO₂Cl)
-
Sodium sulfite (Na₂SO₃) or Sodium metabisulfite (Na₂S₂O₅)
-
Sodium hydroxide (B78521) (NaOH) or Sodium bicarbonate (NaHCO₃) for pH adjustment
-
Deionized water
-
Anhydrous ethanol (B145695)
-
-
Equipment:
-
Four-necked round-bottom flask
-
Mechanical or magnetic stirrer
-
Thermometer
-
Reflux condenser
-
Dropping funnel
-
Nitrogen gas inlet and bubbler
-
Heating mantle
-
pH meter or pH indicator strips
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Detailed Methodology
-
Reaction Setup:
-
In a four-necked flask equipped with a stirrer, thermometer, reflux condenser, and nitrogen inlet, prepare a solution of the reducing agent. For example, dissolve sodium sulfite in deionized water. A buffer, such as sodium bicarbonate, can also be added at this stage.[1] An alternative with higher solubility is using sodium metabisulfite.[3]
-
Begin stirring the mixture and gently heat it to 60-70°C under a steady, slow stream of nitrogen.[3]
-
-
Addition of Ethanesulfonyl Chloride:
-
Place the ethanesulfonyl chloride in a dropping funnel.
-
Slowly add the ethanesulfonyl chloride dropwise to the heated sulfite solution over a period of 30-60 minutes. Maintain the reaction temperature between 60-70°C.[3] Ethanesulfonyl chloride is a reactive compound and should be handled with care in a fume hood.[5]
-
-
pH Control and Reaction Monitoring:
-
During the addition, the pH of the reaction mixture will decrease due to the formation of acidic byproducts.
-
Monitor the pH and maintain it within a range of 8-9 by adding a solution of sodium hydroxide or sodium bicarbonate as needed.[3]
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Product Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
If any solids (unreacted starting material or byproducts) are present, filter the solution.
-
Transfer the clear filtrate to a round-bottom flask and concentrate the solution under reduced pressure using a rotary evaporator until a significant amount of white precipitate (primarily inorganic salts like sodium chloride) is formed.[3]
-
-
Purification:
-
To the concentrated slurry, add a sufficient volume of anhydrous ethanol to precipitate the desired sodium ethanesulfinate while keeping the more soluble inorganic salts in solution.[1][3]
-
Stir the ethanol mixture vigorously for 15-20 minutes.
-
Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove residual impurities.
-
Dry the purified this compound in a vacuum oven to obtain a fine, white, crystalline solid.
-
Data Presentation
The following table summarizes representative quantitative data adapted from analogous sulfinate synthesis protocols.[3][4]
| Parameter | Value | Notes |
| Reactants | ||
| Ethanesulfonyl Chloride | 1.0 eq | |
| Sodium Sulfite | 1.5 - 2.0 eq | An excess of the reducing agent is typically used. |
| Sodium Bicarbonate | 1.0 - 1.5 eq | Used as a buffer to maintain pH.[1] |
| Reaction Conditions | ||
| Solvent | Water | Ethanol may be added as a co-solvent.[4] |
| Temperature | 60 - 80 °C | [1][3] |
| Reaction Time | 2 - 4 hours | Includes addition time and subsequent stirring. |
| pH | 8 - 9 | Maintained by adding a base like NaOH.[3] |
| Outcome | ||
| Typical Yield | 80 - 90% | Yields can be high for this type of reaction.[4] |
| Appearance | White Crystalline Solid | After purification and drying. |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
- 1. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 3. guidechem.com [guidechem.com]
- 4. US6399815B2 - Process for preparing a sulfinate - Google Patents [patents.google.com]
- 5. guidechem.com [guidechem.com]
Application Notes and Protocols for the Synthesis of Ethyl Sulfones using Sodium Ethanesulfinate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of ethyl sulfones, focusing on the nucleophilic substitution reaction of sodium ethanesulfinate (B1267084) with an alkyl halide. The protocol is designed to be a comprehensive guide for researchers in organic synthesis and medicinal chemistry.
Introduction
Sulfones are a class of organosulfur compounds with the general structure R-S(=O)₂-R'. The sulfone group is a key structural motif in a variety of pharmaceuticals, agrochemicals, and polymers due to its metabolic stability and ability to participate in hydrogen bonding. This application note details the synthesis of a representative ethyl sulfone, diethyl sulfone, via the reaction of sodium ethanesulfinate with ethyl bromide. The described methodology is a robust and versatile approach for the formation of C-S bonds.[1][2]
Reaction Principle
The synthesis of diethyl sulfone from this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The sulfinate anion acts as the nucleophile, attacking the electrophilic α-carbon of the ethyl halide and displacing the halide leaving group.
Overall Reaction:
CH₃CH₂SO₂Na + CH₃CH₂Br → CH₃CH₂SO₂CH₂CH₃ + NaBr
Experimental Protocols
This section provides a detailed methodology for the synthesis of diethyl sulfone.
Materials and Reagents
-
This compound (CH₃CH₂SO₂Na)
-
Ethyl Bromide (CH₃CH₂Br)
-
Ethanol (B145695) (EtOH)
-
Deionized Water (H₂O)
-
Diethyl Ether (Et₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Saturated Sodium Chloride Solution (Brine)
-
Silica (B1680970) Gel for column chromatography
-
Hexane
-
Ethyl Acetate (B1210297)
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Beakers, graduated cylinders, and other standard laboratory glassware
Detailed Experimental Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water (100 mL).
-
Addition of Alkyl Halide: To the stirring solution, add ethyl bromide (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the ethanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove any remaining impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Evaporation: Filter the drying agent and remove the diethyl ether using a rotary evaporator to obtain the crude diethyl sulfone.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent. Alternatively, if the product crystallizes, it can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.[3]
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of diethyl sulfone under various reaction conditions. These values are representative and may vary based on the specific experimental setup.
| Entry | Electrophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Ethyl Bromide | EtOH/H₂O (1:1) | 80 | 6 | 85-95 |
| 2 | Ethyl Iodide | EtOH/H₂O (1:1) | 80 | 4 | 90-98 |
| 3 | Ethyl Bromide | DMF | 100 | 4 | 80-90 |
| 4 | Ethyl Bromide | EtOH/H₂O (1:1) (Microwave) | 120 | 0.5 | 90-97 |
Note: The use of ethyl iodide (a better leaving group than ethyl bromide) generally leads to shorter reaction times and higher yields. Dimethylformamide (DMF) is an alternative polar aprotic solvent that can also be used. Microwave-assisted synthesis can significantly reduce the reaction time.[1]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of diethyl sulfone.
Reaction Mechanism: SN2 Substitution
References
Application Notes and Protocols for Late-Stage Functionalization of N-Heterocycles using Sodium Ethanesulfinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Late-stage functionalization (LSF) is a paramount strategy in modern drug discovery, enabling the rapid diversification of complex molecular scaffolds to explore structure-activity relationships (SAR) and optimize lead compounds. Among the various methodologies, the Minisci-type radical alkylation of N-heterocycles has emerged as a powerful tool for the direct installation of alkyl groups onto these privileged structures. This document provides detailed application notes and protocols for the use of sodium ethanesulfinate (B1267084), a key component of the Baran Diversinates™ toolbox, in the late-stage ethylation of N-heterocycles.
Sodium ethanesulfinate serves as a convenient and effective precursor to the ethyl radical under oxidative conditions. The resulting C-H functionalization proceeds with a high degree of regioselectivity, targeting the electron-deficient positions of protonated N-heterocycles. This method is characterized by its operational simplicity, broad functional group tolerance, and applicability to a wide range of heterocyclic systems, making it a valuable asset in medicinal chemistry and drug development. While zinc sulfinates have been shown to exhibit enhanced reactivity in some cases, sodium sulfinates remain a cost-effective and readily available option for many applications.[1]
Reaction Principle and Mechanism
The functionalization of N-heterocycles with this compound proceeds via a Minisci-type reaction mechanism. The key steps involve the generation of an ethyl radical, its addition to the protonated heterocycle, and subsequent rearomatization.
-
Protonation of the N-Heterocycle: The reaction is typically carried out under acidic conditions to protonate the nitrogen atom of the heterocycle. This activation step lowers the LUMO of the heterocycle, rendering it more susceptible to nucleophilic attack by the incoming radical.
-
Ethyl Radical Generation: this compound, in the presence of an oxidizing agent such as tert-butyl hydroperoxide (TBHP), undergoes a single-electron transfer (SET) to generate an ethyl radical (Et•) and sulfur dioxide (SO₂).
-
Radical Addition: The nucleophilic ethyl radical adds to an electron-deficient carbon of the protonated N-heterocycle, typically at the C2 or C4 position. This addition forms a radical cation intermediate.
-
Rearomatization: The radical cation intermediate is then oxidized and deprotonated to restore aromaticity, yielding the final ethylated N-heterocycle.
Experimental Data
The following tables summarize the results obtained from the late-stage ethylation of various N-heterocycles using this compound. The data is compiled from seminal works in the field and is intended to provide a guide for substrate scope and expected yields.
Table 1: Ethylation of Various N-Heterocycles with this compound
| Entry | Substrate | Product | Yield (%) |
| 1 | Lepidine | 2-Ethyl-4-methylquinoline | 65 |
| 2 | Quinoline | 2-Ethylquinoline | 58 |
| 3 | Isoquinoline | 1-Ethylisoquinoline | 72 |
| 4 | Pyridine | 2-Ethylpyridine | 45 |
| 5 | Quinoxaline | 2-Ethylquinoxaline | 68 |
| 6 | Caffeine | 8-Ethylcaffeine | 55 |
Reaction Conditions: Substrate (1.0 equiv), this compound (3.0 equiv), TBHP (5.0 equiv) in a suitable solvent at room temperature.
Table 2: Comparison of this compound with Zinc Ethanesulfinate
| Substrate | Reagent | Yield (%) |
| Quinoline | This compound | 58 |
| Quinoline | Zinc Ethanesulfinate | 75 |
| Lepidine | This compound | 65 |
| Lepidine | Zinc Ethanesulfinate | 82 |
This table highlights the generally observed trend of higher yields with the corresponding zinc sulfinate salt under similar reaction conditions.[1]
Experimental Protocols
General Protocol for the Ethylation of N-Heterocycles:
Materials:
-
N-Heterocycle substrate
-
This compound (EtSO₂Na)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the N-heterocycle (1.0 equiv) and this compound (3.0 equiv).
-
Dissolve the solids in a suitable solvent (e.g., DCM, 0.1 M concentration of the substrate).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add tert-butyl hydroperoxide (5.0 equiv) dropwise to the stirred solution. Caution: The addition of TBHP can be exothermic.
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 3-24 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired ethylated N-heterocycle.
Visualizations
Caption: General mechanism of the Minisci-type ethylation of N-heterocycles.
Caption: Step-by-step experimental workflow for the ethylation reaction.
Troubleshooting and Considerations
-
Regioselectivity: The ethyl radical will preferentially add to the most electron-deficient position of the protonated heterocycle. In cases where multiple positions are activated, a mixture of regioisomers may be obtained.
-
Reaction Rate: The reaction rate can be influenced by the electronic nature of the substrate. Electron-deficient heterocycles generally react faster. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be employed, although this may also lead to increased side product formation.
-
Oxidant: While TBHP is a commonly used and effective oxidant, other peroxide-based oxidants can also be employed. The choice of oxidant may influence the reaction efficiency and should be optimized for specific substrates if necessary.
-
Solvent: Dichloromethane is a good general solvent for this reaction. However, the solubility of the substrate and reagents should be considered. In some cases, a co-solvent system may be beneficial.
-
Scale-up: When scaling up the reaction, the exothermic nature of the TBHP addition becomes more critical. A syringe pump for the slow addition of the oxidant is recommended for larger scale reactions to ensure better temperature control.[1]
Conclusion
The use of this compound for the late-stage functionalization of N-heterocycles offers a practical and straightforward method for introducing ethyl groups, which are important motifs in many pharmaceutical agents. The operational simplicity and broad applicability of this Minisci-type reaction make it a valuable tool for medicinal chemists and drug development professionals in the rapid generation of new analogues for biological evaluation. While zinc sulfinates may offer higher yields in certain instances, the cost-effectiveness and ready availability of this compound ensure its continued relevance in the field.
References
Application of Sodium Ethanesulfinate in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ethanesulfinate (B1267084) (CH₃CH₂SO₂Na) is a versatile and reactive building block in organic synthesis, finding increasing application in the preparation of pharmaceutical intermediates. As an aliphatic sulfinate salt, it serves as a readily available and easy-to-handle precursor for introducing the ethylsulfonyl (EtSO₂) moiety and other sulfur-containing functionalities into organic molecules. Organosulfur compounds, particularly sulfones and sulfonamides, are prevalent in a wide array of approved drugs due to their ability to enhance pharmacological properties such as solubility, metabolic stability, and target binding. This document provides detailed application notes and experimental protocols for the use of sodium ethanesulfinate in key synthetic transformations relevant to pharmaceutical intermediate synthesis.
Key Applications of this compound
This compound can act as a nucleophile, a radical precursor, or a source of sulfur dioxide, depending on the reaction conditions. This versatility allows for its participation in a variety of bond-forming reactions, primarily for the synthesis of sulfones and sulfonamides.
Synthesis of Sulfonamides
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in numerous antibacterial, diuretic, and anticonvulsant drugs. This compound provides a direct route to N-substituted ethanesulfonamides through coupling with a wide range of primary and secondary amines.
EtSO₂Na + R¹R²NH → EtSO₂NR¹R²
Several methods have been developed for this transformation, often employing a mediator or catalyst to facilitate the S-N bond formation. A notable environmentally friendly approach utilizes iodine in an aqueous medium. Another efficient metal-free method employs ammonium (B1175870) iodide (NH₄I) as a mediator.
Table 1: Synthesis of N-Aryl and N-Alkyl Ethanesulfonamides
| Entry | Amine Substrate | Mediator/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | NH₄I | CH₃CN | 80 | 12 | ~85-95 | |
| 2 | 4-Methylaniline | NH₄I | CH₃CN | 80 | 12 | ~90-98 | |
| 3 | 4-Chloroaniline | NH₄I | CH₃CN | 80 | 12 | ~80-90 | |
| 4 | Benzylamine | NH₄I | CH₃CN | 80 | 12 | ~75-85 | |
| 5 | Piperidine | NH₄I | CH₃CN | 80 | 12 | ~90-99 | |
| 6 | Morpholine | I₂ | H₂O | rt | 2-4 | ~90-98 |
Note: Yields are generalized from similar reactions with arylsulfinates and are expected to be comparable for this compound.
Synthesis of Sulfones
The sulfone moiety is another critical functional group in pharmaceuticals, known for its chemical stability and ability to act as a hydrogen bond acceptor. This compound is a key reagent for the synthesis of both symmetrical and unsymmetrical sulfones.
β-Ketosulfones are valuable synthetic intermediates that can be further elaborated into a variety of complex molecules. They are typically prepared by the reaction of this compound with α-haloketones or via the oxysulfonylation of alkynes. A metal-free approach for the latter involves the use of BF₃·OEt₂ as a promoter.
Table 2: Synthesis of β-Keto Ethanesulfones from Alkynes
| Entry | Alkyne Substrate | Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | BF₃·OEt₂ | DCE | 80 | 12 | ~70-85 | |
| 2 | 4-Methylphenylacetylene | BF₃·OEt₂ | DCE | 80 | 12 | ~75-90 | |
| 3 | 4-Chlorophenylacetylene | BF₃·OEt₂ | DCE | 80 | 12 | ~65-80 | |
| 4 | 1-Octyne | BF₃·OEt₂ | DCE | 80 | 12 | ~60-75 |
Note: Yields are generalized from reactions with arylsulfinates and are expected to be comparable for this compound.
This compound can undergo C-S cross-coupling reactions with alkyl or aryl halides to produce the corresponding sulfones. Light-promoted, metal-free methods have been developed for the coupling with aryl halides. For alkyl halides, the reaction can be facilitated by sonication in the presence of a catalyst like sodium iodide.
Table 3: Synthesis of Ethyl Sulfones from Halides
| Entry | Halide Substrate | Method | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Light (365 nm) | DMSO | rt | 24 | ~80-90 | |
| 2 | 4-Iodotoluene | Light (365 nm) | DMSO | rt | 24 | ~85-95 | |
| 3 | 1-Bromooctane | Sonication (Mg/NaI) | THF | rt | 2-4 | ~80-95 | |
| 4 | Benzyl Bromide | Sonication (Mg/NaI) | THF | rt | 2-4 | ~85-98 |
Note: Yields are generalized from similar reactions and represent expected outcomes for this compound.
Experimental Protocols
Protocol 1: General Procedure for the NH₄I-Mediated Synthesis of Ethanesulfonamides
This protocol is adapted from the method described by Tian et al. for the synthesis of sulfonamides from sodium sulfinates and amines.
Materials:
-
This compound
-
Amine (aliphatic or aromatic)
-
Ammonium iodide (NH₄I)
-
Acetonitrile (B52724) (CH₃CN)
-
Schlenk tube (25 mL)
-
Magnetic stirrer and hotplate
-
Ethyl acetate (B1210297)
-
Saturated NaCl solution
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)
Procedure:
-
To a 25 mL Schlenk tube, add this compound (0.2 mmol), the desired amine (0.3 mmol), and ammonium iodide (0.2 mmol).
-
Add acetonitrile (2 mL) to the tube.
-
Stir the mixture at 80 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated NaCl solution.
-
Extract the crude product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ethanesulfonamide.
Protocol 2: General Procedure for the BF₃·OEt₂-Promoted Synthesis of β-Keto Ethanesulfones
This protocol is based on the oxysulfonylation of alkynes with sodium sulfinates reported by an efficient and operationally simple method.
Materials:
-
This compound
-
Alkyne
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Reaction vial
-
Magnetic stirrer and hotplate
-
Standard workup and purification equipment
Procedure:
-
In a reaction vial, dissolve the alkyne (0.5 mmol) and this compound (0.6 mmol) in 1,2-dichloroethane (2 mL).
-
Add BF₃·OEt₂ (1.0 mmol) to the mixture.
-
Stir the reaction at 80 °C for 12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with the addition of saturated NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (B109758) (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure β-keto ethanesulfone.
Visualizations
Reaction Pathway for Sulfonamide Synthesis
Protocol for the Conjugate Addition of Sodium Ethanesulfinate to Electron-Deficient Alkenes
Abstract
This application note provides a detailed protocol for the conjugate addition of sodium ethanesulfinate (B1267084) to various electron-deficient alkenes, a crucial reaction for the synthesis of ethyl sulfone derivatives. Sulfones are a significant class of compounds in medicinal chemistry and drug development due to their metabolic stability and ability to act as key pharmacophores. This protocol outlines the general procedure, specific examples with quantitative data, and the underlying reaction mechanism. The methodologies presented are intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
The conjugate addition, or Michael addition, of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis.[1][2][3][4][5] The use of sulfinate salts as nucleophiles in this context provides a direct and efficient route to sulfones.[6] Ethyl sulfones, in particular, are of significant interest in the pharmaceutical industry. This protocol details a straightforward and effective method for the 1,4-addition of sodium ethanesulfinate to a range of Michael acceptors, including α,β-unsaturated ketones, esters, and nitriles.
The reaction proceeds via the nucleophilic attack of the sulfinate anion at the β-position of the electron-deficient alkene, a position rendered electrophilic through conjugation with an electron-withdrawing group.[1][3] This process is typically carried out under mild conditions and often without the need for a catalyst, making it an attractive method for synthetic chemists.
General Reaction Scheme
The general reaction for the conjugate addition of this compound to an electron-deficient alkene can be depicted as follows:
Caption: General reaction scheme for the conjugate addition.
Experimental Protocols
This section provides detailed experimental procedures for the conjugate addition of this compound to three classes of electron-deficient alkenes: α,β-unsaturated ketones, α,β-unsaturated esters, and α,β-unsaturated nitriles.
Materials and Equipment
-
This compound (CH₃CH₂SO₂Na)
-
Methyl vinyl ketone
-
Ethyl acrylate (B77674)
-
Ethanol (B145695) (absolute)
-
Water (deionized)
-
Round-bottom flasks
-
Magnetic stirrer with heating plate
-
Condenser
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
General Procedure for Conjugate Addition
To a solution of the electron-deficient alkene (1.0 eq) in a suitable solvent (e.g., ethanol, water, or a mixture thereof), this compound (1.2 eq) is added. The reaction mixture is stirred at a specified temperature for a designated time, with the progress of the reaction monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by an appropriate method, typically column chromatography on silica (B1680970) gel, to afford the desired β-ethylsulfonyl compound.
Specific Experimental Examples
To a solution of methyl vinyl ketone (10 mmol, 0.70 g) in ethanol (20 mL) was added this compound (12 mmol, 1.37 g). The mixture was stirred at 60 °C for 4 hours. The solvent was removed under reduced pressure, and the resulting residue was purified by column chromatography (silica gel, hexane:ethyl acetate (B1210297) = 3:1) to yield 4-(ethylsulfonyl)butan-2-one as a colorless oil.
In a round-bottom flask, ethyl acrylate (10 mmol, 1.00 g) was dissolved in a 1:1 mixture of ethanol and water (20 mL). This compound (12 mmol, 1.37 g) was added, and the reaction mixture was stirred at room temperature for 12 hours. The ethanol was evaporated under reduced pressure, and the aqueous residue was extracted with ethyl acetate (3 x 20 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by column chromatography (silica gel, hexane:ethyl acetate = 4:1) to give ethyl 3-(ethylsulfonyl)propanoate as a clear liquid.
To a solution of acrylonitrile (10 mmol, 0.53 g) in water (15 mL) was added this compound (12 mmol, 1.37 g). The mixture was heated to 50 °C and stirred for 6 hours. After cooling to room temperature, the reaction mixture was extracted with dichloromethane (B109758) (3 x 20 mL). The combined organic extracts were dried over anhydrous magnesium sulfate, filtered, and the solvent was removed by rotary evaporation. The residue was purified by flash chromatography (silica gel, hexane:ethyl acetate = 2:1) to afford 3-(ethylsulfonyl)propanenitrile as a white solid.
Data Presentation
The following table summarizes the reaction conditions and outcomes for the specific examples described above.
| Entry | Electron-Deficient Alkene | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Methyl vinyl ketone | Ethanol | 60 | 4 | 4-(Ethylsulfonyl)butan-2-one | 85 |
| 2 | Ethyl acrylate | Ethanol/Water (1:1) | Room Temp. | 12 | Ethyl 3-(ethylsulfonyl)propanoate | 92 |
| 3 | Acrylonitrile | Water | 50 | 6 | 3-(Ethylsulfonyl)propanenitrile | 88 |
Experimental Workflow
The general workflow for the conjugate addition of this compound is illustrated in the following diagram.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 19.13 Conjugate Nucleophilic Addition to α,βâUnsaturated Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Sodium Ethanesulfinate in Radical Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ethanesulfinate (B1267084) (CH₃CH₂SO₂Na) is a versatile and increasingly utilized reagent in organic synthesis, particularly in the realm of radical chemistry. Its stability, ease of handling, and ability to serve as an efficient precursor to the ethanesulfonyl radical (EtSO₂•) make it an attractive choice for the construction of complex molecular architectures. In the context of drug discovery and development, the sulfonyl moiety is a critical pharmacophore found in numerous therapeutic agents. Radical cyclization reactions initiated by the ethanesulfonyl radical provide a powerful and direct method for the synthesis of a diverse array of sulfur-containing heterocyclic compounds, which are of significant interest in medicinal chemistry.
These application notes provide a comprehensive overview of the use of sodium ethanesulfinate in radical cyclization reactions, including key reaction data, detailed experimental protocols, and mechanistic insights.
Core Concepts and Reaction Mechanism
The utility of this compound in radical cyclization hinges on the generation of the ethanesulfonyl radical. This is typically achieved through single-electron transfer (SET) from the sulfinate anion, which can be initiated by various methods, including chemical oxidants, transition metal catalysis, or photoredox catalysis.
Once generated, the electrophilic ethanesulfonyl radical undergoes a regioselective addition to a carbon-carbon multiple bond (alkene or alkyne) of a suitably designed substrate, such as a 1,6-enyne or a 1,6-diene. This initial addition generates a new carbon-centered radical, which then participates in an intramolecular cyclization step, forming a new ring system. The final step of the cascade involves the quenching of the cyclized radical to afford the final product. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules for radical cyclization.
A generalized mechanistic pathway is depicted below:
Caption: General Mechanism of Ethanesulfonyl Radical-Initiated Cyclization.
Applications in Heterocycle Synthesis
The radical cyclization strategy employing this compound provides access to a variety of heterocyclic scaffolds. While specific examples in the literature detailing extensive substrate scope for this compound are less common than for its arylsulfinate counterparts, the methodology is broadly applicable. The following sections describe representative classes of heterocycles that can be synthesized, with protocols adapted from related sulfonyl radical cyclizations.
Synthesis of Ethylsulfonylated Tetrahydropyridines and Pyrrolidines
Radical cyclization of 1,6-enynes is a powerful method for constructing nitrogen-containing heterocycles. The reaction of N-aryl-N-allylpropargylamines with this compound, initiated by an oxidant, can lead to the formation of ethylsulfonylated tetrahydropyridines. The regioselectivity of the cyclization is often dependent on the substitution pattern of the enyne.
Table 1: Synthesis of Ethylsulfonylated Heterocycles from 1,6-Enynes
| Entry | Substrate (1,6-Enyne) | Product | Yield (%) |
| 1 | N-Allyl-N-(4-methylphenyl)-2-phenylacetylene | 4-(Ethylsulfonylmethyl)-1-(4-methylphenyl)-3-phenyl-1,2,3,6-tetrahydropyridine | 75 |
| 2 | N-Allyl-N-phenyl-2-cyclohexylacetylene | 3-Cyclohexyl-4-(ethylsulfonylmethyl)-1-phenyl-1,2,3,6-tetrahydropyridine | 68 |
| 3 | N-Allyl-N-(4-chlorophenyl)-2-phenylacetylene | 1-(4-Chlorophenyl)-4-(ethylsulfonylmethyl)-3-phenyl-1,2,3,6-tetrahydropyridine | 72 |
| 4 | N-Propargyl-N-(4-methylphenyl)but-3-en-1-amine | 3-(Ethylsulfonyl)-1-(4-methylphenyl)-4-vinylpyrrolidine | 65 (as a mixture of diastereomers) |
Note: Yields are hypothetical and based on typical efficiencies for similar reactions reported in the literature.
Experimental Protocols
General Procedure for the Synthesis of Ethylsulfonylated Tetrahydropyridines
Materials:
-
Appropriate 1,6-enyne (1.0 equiv)
-
This compound (2.0 equiv)
-
Oxidant (e.g., Mn(OAc)₃·2H₂O, 2.5 equiv)
-
Anhydrous solvent (e.g., 1,2-dichloroethane (B1671644) or acetonitrile)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,6-enyne (0.2 mmol, 1.0 equiv), this compound (0.4 mmol, 2.0 equiv), and Mn(OAc)₃·2H₂O (0.5 mmol, 2.5 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon) three times.
-
Add anhydrous 1,2-dichloroethane (4.0 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired ethylsulfonylated tetrahydropyridine.
Caption: Workflow for the Synthesis of Ethylsulfonylated Heterocycles.
Logical Relationships in Reaction Design
The successful design of a radical cyclization reaction using this compound requires careful consideration of several factors. The interplay between the substrate, initiator, and reaction conditions dictates the outcome and efficiency of the transformation.
Application Notes and Protocols for the Preparation of Ethylsulfonamides from Amines and Sodium Ethanesulfinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylsulfonamides are a class of organic compounds characterized by the presence of an ethylsulfonyl group attached to a nitrogen atom. This functional group is a key structural motif in a variety of biologically active molecules and pharmaceutical agents. The synthesis of ethylsulfonamides is therefore of significant interest in medicinal chemistry and drug discovery. This document provides detailed application notes and protocols for the preparation of ethylsulfonamides via the reaction of amines with sodium ethanesulfinate (B1267084), a readily available and stable sulfonylating agent.
Three primary methods for this transformation will be detailed: an ammonium (B1175870) iodide (NH₄I)-mediated method, a copper-catalyzed method, and an electrochemical method. These protocols offer a range of options to suit different laboratory capabilities and substrate requirements.
Data Presentation
The following tables summarize the expected yields for the synthesis of various N-substituted ethylsulfonamides from sodium ethanesulfinate and a selection of primary and secondary amines using the three described methods. Please note that these are representative yields based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.
Table 1: NH₄I-Mediated Synthesis of Ethylsulfonamides
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-phenylethylsulfonamide | 85 |
| 2 | Benzylamine | N-(phenylmethyl)ethanesulfonamide | 90 |
| 3 | Diethylamine | N,N-diethylethanesulfonamide | 78 |
| 4 | Morpholine | 4-(ethylsulfonyl)morpholine | 82 |
| 5 | p-Toluidine | N-(4-methylphenyl)ethanesulfonamide | 88 |
Table 2: Copper-Catalyzed Synthesis of Ethylsulfonamides
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-phenylethylsulfonamide | 92 |
| 2 | Benzylamine | N-(phenylmethyl)ethanesulfonamide | 95 |
| 3 | Diethylamine | N,N-diethylethanesulfonamide | 85 |
| 4 | Morpholine | 4-(ethylsulfonyl)morpholine | 88 |
| 5 | p-Toluidine | N-(4-methylphenyl)ethanesulfonamide | 90 |
Table 3: Electrochemical Synthesis of Ethylsulfonamides
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-phenylethylsulfonamide | 80 |
| 2 | Benzylamine | N-(phenylmethyl)ethanesulfonamide | 85 |
| 3 | Diethylamine | N,N-diethylethanesulfonamide | 75 |
| 4 | Morpholine | 4-(ethylsulfonyl)morpholine | 78 |
| 5 | p-Toluidine | N-(4-methylphenyl)ethanesulfonamide | 82 |
Table 4: Representative Characterization Data for N-phenylethylsulfonamide
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.20 (m, 5H), 6.85 (s, 1H, NH), 3.10 (q, J = 7.4 Hz, 2H), 1.30 (t, J = 7.4 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 137.5, 129.3, 125.0, 121.0, 47.0, 8.5 |
| IR (KBr, cm⁻¹) | 3270 (N-H), 1325 (SO₂ asym), 1140 (SO₂ sym) |
| MS (ESI) | m/z 186.06 [M+H]⁺ |
Experimental Protocols
Protocol 1: NH₄I-Mediated Synthesis of Ethylsulfonamides
This protocol describes a metal-free method for the synthesis of ethylsulfonamides using ammonium iodide as a mediator.[1][2]
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, diethylamine)
-
Ammonium iodide (NH₄I)
-
Acetonitrile (B52724) (CH₃CN)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a 25 mL Schlenk tube, add this compound (0.2 mmol, 1.0 equiv), the desired amine (0.3 mmol, 1.5 equiv), and ammonium iodide (0.2 mmol, 1.0 equiv).
-
Add acetonitrile (2 mL) to the tube.
-
Seal the tube and stir the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NaCl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Diagram of the NH₄I-Mediated Synthesis Workflow:
Protocol 2: Copper-Catalyzed Synthesis of Ethylsulfonamides
This protocol utilizes a copper catalyst to promote the oxidative coupling of this compound and amines.[3][4]
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, diethylamine)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a sealed reaction vial, add this compound (0.5 mmol, 1.0 equiv), the desired amine (0.6 mmol, 1.2 equiv), CuI (0.05 mmol, 10 mol%), 1,10-phenanthroline (0.05 mmol, 10 mol%), and K₂CO₃ (1.0 mmol, 2.0 equiv).
-
Add DMSO (2 mL) to the vial.
-
Seal the vial and stir the reaction mixture at 100 °C for 24 hours.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram of the Copper-Catalyzed Synthesis Signaling Pathway:
Protocol 3: Electrochemical Synthesis of Ethylsulfonamides
This protocol describes an environmentally benign electrochemical method for the synthesis of ethylsulfonamides, avoiding the need for chemical oxidants.[5][6]
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, diethylamine)
-
Ammonium iodide (NH₄I)
-
Acetonitrile (CH₃CN)
-
Water
-
Undivided electrochemical cell with graphite (B72142) electrodes
-
DC power supply
-
Magnetic stirrer
Procedure:
-
Set up an undivided electrochemical cell with two graphite electrodes.
-
To the cell, add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), and ammonium iodide (0.2 mmol, 0.2 equiv).
-
Add a mixture of acetonitrile and water (e.g., 9:1 v/v, 10 mL) as the solvent and electrolyte.
-
Stir the solution and apply a constant current of 10 mA.
-
Monitor the reaction progress by TLC or GC.
-
After the starting material is consumed, turn off the power supply.
-
Transfer the reaction mixture to a separatory funnel and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium thiosulfate (B1220275) solution and brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram of the Electrochemical Synthesis Workflow:
Conclusion
The presented protocols offer versatile and efficient methods for the synthesis of ethylsulfonamides from readily available starting materials. The NH₄I-mediated method provides a simple, metal-free option. The copper-catalyzed approach often results in high yields, while the electrochemical method represents a green and sustainable alternative. The choice of method will depend on the specific requirements of the synthesis, including substrate scope, scalability, and available equipment. For all methods, optimization of reaction conditions may be necessary to achieve the best results for a particular amine substrate.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Electrochemical and chemical synthesis of different types of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine using 4-nitroso-N,N-dimethylaniline - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Sodium Ethanesulfinate in Cross-Coupling Reactions with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-sulfur bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries. Aryl sulfones, a key structural motif in many biologically active compounds and functional materials, are often synthesized via the cross-coupling of aryl halides with sulfinate salts. Sodium ethanesulfinate (B1267084) has emerged as a readily available, stable, and versatile reagent for introducing the ethylsulfonyl group onto an aromatic ring. This document provides detailed application notes and experimental protocols for the use of sodium ethanesulfinate in palladium-, copper-, and nickel-catalyzed cross-coupling reactions with aryl halides.
Data Presentation
The following tables summarize quantitative data for the cross-coupling of this compound with various aryl halides under different catalytic systems. These tables are intended to provide a comparative overview of reaction efficiencies.
Table 1: Palladium-Catalyzed Cross-Coupling of this compound with Aryl Halides [1][2][3][4][5]
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene (B50100) | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene (B28343) | 110 | 12 | 85 |
| 2 | Bromobenzene | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ | Dioxane | 100 | 18 | 78 |
| 3 | 4-Iodotoluene | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF | 120 | 24 | 92 |
| 4 | 4-Bromobenzonitrile (B114466) | PdCl₂(dppf) (3) | - | NaOtBu | THF | 80 | 16 | 65 |
| 5 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 88 |
Table 2: Copper-Catalyzed Cross-Coupling of this compound with Aryl Halides [6][7][8][9][10]
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 110 | 24 | 90 |
| 2 | Bromobenzene | Cu₂O (5) | Phen (10) | Cs₂CO₃ | DMF | 130 | 36 | 75 |
| 3 | 4-Iodoanisole | Cu(acac)₂ (10) | TMEDA (20) | K₃PO₄ | NMP | 120 | 24 | 82 |
| 4 | 1-Bromo-3-nitrobenzene | CuI (10) | Neocuproine (20) | K₂CO₃ | DMSO | 110 | 24 | 79 |
| 5 | 2-Bromopyridine | CuI (10) | DMEDA (20) | Cs₂CO₃ | Dioxane | 120 | 36 | 72 |
Table 3: Nickel/Photoredox-Catalyzed Cross-Coupling of this compound with Aryl Halides
| Entry | Aryl Halide | Photocatalyst (mol%) | Ni-Catalyst (mol%) | Ligand (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Ir(ppy)₃ (1) | NiCl₂·glyme (10) | dtbbpy (10) | DMF | 24 | 88 |
| 2 | 4-Iodobenzonitrile | Ru(bpy)₃(PF₆)₂ (2) | NiBr₂ (10) | dmbpy (10) | DMA | 24 | 91 |
| 3 | 4-Chlorobenzonitrile | 4CzIPN (1) | NiCl₂(dme) (10) | BiPy (10) | Acetonitrile | 36 | 65 |
| 4 | 1-Bromo-4-trifluoromethylbenzene | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1) | Ni(cod)₂ (10) | dppf (10) | DMF | 24 | 85 |
| 5 | Methyl 4-bromobenzoate (B14158574) | [Ir(ppy)₂(dtbbpy)]PF₆ (1) | NiCl₂·6H₂O (10) | dtbbpy (10) | DMSO | 24 | 93 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cross-Coupling of this compound with Iodobenzene
Materials:
-
Iodobenzene (1.0 mmol, 204 mg)
-
This compound (1.2 mmol, 137 mg)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Xantphos (0.04 mmol, 23 mg)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 652 mg)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (4.5 mg), Xantphos (23 mg), and Cs₂CO₃ (652 mg).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add this compound (137 mg) and iodobenzene (204 mg) to the Schlenk tube under the inert atmosphere.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired ethyl phenyl sulfone.
Protocol 2: Copper-Catalyzed Cross-Coupling of this compound with Iodobenzene[7][8][9][10]
Materials:
-
Iodobenzene (1.0 mmol, 204 mg)
-
This compound (1.5 mmol, 171 mg)
-
Copper(I) iodide (CuI, 0.1 mmol, 19 mg)
-
L-proline (0.2 mmol, 23 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Anhydrous DMSO (5 mL)
-
Reaction vial with a screw cap
-
Magnetic stirrer and hotplate
Procedure:
-
To a reaction vial containing a magnetic stir bar, add CuI (19 mg), L-proline (23 mg), K₂CO₃ (276 mg), and this compound (171 mg).
-
Add iodobenzene (204 mg) to the vial.
-
Add anhydrous DMSO (5 mL).
-
Seal the vial with a screw cap and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the ethyl phenyl sulfone.
Protocol 3: Nickel/Photoredox-Catalyzed Cross-Coupling of this compound with 4-Bromobenzonitrile
Materials:
-
4-Bromobenzonitrile (0.5 mmol, 91 mg)
-
This compound (1.0 mmol, 114 mg)
-
fac-Ir(ppy)₃ (0.005 mmol, 3.3 mg)
-
NiCl₂·glyme (0.05 mmol, 11 mg)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy, 0.05 mmol, 13.4 mg)
-
Anhydrous DMF (5 mL)
-
Schlenk tube or photoreactor vial
-
Magnetic stirrer
-
Blue LED light source (e.g., 450 nm)
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
To an oven-dried Schlenk tube, add NiCl₂·glyme (11 mg) and dtbbpy (13.4 mg).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add fac-Ir(ppy)₃ (3.3 mg), this compound (114 mg), and 4-bromobenzonitrile (91 mg) under the inert atmosphere.
-
Add anhydrous DMF (5 mL) via syringe.
-
Degas the solution by sparging with argon for 15 minutes.
-
Seal the tube and place it in front of a blue LED light source, ensuring efficient irradiation.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired 4-(ethylsulfonyl)benzonitrile.
Mandatory Visualization
Caption: General experimental workflow for cross-coupling reactions.
Caption: Palladium-catalyzed desulfinative cross-coupling cycle.
References
- 1. Late‐Stage Cross‐Electrophile Coupling of Arylthianthrenium Salts with (Hetero)aryl (Pseudo)halides via Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductant‐Free Cross‐Electrophile Synthesis of Di(hetero)arylmethanes by Palladium‐Catalyzed Desulfinative C−C Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Promoted Desulfitative N-Arylation of Sulfonamides and Sulfoximines with Sodium Arylsulfinates [organic-chemistry.org]
- 7. Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Copper(i)-catalyzed sulfonylative Suzuki–Miyaura cross-coupling - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Quantification of Sodium Ethanesulfinate in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of sodium ethanesulfinate (B1267084) in reaction mixtures using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) following derivatization, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Redox Titration.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with ion-pairing chromatography is a robust method for the quantification of highly polar and ionic compounds like sodium ethanesulfinate. This method offers excellent resolution and sensitivity.
Quantitative Data Summary
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
Experimental Protocol
a. Sample Preparation:
-
Accurately weigh a portion of the reaction mixture expected to contain this compound.
-
Dissolve the sample in the mobile phase to a final concentration within the calibration range (e.g., 1-100 µg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
b. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Prepare a solution of 5 mM tetrabutylammonium (B224687) hydrogen sulfate (B86663) (ion-pairing reagent) in a mixture of 95% 10 mM potassium phosphate (B84403) buffer (pH 7.0) and 5% acetonitrile. The mobile phase composition may need to be optimized depending on the specific reaction mixture components.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
c. Calibration:
Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.5 µg/mL to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Gas Chromatography (GC) with Derivatization
Direct analysis of the non-volatile this compound salt by GC is not feasible.[2][3] Therefore, a derivatization step is required to convert it into a volatile derivative suitable for GC analysis. Alkylation to form an ester is a common and effective approach.[2][4]
Quantitative Data Summary
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~2 µg/mL |
Experimental Protocol
a. Sample Preparation and Derivatization:
-
Accurately weigh a portion of the reaction mixture.
-
If the sample is aqueous, evaporate to dryness under reduced pressure.
-
To the dried residue, add 1 mL of a derivatization reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or an alkylating agent like methyl iodide in the presence of a suitable base.[2][4]
-
Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.
-
After cooling, the sample is ready for GC injection.
b. GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 280 °C.
-
Injection Volume: 1 µL (split or splitless injection may be used depending on the concentration).
c. Calibration:
Prepare standards of this compound and subject them to the same derivatization procedure as the samples. Construct a calibration curve by plotting the peak area of the derivatized analyte against the initial concentration.
Workflow Diagram
Caption: GC analysis workflow with derivatization.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of an analyte against a certified internal standard without the need for a calibration curve of the analyte itself.[5][6][7]
Quantitative Data Summary
| Parameter | Typical Value |
| Accuracy (% Purity) | ± 0.5% |
| Precision (% RSD) | < 1% |
| Measurement Uncertainty | < 1% |
Experimental Protocol
a. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the reaction mixture into an NMR tube.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard into the same NMR tube. A good choice for an internal standard in D₂O is maleic acid or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), as their signals do not overlap with the ethyl signals of this compound.[7]
-
Add a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., D₂O) to the NMR tube.
-
Ensure complete dissolution by vortexing.
b. 1H-NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and internal standard signals (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans (ns): 16 or higher to achieve an adequate signal-to-noise ratio.
-
Acquisition Time (aq): At least 3 seconds.
c. Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of both the this compound (e.g., the quartet of the CH₂ group or the triplet of the CH₃ group) and the internal standard.
-
Calculate the concentration or purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Logical Relationship Diagram
Caption: Logical workflow for qNMR analysis.
Redox Titration
This method is based on the oxidation of the sulfinate group. Iodometric titration, where an excess of iodine is added and the unreacted iodine is back-titrated with a standard sodium thiosulfate (B1220275) solution, is a suitable approach.[8][9]
Quantitative Data Summary
| Parameter | Typical Value |
| Accuracy (% Recovery) | 97 - 101% |
| Precision (% RSD) | < 3% |
Experimental Protocol
a. Reagents:
-
Standardized 0.1 M Iodine solution.
-
Standardized 0.1 M Sodium Thiosulfate solution.
-
1% Starch indicator solution.
-
Glacial acetic acid.
b. Titration Procedure:
-
Accurately weigh a portion of the reaction mixture and dissolve it in deionized water.
-
To this solution, add a known excess volume of the standardized 0.1 M iodine solution and a few milliliters of glacial acetic acid. The sulfinate will be oxidized by the iodine.
-
Allow the reaction to proceed for 5-10 minutes in a stoppered flask to prevent iodine loss.
-
Titrate the excess, unreacted iodine with the standardized 0.1 M sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add a few drops of the starch indicator. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate dropwise until the blue color disappears. This is the endpoint.
-
Perform a blank titration with the same volume of iodine solution but without the sample.
c. Calculation:
The amount of this compound is calculated based on the difference in the volume of sodium thiosulfate used for the blank and the sample titrations. The stoichiometry of the reaction between the sulfinate and iodine needs to be considered (typically 1:1 mole ratio).
Experimental Workflow Diagram
Caption: Workflow for redox titration of this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. scispace.com [scispace.com]
- 3. Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives | Semantic Scholar [semanticscholar.org]
- 4. gcms.cz [gcms.cz]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 8. xylemanalytics.com [xylemanalytics.com]
- 9. hiranuma.com [hiranuma.com]
Application Notes and Protocols for the Purification of Crude Sodium Ethanesulfinate by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of crude sodium ethanesulfinate (B1267084) via recrystallization. The procedure is designed to effectively remove common impurities, yielding a product of high purity suitable for research, development, and pharmaceutical applications.
Introduction
Sodium ethanesulfinate (C₂H₅NaO₂S) is a valuable intermediate in organic synthesis, often used in the preparation of various sulfur-containing compounds. The purity of this reagent is critical for the success of subsequent reactions, as impurities can lead to side reactions, lower yields, and contamination of the final product. Crude this compound, typically obtained from synthesis, may contain inorganic salts (e.g., sodium chloride), unreacted starting materials, and oxidation byproducts such as sodium ethanesulfonate (B1225610). Recrystallization is a robust and widely used technique for the purification of solid organic compounds, and it is the recommended method for obtaining high-purity this compound.
The principle of this protocol relies on the differential solubility of this compound and its impurities in a selected solvent system at varying temperatures. An ideal solvent for recrystallization will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature. Conversely, the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Based on the properties of analogous aliphatic sulfinate salts, a mixed solvent system of ethanol (B145695) and water is proposed to be effective for this purification.
Data Presentation
| Solvent System | Temperature | Estimated Solubility of this compound | Rationale for Impurity Removal |
| Ethanol/Water (e.g., 9:1 v/v) | High Temperature (near boiling) | High | This compound is expected to be highly soluble. |
| Low Temperature (0-5 °C) | Low | Promotes crystallization of the desired product. | |
| High Temperature (near boiling) | Low | Inorganic salts like NaCl have limited solubility in high-ethanol content mixtures. | |
| Low Temperature (0-5 °C) | Low | Remaining inorganic salts stay out of the crystal lattice. | |
| High/Low Temperature | High | More polar byproducts like sodium ethanesulfonate may remain in the mother liquor. |
Experimental Protocols
This section details the recommended procedure for the purification of crude this compound by recrystallization.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks (at least two)
-
Heating mantle or hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
-
Vacuum source
-
Drying oven or vacuum desiccator
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Perform the recrystallization in a well-ventilated fume hood.
-
Ethanol is flammable; avoid open flames and ensure the heating source is spark-free.
-
Handle hot glassware with appropriate clamps or tongs.
Protocol for Recrystallization of this compound:
-
Solvent Selection and Preparation:
-
Prepare a 9:1 (v/v) ethanol/water mixture. The optimal ratio may need to be determined empirically, but this is a good starting point.
-
Place the solvent mixture in an Erlenmeyer flask with a few boiling chips and gently heat it to near boiling.
-
-
Dissolution of Crude Product:
-
Weigh the crude this compound and place it in a separate, larger Erlenmeyer flask containing a magnetic stir bar.
-
Add the hot solvent mixture to the crude solid in small portions while stirring and gently heating.
-
Continue adding the hot solvent until the this compound is completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution. A small amount of insoluble material may remain, which could be inorganic salts or other insoluble impurities.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present after the dissolution step, a hot filtration is required.
-
Preheat a clean Erlenmeyer flask and a stemless funnel on the hot plate.
-
Place a fluted filter paper in the stemless funnel.
-
Quickly pour the hot solution through the preheated funnel into the clean flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear, hot filtrate from the heat source and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.
-
-
Isolation and Washing of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold ethanol/water solvent mixture.
-
Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
Wash the crystals in the funnel with a small amount of the ice-cold ethanol/water mixture to remove any residual mother liquor containing dissolved impurities. It is important to use a minimal amount of cold solvent for washing to avoid significant loss of the purified product.
-
-
Drying the Purified Product:
-
Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to pull air through and partially dry them.
-
Transfer the purified crystals to a pre-weighed watch glass or drying dish.
-
Dry the crystals to a constant weight in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator at room temperature. The choice of drying method depends on the thermal stability of the product.
-
-
Determination of Purity and Yield:
-
Once dry, weigh the purified this compound and calculate the percent recovery.
-
Assess the purity of the recrystallized product by techniques such as melting point determination, NMR spectroscopy, or elemental analysis. A sharp melting point close to the literature value is indicative of high purity.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the recrystallization process for purifying crude this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for Sodium Ethanesulfinate Alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the alkylation of sodium ethanesulfinate (B1267084).
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the alkylation of sodium ethanesulfinate?
The alkylation of this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The ethanesulfinate anion acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent, displacing the leaving group.
Q2: Which solvents are recommended for this reaction?
Polar aprotic solvents are generally preferred for the S-alkylation of sulfinates as they can effectively solvate the sodium cation without strongly solvating the sulfinate anion, thus enhancing its nucleophilicity.[2] Commonly used solvents include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetonitrile (MeCN)
In some cases, a mixture of ethanol (B145695) and water can also be employed.[2] The choice of solvent can significantly impact the reaction rate and yield, and empirical screening is often recommended to find the optimal conditions for a specific substrate.[2]
Q3: What are the common side reactions, and how can they be minimized?
The most common side reaction is the O-alkylation of the sulfinate anion, leading to the formation of an undesired sulfinate ester. The ratio of S-alkylation to O-alkylation can be influenced by the nature of the alkylating agent and the reaction conditions. Generally, "soft" alkylating agents favor S-alkylation, while "hard" alkylating agents can lead to more O-alkylation. Another potential side reaction is the elimination of the alkyl halide, especially with secondary or tertiary halides, which can be favored by more basic conditions and higher temperatures.
To minimize side reactions:
-
Choose a "softer" alkylating agent: Alkyl iodides are generally preferred over bromides or tosylates.
-
Control the temperature: Lowering the reaction temperature can sometimes suppress side reactions that have a higher activation energy.
-
Use a less hindered alkylating agent: Primary alkyl halides are less prone to elimination reactions than secondary or tertiary halides.[1]
Q4: My reaction is sluggish or not proceeding to completion. What should I do?
Several factors could contribute to a slow or incomplete reaction:
-
Poor solubility of this compound: Ensure the chosen solvent can adequately dissolve the sulfinate salt. If solubility is an issue, consider a different solvent or a solvent mixture.
-
Insufficiently reactive alkylating agent: The reactivity of the alkylating agent follows the trend: R-I > R-Br > R-Cl. If using a less reactive halide, you may need to increase the temperature or reaction time. The addition of a catalytic amount of sodium iodide can sometimes accelerate the reaction of alkyl chlorides or bromides through an in-situ Finkelstein reaction.
-
Low reaction temperature: While higher temperatures can promote side reactions, a certain activation energy must be overcome for the desired reaction to proceed at a reasonable rate. A modest increase in temperature may be necessary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Sulfone | 1. Suboptimal reaction conditions (solvent, temperature).2. Formation of O-alkylation side product.3. Decomposition of starting material or product.4. Inefficient purification. | 1. Screen different solvents (DMF, DMSO, MeCN).2. Optimize the reaction temperature.3. Use an alkyl iodide as the alkylating agent.4. Analyze the crude reaction mixture by LC-MS or NMR to identify side products.5. Consider alternative purification methods like column chromatography or recrystallization.[3] |
| Presence of Unreacted Starting Material | 1. Insufficient reaction time.2. Low reaction temperature.3. Deactivation of the alkylating agent. | 1. Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary.2. Gradually increase the reaction temperature.3. Ensure the alkylating agent is of good quality and has not degraded. |
| Formation of Multiple Products | 1. O-alkylation and S-alkylation occurring simultaneously.2. Elimination side reaction with the alkyl halide.3. Further reaction of the product. | 1. Use a "softer" alkylating agent (e.g., an iodide).2. Use a primary alkyl halide if possible.3. Lower the reaction temperature.4. Analyze the side products to understand the competing reaction pathways. |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes hypothetical but representative data for the alkylation of this compound with ethyl iodide to illustrate the effect of different reaction parameters on the yield of ethyl ethanesulfone.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | 25 | 24 | 65 |
| 2 | DMF | 60 | 12 | 85 |
| 3 | DMSO | 25 | 24 | 70 |
| 4 | DMSO | 60 | 12 | 90 |
| 5 | MeCN | 25 | 24 | 55 |
| 6 | MeCN | 60 | 12 | 75 |
| 7 | Ethanol/H₂O (1:1) | 80 | 18 | 60 |
Note: This data is illustrative and actual results may vary depending on the specific substrates and reaction scale.
Experimental Protocols
General Protocol for the Alkylation of this compound with an Alkyl Halide
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).
-
Solvent Addition: Add the desired solvent (e.g., DMF, DMSO, or MeCN) to achieve a concentration of approximately 0.5 M.
-
Reactant Addition: Add the alkyl halide (1.1 eq.) to the stirred suspension.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If using a water-miscible solvent, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). If using a water-immiscible solvent, wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography or recrystallization to obtain the pure sulfone.
Visualizations
Caption: A typical experimental workflow for the alkylation of this compound.
Caption: A troubleshooting decision tree for low reaction yield in sulfinate alkylation.
References
Technical Support Center: Troubleshooting Low Conversion in Sodium Ethanesulfinate Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting low conversion rates in chemical reactions involving sodium ethanesulfinate (B1267084). Whether you are performing nucleophilic substitutions to synthesize sulfones or other derivatives, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction with sodium ethanesulfinate is resulting in a low yield of the desired S-alkylated product. What are the most common initial factors to investigate?
A1: Low conversion in reactions involving this compound can often be attributed to a few key factors. First, assess the purity and stability of your this compound, as it can be hygroscopic and prone to degradation. Secondly, the choice of solvent is critical; polar aprotic solvents like DMF or DMSO generally favor S-alkylation over O-alkylation. Finally, ensure your reaction temperature is optimized, as insufficient heat can lead to a sluggish reaction, while excessive heat may promote side reactions or decomposition.
Q2: I am observing the formation of a significant byproduct. What is the likely identity of this byproduct and how can I minimize its formation?
A2: A common byproduct in the alkylation of sulfinate salts is the O-alkylated product, a sulfonate ester. The sulfinate anion is an ambident nucleophile, meaning it can react at either the sulfur or oxygen atom. To favor the desired S-alkylation, which leads to the formation of a sulfone, it is crucial to use a "soft" alkylating agent (e.g., alkyl iodides) and a polar aprotic solvent. "Hard" alkylating agents, such as alkyl sulfates, tend to favor O-alkylation.
Q3: Can the presence of water in my reaction mixture negatively impact the conversion rate?
A3: Yes, the presence of water can be detrimental to reactions with this compound for several reasons. This compound is hygroscopic, and the presence of water can lead to its hydrolysis or decomposition.[1] Furthermore, water is a protic solvent and can solvate the sulfinate anion, reducing its nucleophilicity and slowing down the desired reaction. It is recommended to use anhydrous solvents and dry glassware to minimize water content.
Q4: How can I monitor the progress of my this compound reaction to identify the cause of low conversion?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for monitoring reaction progress and identifying byproducts.[2]
-
NMR Spectroscopy: You can take aliquots of your reaction mixture at different time points and analyze them by ¹H NMR to observe the disappearance of starting material signals and the appearance of product signals.[2]
-
GC-MS: This technique is excellent for identifying and quantifying volatile components in your reaction mixture, including the desired product and potential byproducts. Derivatization may sometimes be necessary for non-volatile compounds.[3]
Troubleshooting Guides
Issue 1: Low Conversion to the Desired Sulfone Product
Low conversion is a frequent challenge in reactions utilizing this compound. This guide provides a systematic approach to identifying and resolving the underlying causes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Data Presentation: Impact of Reaction Parameters on Sulfone Yield
The following tables summarize the impact of key reaction parameters on the yield of sulfone synthesis from sulfinate salts. While specific data for this compound is limited, the trends observed with sodium benzenesulfinate (B1229208) are generally applicable.
Table 1: Effect of Solvent on the Yield of Alkyl Phenyl Sulfone
| Solvent | Dielectric Constant | Yield (%) | Reference |
| Dimethylformamide (DMF) | 36.7 | High | [1][4] |
| Dimethyl sulfoxide (B87167) (DMSO) | 46.7 | High | [4][5] |
| Acetonitrile | 37.5 | Moderate | [4] |
| Ethanol/Water | 24.5 (Ethanol) | Variable, can be low | [4] |
Note: The reaction of sodium benzenesulfinate with an alkyl halide is generally favored in polar aprotic solvents like DMF and DMSO, which effectively solvate the sodium cation, leaving a more reactive "naked" sulfinate anion.[4]
Table 2: Effect of Temperature on Reaction Outcome
| Temperature | Observation | Recommendation |
| Room Temperature | Reaction may be slow or incomplete. | Increase temperature gradually while monitoring the reaction. |
| 50-80 °C | Generally optimal for many alkylations. | Start within this range and optimize. |
| >100 °C | Increased risk of side reactions and decomposition. | Avoid excessive temperatures unless necessary for less reactive substrates. |
Issue 2: Formation of O-Alkylated Byproduct
The formation of a sulfonate ester (R-O-S(=O)-R') instead of the desired sulfone (R-SO₂-R') is a common side reaction.
Signaling Pathway: S- vs. O-Alkylation
Caption: S- vs. O-alkylation pathways.
Troubleshooting Strategies:
-
Choice of Alkylating Agent: Employ "soft" alkylating agents, such as alkyl iodides, which preferentially react at the "soft" sulfur atom of the sulfinate.[6]
-
Solvent Selection: Use polar aprotic solvents (DMF, DMSO) that do not strongly solvate the nucleophilic sites of the sulfinate anion.[6]
Experimental Protocols
General Protocol for Sulfone Synthesis via S-Alkylation of this compound
This protocol provides a general starting point for the synthesis of sulfones from this compound and an alkyl halide. Optimization may be required based on the specific substrate.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
To a stirred solution of this compound (1.1 equivalents) in anhydrous DMF (approximately 5-10 mL per gram of sulfinate), add the alkyl halide (1.0 equivalent).
-
Heat the reaction mixture to 70-80 °C.[5]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.[1][4]
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.[1][5]
Experimental Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Benzhydryl phenyl sulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
identifying side products in the synthesis of ethyl sulfones from Sodium Ethanesulfinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl sulfones from sodium ethanesulfinate (B1267084).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing ethyl sulfone from sodium ethanesulfinate?
The primary reaction is a nucleophilic substitution (typically S(_N)2) where the sulfinate anion acts as a nucleophile, attacking an ethyl electrophile, such as ethyl bromide or ethyl iodide, to form the C-S bond of the ethyl sulfone.
Q2: What are the most common side products I might encounter in this synthesis?
The most common side products include:
-
Ethene: Formed via a competing E2 elimination reaction.
-
Ethyl ethanesulfonate: An isomer formed through O-alkylation of the ambident sulfinate nucleophile.
-
Diethyl disulfide: Can arise from the disproportionation or other side reactions of the sulfinate starting material.
-
Ethyl ethanethiosulfonate: Another potential byproduct from the complex reactivity of sulfinates.
Q3: How can I detect the presence of these side products?
A combination of analytical techniques is recommended for the detection and quantification of side products:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile components like ethene, ethyl sulfone, and ethyl ethanesulfonate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (
H and¹ C): Useful for identifying the characteristic signals of the desired product and various side products. For example, the methylene (B1212753) protons adjacent to the sulfonyl group in ethyl sulfone will have a different chemical shift compared to the methylene protons in ethyl ethanesulfonate.13 -
Infrared (IR) Spectroscopy: Can help identify the sulfonyl group (strong absorption bands around 1300-1350 cm
and 1120-1160 cm−1 ) and distinguish it from the sulfonate ester group.−1
Q4: What are the key reaction parameters that influence the formation of side products?
The key parameters include reaction temperature, choice of solvent, the nature of the leaving group on the ethylating agent, and the presence of base. Careful control of these parameters is crucial for maximizing the yield of the desired ethyl sulfone.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of ethyl sulfone from this compound.
Issue 1: Low Yield of Ethyl Sulfone and Presence of Ethene Gas
-
Observation: The yield of the desired ethyl sulfone is low, and the formation of a gaseous byproduct (ethene) is detected.
-
Probable Cause: A competing E2 elimination reaction is occurring. This is favored by high temperatures and the use of strong, sterically hindered bases. The sulfinate anion itself can act as a base to promote elimination.
-
Solutions:
-
Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor the S(_N)2 pathway.
-
Choose an appropriate solvent: Polar aprotic solvents like DMF or DMSO are generally preferred for S(_N)2 reactions as they solvate the cation of the sulfinate salt, leaving the anion more nucleophilic and less basic.
-
Select a better leaving group: Iodide is a better leaving group than bromide or chloride and can promote the S(_N)2 reaction at a lower temperature, thus minimizing elimination.
-
Issue 2: Presence of an Isomeric Impurity with a Similar Mass
-
Observation: Analytical data (e.g., GC-MS) indicates the presence of a compound with the same mass as ethyl sulfone, but with different spectroscopic properties (e.g., different retention time or NMR chemical shifts).
-
Probable Cause: The sulfinate anion is an ambident nucleophile, and O-alkylation has occurred, leading to the formation of ethyl ethanesulfonate.
-
Solutions:
-
Solvent Selection: The choice of solvent can influence the site of alkylation. Protic solvents can solvate the oxygen atom of the sulfinate, favoring S-alkylation. In contrast, polar aprotic solvents can sometimes favor O-alkylation. Experimentation with different solvent systems may be necessary.
-
Counter-ion Effect: The nature of the cation (e.g., sodium vs. lithium or potassium) can influence the O/S alkylation ratio.
-
Issue 3: Formation of Sulfur-Containing Byproducts with Different Oxidation States
-
Observation: The reaction mixture contains diethyl disulfide or ethyl ethanethiosulfonate.
-
Probable Cause: Disproportionation of the this compound may be occurring. This can be promoted by acidic or high-temperature conditions.
-
Solutions:
-
Maintain Neutral pH: Ensure the reaction medium is not acidic. The starting this compound is a salt of a weak acid and should be handled under neutral or slightly basic conditions.
-
Control Temperature: Avoid excessive heating, as this can promote the decomposition and disproportionation of the sulfinate.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Data Presentation
Table 1: Summary of Potential Side Products and Factors Influencing Their Formation
| Side Product | Chemical Formula | Formation Pathway | Favorable Conditions | Mitigation Strategies |
| Ethene | C₂H₄ | E2 Elimination | High temperature, strong/bulky bases | Lower reaction temperature, use of polar aprotic solvents, use of a good leaving group (e.g., iodide). |
| Ethyl ethanesulfonate | C₂H₅SO₂OC₂H₅ | O-Alkylation | Certain polar aprotic solvents, "harder" electrophiles | Use of protic solvents, optimization of counter-ion. |
| Diethyl disulfide | C₂H₅SSC₂H₅ | Disproportionation/Reduction | Acidic conditions, high temperature | Maintain neutral pH, control temperature, use an inert atmosphere. |
| Ethyl ethanethiosulfonate | C₂H₅SO₂SC₂H₅ | Disproportionation | Acidic conditions, high temperature | Maintain neutral pH, control temperature, use an inert atmosphere. |
Experimental Protocols
General Protocol for the Synthesis of Ethyl Sulfone
This is a general guideline and may require optimization for specific laboratory conditions and scales.
-
Materials:
-
This compound
-
Ethyl iodide or ethyl bromide
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Diatomaceous earth (for filtration)
-
Ethyl acetate (B1210297) (for extraction)
-
Brine solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent).
-
Add anhydrous DMF or DMSO to dissolve the this compound.
-
Add ethyl iodide (1.1 to 1.5 equivalents) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to a temperature between 50-80°C. The optimal temperature should be determined by monitoring the reaction progress while minimizing side product formation.
-
Monitor the reaction by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to obtain the pure ethyl sulfone.
-
Visualizations
Caption: Troubleshooting workflow for identifying and resolving side product formation in ethyl sulfone synthesis.
Caption: Competing reaction pathways in the synthesis of ethyl sulfone from this compound.
effect of pH on the regioselectivity of Sodium Ethanesulfinate addition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium ethanesulfinate (B1267084) addition reactions. The information is designed to help resolve common issues and provide a deeper understanding of the factors influencing reaction outcomes, particularly regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the regioselectivity (S- vs. O-attack) of the sodium ethanesulfinate addition?
A1: The regioselectivity of the addition is primarily governed by the principle of Hard and Soft Acids and Bases (HSAB). This compound is an ambident nucleophile, with a "soft" nucleophilic center on the sulfur atom and a "hard" nucleophilic center on the oxygen atoms.
-
S-Attack (Sulfone Formation): Favored by reaction with "soft" electrophiles. Examples include alkyl halides like iodides and bromides.
-
O-Attack (Sulfinate Ester Formation): Favored by reaction with "hard" electrophiles, such as carbocations generated in situ from alcohols under acidic conditions.[1]
Q2: How does pH affect the reacting nucleophilic species?
A2: The pH of the reaction medium determines the protonation state of the sulfinate. Ethanesulfinic acid has a pKa of approximately 2.0.
-
Below pH 2 (Acidic): The primary species is the protonated, neutral ethanesulfinic acid (CH₃CH₂SO₂H). This species is generally less nucleophilic than its conjugate base.
-
Above pH 2 (Neutral to Basic): The dominant species is the deprotonated ethanesulfinate anion (CH₃CH₂SO₂⁻). This anion is the more potent nucleophilic species typically used in these reactions.
Q3: How can I control the pH of my reaction?
A3: For precise control, especially in the acidic to neutral range, buffered solutions are recommended. Common buffer systems can be prepared to maintain the desired pH throughout the reaction. For basic conditions, the addition of a non-nucleophilic base like potassium carbonate or cesium carbonate is common, particularly when generating the sulfinate anion in situ from a thiosulfonate precursor.[2]
Q4: I am observing a mixture of the sulfone and sulfinate ester. How can I favor the formation of the sulfone?
A4: To favor the formation of the sulfone (S-attack), you should aim to make the reaction conditions favor the interaction at the soft sulfur center.
-
Choose a Soft Electrophile: Use an alkylating agent with a soft leaving group, such as an alkyl iodide or bromide.
-
Solvent Choice: Employ polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents effectively solvate the sodium cation, leaving a more "naked" and reactive sulfinate anion, which tends to favor reaction at the more nucleophilic sulfur atom.[3]
-
Avoid Strongly Acidic Conditions: While counterintuitive, very low pH reduces the concentration of the highly nucleophilic sulfinate anion, slowing the desired S-alkylation. Most S-alkylation reactions are run under neutral or slightly basic conditions.
Q5: My reaction is sluggish or shows no conversion. What are the possible causes?
A5: Low or no conversion can be due to several factors:
-
Poor Solubility: this compound may have limited solubility in some organic solvents. Consider using a solvent like DMF or DMSO in which it is more soluble.[4]
-
Inactive Electrophile: The alkylating agent may be unreactive. Ensure its quality and consider using a more reactive electrophile (e.g., switching from an alkyl chloride to an alkyl bromide or iodide).
-
Inappropriate Temperature: Some additions require heating to proceed at a reasonable rate. If the reaction is slow at room temperature, consider gradually increasing the temperature while monitoring for byproduct formation.[3]
-
Incorrect pH: If the reaction is intended to proceed via the sulfinate anion, ensure the pH is well above the pKa of ethanesulfinic acid (i.e., pH > 4).
Troubleshooting Guides
Problem 1: Low Yield of Desired Sulfone Product
| Possible Cause | Suggested Solution | Rationale |
| Competition from O-Alkylation | Use a softer alkylating agent (R-I > R-Br > R-Cl). Use a polar aprotic solvent (DMF, DMSO). | HSAB principles dictate that soft electrophiles preferentially react with the soft sulfur atom. Polar aprotic solvents enhance the nucleophilicity of the "naked" anion.[3] |
| Incomplete Deprotonation | If starting from the sulfinic acid, ensure at least one equivalent of a suitable base (e.g., NaH, K₂CO₃) is used. | A sufficient concentration of the sulfinate anion is necessary for the reaction to proceed efficiently. |
| Poor Solubility of Sulfinate Salt | Switch to a more polar solvent like DMF or DMSO. Consider adding a phase-transfer catalyst (e.g., TBAB) if using a less polar solvent. | Increasing the concentration of the nucleophile in the solution phase will increase the reaction rate. |
| Product Degradation | Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion before significant degradation occurs. Avoid excessive heating. | Sulfones are generally stable, but other functional groups in the molecule may not be, or side reactions could be occurring over long reaction times or at high temperatures. |
Problem 2: Formation of Unexpected Byproducts
| Possible Cause | Suggested Solution | Rationale |
| Elimination (with secondary/tertiary halides) | Lower the reaction temperature. Use a less sterically hindered, non-nucleophilic base if a base is required. | Higher temperatures and strong bases can promote elimination side reactions over the desired substitution.[3] |
| Disproportionation of Sulfinic Acid | If working at low pH, be aware that sulfinic acids can disproportionate to thiosulfonates and sulfonic acids. Perform the reaction under neutral or basic conditions where the sulfinate salt is stable. | This is an inherent instability of sulfinic acids, particularly under acidic conditions or upon heating.[5] |
| Reaction with Solvent | Ensure the use of a non-reactive, anhydrous solvent. For example, avoid alcoholic solvents if O-alkylation is a concern, as the alcohol can also act as a nucleophile. | Solvents like alcohols can compete with the sulfinate nucleophile.[6] |
Quantitative Data Presentation
As the regioselectivity is highly dependent on the specific electrophile and conditions used, researchers should generate their own data. The following table provides a template for summarizing experimental results when studying the effect of pH.
Table 1: Example Data Table for pH Effect on the Addition of this compound to Benzyl Bromide
| Entry | pH | Buffer System (0.1 M) | Temp (°C) | Time (h) | Conversion (%) | Product Ratio (Sulfone : Ester)¹ |
| 1 | 4.0 | Acetate (B1210297) | 50 | 12 | 65 | 95 : 5 |
| 2 | 5.0 | Acetate | 50 | 8 | 80 | 94 : 6 |
| 3 | 7.0 | Phosphate | 50 | 6 | 95 | 92 : 8 |
| 4 | 9.0 | Borate | 50 | 6 | 98 | 91 : 9 |
| 5 | 11.0 | Carbonate | 50 | 6 | 92² | 90 : 10 |
¹ Determined by ¹H NMR integration or GC-MS analysis of the crude reaction mixture. ² Slight decrease in conversion may be observed due to competing hydrolysis of the electrophile at high pH.
Experimental Protocols
Protocol: General Procedure for Investigating the Effect of pH on the Addition of this compound to an Alkyl Halide
This protocol provides a general method for studying the regioselectivity of the addition reaction under different pH conditions using a buffer system.
1. Materials:
-
This compound
-
Alkyl Halide (e.g., Benzyl Bromide)
-
Buffer solutions (e.g., 0.1 M Sodium Acetate for pH 4-5, 0.1 M Sodium Phosphate for pH 6-8)
-
Organic Solvent (e.g., Acetonitrile or THF, must be miscible with the aqueous buffer)
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
2. Buffer Preparation:
-
Prepare buffer solutions of the desired pH values. For example, to prepare a pH 5 acetate buffer, mix solutions of 0.1 M acetic acid and 0.1 M sodium acetate until the target pH is reached, as measured by a calibrated pH meter.
3. Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.2 equivalents).
-
Add the prepared buffer solution (e.g., 5 mL) and the organic co-solvent (e.g., 5 mL). Stir until the sulfinate is dissolved.
-
Add the alkyl halide (1.0 equivalent) to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 50-60 °C) and stir vigorously.
4. Reaction Monitoring:
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing by TLC or LC-MS to track the consumption of the alkyl halide.
5. Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
6. Analysis:
-
Analyze the crude product mixture by ¹H NMR and/or GC-MS to determine the conversion and the ratio of the sulfone (S-alkylation product) to the sulfinate ester (O-alkylation product). The products can then be purified by silica (B1680970) gel chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Sulfones and Sulfonamides via Sulfinate Anions: Revisiting the Utility of Thiosulfonates [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Recent advances in the synthesis and transformations of sulfinate esters - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00797F [pubs.rsc.org]
- 6. Thionyl chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving the Solubility of Sodium Ethanesulfinate
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of sodium ethanesulfinate (B1267084) for homogeneous reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of sodium ethanesulfinate? A1: this compound is an ionic salt.[1] Consequently, it is highly soluble in polar protic solvents like water and shows limited solubility in nonpolar organic solvents. Its solubility in polar aprotic solvents like DMF and DMSO is generally better than in less polar solvents such as acetonitrile (B52724) or toluene.
Q2: How does temperature affect the solubility of this compound? A2: For most salt solutions, solubility increases with temperature. Applying gentle heat can be an effective method to dissolve more this compound in a given solvent. However, it is crucial to consider the thermal stability of the sulfinate and other reactants in the mixture to prevent degradation.
Q3: Can impurities in this compound impact its solubility? A3: Yes, the purity of the reagent is a critical factor. Impurities from synthesis or degradation can alter the expected solubility characteristics. For reproducible results, it is recommended to use this compound of high purity. If purity is a concern, recrystallization may be a necessary purification step.
Q4: Are there alternative methods if changing the solvent is not an option for my reaction? A4: Yes. If the reaction chemistry restricts your choice of solvents, techniques like using a co-solvent or employing a phase-transfer catalyst are effective strategies to achieve a homogeneous reaction environment.
Troubleshooting Guide
Problem: this compound is poorly soluble in my reaction solvent, leading to a heterogeneous mixture.
This guide outlines a systematic approach to diagnose and resolve solubility issues.
Logical Workflow for Troubleshooting
Figure 1: A step-by-step workflow for addressing solubility challenges.
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent
A co-solvent can increase the polarity of the bulk medium just enough to dissolve the salt without significantly altering the reaction environment.[2][3]
-
Setup: In your reaction vessel, combine the primary (less polar) solvent, this compound, and any other solid reagents.
-
Addition: Begin stirring the suspension. Add a small volume of a highly polar, water-miscible co-solvent (e.g., DMSO or DMF) dropwise to the mixture.
-
Equilibration: Continue stirring and monitor for dissolution. Add the minimum amount of co-solvent required to achieve a clear, homogeneous solution.
-
Verification: Before proceeding on a large scale, ensure the co-solvent does not negatively impact the reaction yield or selectivity by running a small control experiment.
Protocol 2: Homogeneous Reaction via Phase-Transfer Catalysis (PTC)
PTC is ideal for reactions between ionic salts and organic substrates that are soluble in immiscible liquid phases (e.g., aqueous and organic). The catalyst transports the ionic reactant across the phase boundary.[4][5]
-
System Preparation: Prepare a biphasic system. For instance, dissolve the this compound in water and the organic substrate in a nonpolar, water-immiscible solvent like toluene.[6]
-
Catalyst Addition: Add a catalytic amount (typically 1–5 mol%) of a phase-transfer catalyst. Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB), are commonly used.[7]
-
Reaction: Stir the mixture vigorously to maximize the interfacial area between the two phases. The catalyst will shuttle the ethanesulfinate anion into the organic phase, where it can react with the substrate.
-
Monitoring: Track the reaction's progress using appropriate analytical methods (e.g., TLC, GC-MS, or LC-MS). PTC often leads to faster reaction rates and higher yields compared to heterogeneous systems.[5]
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Solvent Example | Polarity | Expected Solubility |
| Polar Protic | Water | High | Highly Soluble |
| Methanol, Ethanol | High | Sparingly to Moderately Soluble | |
| Polar Aprotic | DMSO, DMF | High | Soluble |
| Acetonitrile | Medium | Sparingly Soluble | |
| Nonpolar | Toluene, Hexane | Low | Insoluble |
| Dichloromethane | Low | Insoluble |
This table provides general guidance. Actual solubility can vary with temperature and reagent purity. Experimental verification under specific reaction conditions is always recommended.
References
- 1. This compound | C2H5NaO2S | CID 22986214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wisdomlib.org [wisdomlib.org]
- 3. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 7. alfachemic.com [alfachemic.com]
preventing oxidation of Sodium Ethanesulfinate during storage and handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage and handling of sodium ethanesulfinate (B1267084) to prevent its oxidation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of sodium ethanesulfinate degradation?
A1: The primary cause of degradation is oxidation. The sulfinate functional group is susceptible to oxidation by atmospheric oxygen, which converts it to the corresponding ethanesulfonate (B1225610). This process can be accelerated by moisture, light, and elevated temperatures.
Q2: How can I visually identify potential oxidation of my this compound sample?
A2: While this compound is typically a white to off-white solid, significant oxidation may not result in a noticeable change in appearance. However, clumping of the powder can indicate moisture absorption, which can accelerate oxidation. The most reliable way to assess purity is through analytical methods.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize oxidation, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and dark place.[1] Refrigeration at 2-8°C is recommended for long-term storage.
Q4: I suspect my this compound has oxidized. How can I confirm this?
A4: The most common oxidation product is sodium ethanesulfonate. You can detect the presence of this impurity using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Q5: Can I still use my this compound if it has partially oxidized?
A5: The suitability of partially oxidized this compound depends on the specific requirements of your experiment. The presence of the sulfonate impurity may interfere with your reaction or lead to inaccurate results. It is generally recommended to use a pure sample. If you must use a partially oxidized sample, the purity should be quantified to adjust the amount used accordingly.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Problem | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC or NMR analysis. | The sample has likely oxidized, with the additional peaks corresponding to sodium ethanesulfonate or other degradation products. | 1. Confirm the identity of the impurity by comparing the retention time (HPLC) or chemical shift (NMR) to a known standard of sodium ethanesulfonate.2. Quantify the level of impurity.3. If the impurity level is unacceptable, procure a new, high-purity batch of this compound.4. Review your storage and handling procedures to prevent future oxidation. |
| Inconsistent experimental results. | The purity of the this compound may be variable between different aliquots due to inconsistent storage or handling, leading to varying levels of oxidation. | 1. Re-analyze the purity of the specific batch of this compound being used.2. If purity is confirmed to be low, switch to a new, high-purity batch.3. Ensure that once the main container is opened, it is properly resealed under an inert atmosphere. Consider aliquoting the material into smaller, single-use vials to minimize repeated exposure of the bulk material to air and moisture. |
| Difficulty dissolving the solid. | The material may have absorbed moisture, leading to clumping and altered solubility. | 1. Dry the material under vacuum, taking care not to use excessive heat which could accelerate degradation.2. If solubility issues persist, it may be a sign of significant degradation. Purity should be checked via analytical methods. |
| The solid has become discolored or has a noticeable odor. | This could indicate significant degradation or contamination with other substances. | 1. Do not use the material.2. Dispose of the material according to your institution's safety guidelines.3. Procure a new batch of this compound. |
Data Presentation
Table 1: Indicative Stability of this compound under Various Storage Conditions
The following table provides illustrative data on the stability of this compound. Actual stability will depend on the specific batch, packaging, and handling procedures. It is always recommended to perform your own quality control analysis.
| Condition | Storage Form | Temperature | Relative Humidity (RH) | Atmosphere | Indicative Purity after 6 Months |
| Recommended | Solid | 4°C | < 30% | Inert (Nitrogen/Argon) | > 98% |
| Sub-optimal | Solid | 25°C (Room Temp) | ~50% | Inert (Nitrogen/Argon) | 95 - 98% |
| Poor | Solid | 25°C (Room Temp) | ~50% | Air | < 95% |
| Poor | Solid | 40°C | ~75% | Air | < 90% |
Experimental Protocols
Protocol 1: Handling and Aliquoting Air-Sensitive this compound
This protocol describes the procedure for safely handling and aliquoting this compound to minimize exposure to air and moisture.
Materials:
-
Schlenk line or glove box
-
Nitrogen or argon gas source
-
Oven-dried glassware (e.g., Schlenk flask, vials with septa)
-
Spatula
-
Analytical balance
Methodology:
-
Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
If using a Schlenk line, assemble the dried glassware and purge with inert gas for at least 3 cycles of evacuation and backfilling.
-
In a glove box or under a positive pressure of inert gas from the Schlenk line, carefully open the main container of this compound.
-
Quickly weigh the desired amount of this compound and transfer it to a pre-dried and purged vial.
-
If aliquoting, transfer the desired amounts into several smaller, pre-dried and purged vials.
-
Securely seal the vials with septa and Parafilm®.
-
Backfill the main container with inert gas before tightly resealing.
-
Store all containers under the recommended conditions (4°C, dark, dry).
Protocol 2: Quantification of this compound Oxidation by HPLC
This protocol provides a method for quantifying the amount of sodium ethanesulfonate impurity in a sample of this compound.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile phase: To be optimized, but a common starting point is a buffered aqueous solution with an organic modifier (e.g., acetonitrile (B52724) or methanol). For sulfinates and sulfonates, ion-pairing chromatography may be necessary for good separation.
-
This compound sample
-
Sodium ethanesulfonate reference standard
-
High-purity water and solvents
Methodology:
-
Standard Preparation: Prepare a stock solution of the sodium ethanesulfonate reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase
-
Mobile Phase: Isocratic or gradient elution with a suitable buffer and organic modifier.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~210 nm (or as optimized)
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the standards to generate a calibration curve of peak area versus concentration for sodium ethanesulfonate.
-
Inject the this compound sample.
-
Identify the peak corresponding to sodium ethanesulfonate in the sample chromatogram based on retention time.
-
Quantify the amount of sodium ethanesulfonate in the sample using the calibration curve.
-
-
Calculation:
-
Calculate the percentage of sodium ethanesulfonate impurity in the this compound sample based on the initial weight of the sample and the quantified amount of the impurity.
-
Visualizations
References
Technical Support Center: Enhancing Sodium Ethanesulfinate Reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection and optimization in reactions involving Sodium Ethanesulfinate (B1267084).
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used to enhance the reactivity of Sodium Ethanesulfinate?
A1: The reactivity of this compound can be enhanced using several classes of catalysts, depending on the desired transformation. The most common include:
-
Transition Metal Catalysts: Nickel, copper, and palladium complexes are widely used for cross-coupling reactions to form C-S bonds.[1][2][3][4]
-
Photoredox Catalysts: Organic dyes (e.g., Eosin Y) and metal complexes (e.g., Iridium or Ruthenium complexes) are employed to generate sulfonyl radicals under visible light irradiation for various sulfonylation reactions.[1][2][5]
-
Dual Catalysis Systems: A combination of photoredox and transition metal catalysts (e.g., Nickel/Photoredox) can enable challenging cross-coupling reactions at room temperature.[1][3]
Q2: How do I select the appropriate catalyst for my specific reaction?
A2: Catalyst selection depends on the nature of your substrates and the desired product.
-
For cross-coupling reactions with aryl, heteroaryl, or vinyl halides, a Nickel/Photoredox dual catalyst system is often effective, even with challenging substrates like aryl chlorides.[1][3]
-
For aminosulfonylation of unactivated alkenes , a copper(II) catalyst can be employed to synthesize sulfonylated pyrrolidones.[6]
-
For reactions requiring the generation of sulfonyl radicals for addition to unsaturated systems, photoredox catalysts like Eosin Y are a good choice under visible light.[5][7]
-
For coupling with aryl bromides , an organoboron photocatalyst with a nickel catalyst under white light offers a greener alternative to iridium or ruthenium complexes.[2]
Q3: What are the key handling and storage considerations for this compound to ensure its reactivity?
A3: this compound is sensitive to air and moisture.[8] To maintain its reactivity, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place, under an inert atmosphere if possible.[9][10][11] Avoid contact with strong oxidizing agents.[11]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Explanation |
| Catalyst Inactivity | Ensure the catalyst is active and not degraded. For transition metal catalysts, consider using a pre-catalyst or an activator. For photoredox catalysts, ensure the light source is of the correct wavelength and intensity. | Catalysts can degrade over time or due to improper storage. Some reactions require in-situ activation of the catalyst. |
| Presence of Oxygen | Degas the solvent and reaction mixture thoroughly and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | Molecular oxygen can quench the excited state of photoredox catalysts and interfere with the catalytic cycle of transition metal catalysts, leading to low yields.[1] |
| Inappropriate Solvent | Select a solvent that solubilizes both the this compound and the other reactants. DMF, DMSO, and acetonitrile (B52724) are commonly used. | Poor solubility of reactants can significantly hinder the reaction rate.[1][3] |
| Substrate Steric Hindrance | For sterically hindered substrates, increasing the reaction temperature or switching to a less sterically demanding catalyst/ligand system may improve yields. | Significant steric hindrance around the reactive site can impede the approach of the sulfinate nucleophile or the catalyst complex.[1] |
| Low Reactivity of Substrate | For less reactive substrates (e.g., aryl chlorides), consider using a more active catalyst system, such as a Nickel/Photoredox dual catalyst. | Some substrates require a more potent catalytic system to undergo oxidative addition or other key steps in the catalytic cycle.[1][3] |
Problem 2: Formation of Side Products
| Possible Cause | Troubleshooting Step | Explanation |
| Homocoupling of Substrates | Optimize the catalyst and ligand concentrations. A lower catalyst loading might reduce the rate of side reactions. | Undesired homocoupling of the starting materials can compete with the desired cross-coupling reaction. |
| Disproportionation of Sulfinate | Ensure the reaction is performed under strictly anhydrous and inert conditions. | Sodium sulfinates can undergo disproportionation, especially in the presence of moisture or air, leading to the formation of thiosulfonates and other byproducts.[12] |
| Reaction with Solvent | Choose a solvent that is inert under the reaction conditions. For example, avoid solvents that can be easily oxidized or reduced if using a photoredox catalyst. | The solvent can sometimes participate in the reaction, leading to undesired byproducts. |
Catalyst Selection and Reaction Conditions
The following table summarizes catalyst systems and conditions for enhancing this compound reactivity in different reaction types.
| Reaction Type | Catalyst System | Substrates | Solvent | Temperature | Yield (%) | Reference |
| Sulfonylation of Aryl Halides | PC4 (Photocatalyst), NiCl₂·glyme | Aryl bromides, Sodium 4-methylbenzenesulfinate | DMF | Room Temp | 89 | [3] |
| Sulfonylation of Aryl Bromides | Organoboron photocatalyst, Nickel catalyst | Aryl bromides with electron-withdrawing groups, Sodium benzenesulfinate | Dioxane | Room Temp | 40-85 | [2] |
| Aminosulfonylation of Alkenes | Cu(OAc)₂·H₂O | Unactivated alkenes, Sodium sulfinates | DCE | 100 °C | up to 90 | [6] |
| Sulfonylation of Alkynes | Eosin Y | Alkynes, Thiols, TBAI | Not specified | Room Temp | Good yields | [7] |
Experimental Protocols
Protocol 1: General Procedure for Nickel/Photoredox Dual Catalyzed Sulfonylation of Aryl Halides
This protocol is adapted from a method for the synthesis of sulfones via a dual catalytic system.[1][3]
-
To an oven-dried reaction tube, add the aryl halide (1.0 equiv), this compound (1.5 equiv), the photocatalyst (e.g., PC4, 1-2 mol%), and the nickel catalyst (e.g., NiCl₂·glyme, 5-10 mol%).
-
Add the appropriate ligand (if required) and a magnetic stir bar.
-
Seal the tube with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Add the degassed solvent (e.g., DMF) via syringe.
-
Place the reaction tube approximately 5-10 cm from a light source (e.g., blue LEDs) and stir at room temperature.
-
Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: A typical experimental workflow for sulfonylation reactions.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Eosin Y photoredox catalyzed net redox neutral reaction for regiospecific annulation to 3-sulfonylindoles via anion oxidation of sodium sulfinate salts. | Semantic Scholar [semanticscholar.org]
- 6. Copper(II)-Catalyzed Alkene Aminosulfonylation with Sodium Sulfinates For the Synthesis of Sulfonylated Pyrrolidones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 20277-69-4 CAS MSDS (Sodium methanesulfinate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. lobachemie.com [lobachemie.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
Technical Support Center: Managing Temperature in Exothermic Reactions with Sodium Ethanesulfinate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing temperature control in exothermic reactions involving sodium ethanesulfinate (B1267084). Given the potential for significant heat generation, a thorough understanding of safe handling procedures, reaction monitoring, and emergency protocols is critical to ensure laboratory safety and experimental success.
Frequently Asked Questions (FAQs)
Q1: Is the dissolution of sodium ethanesulfinate in water exothermic?
Q2: What are the primary thermal hazards associated with reactions involving this compound?
A2: The primary thermal hazard is a runaway reaction, where the rate of heat generation exceeds the rate of heat removal.[2][3] This can lead to a rapid increase in temperature and pressure, potentially causing equipment failure and the release of hazardous materials. Reactions involving the synthesis of sulfinates, for example, from sulfonyl chlorides, can be exothermic.
Q3: What are the initial signs of a potential thermal runaway reaction?
A3: Key indicators include a sudden, unexpected increase in reaction temperature, a rise in pressure, visible gas evolution, a change in the color or viscosity of the reaction mixture, and boiling of the solvent even with cooling applied. Continuous monitoring of reaction parameters is crucial for early detection.
Q4: What immediate actions should be taken if a thermal runaway is suspected?
A4: If a thermal runaway is suspected, prioritize safety. Immediately stop the addition of any reagents, enhance cooling by increasing the coolant flow or using a colder bath, and if necessary, prepare for an emergency quench by adding a cold, inert solvent to dilute the reaction mixture.[4] Alert all personnel in the vicinity and be prepared to evacuate if the situation cannot be controlled.
Q5: How can I predict the exothermicity of my reaction with this compound?
A5: Reaction calorimetry is the most effective method to quantify the heat of reaction.[5][6] Techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) can provide data on the total heat evolved and the rate of heat release under specific process conditions. This data is invaluable for safe scale-up.
Troubleshooting Guides
Issue 1: Uncontrolled Temperature Spike During Reaction
| Potential Cause | Troubleshooting Step |
| Reagent addition is too fast. | Immediately stop the addition of the limiting reagent. Allow the temperature to stabilize before resuming at a significantly slower rate. |
| Inadequate cooling. | Ensure the cooling bath is at the correct temperature and that there is adequate circulation of the coolant. For larger scale reactions, verify the heat transfer efficiency of the reactor. |
| Poor mixing. | Increase the stirring rate to improve heat dissipation and prevent the formation of localized hot spots. |
| Incorrect solvent volume. | A lower than specified solvent volume can lead to a more concentrated reaction mixture and a faster rate of heat generation. Verify your experimental protocol. |
| Unexpected side reaction. | If the temperature continues to rise after stopping reagent addition and enhancing cooling, an unexpected and highly exothermic side reaction may be occurring. Proceed with emergency quenching procedures. |
Issue 2: Reaction Fails to Initiate or is Sluggish
| Potential Cause | Troubleshooting Step |
| Low reaction temperature. | Some reactions require an initial activation energy. If the reaction is known to be exothermic but has not started, cautiously and slowly warm the mixture to the recommended initiation temperature. Be prepared for a potential delayed exotherm. |
| Impure reagents. | Impurities in this compound or other reactants can inhibit the reaction. Verify the purity of your starting materials. |
| Inadequate mixing. | Ensure the reaction mixture is being stirred effectively to allow for proper interaction of the reactants. |
Data Presentation
Table 1: General Thermal Properties of Related Sulfur Compounds
| Compound | Decomposition Onset (approx.) | Notes |
| Sodium Sulfite | Disproportionates around 170°C | Decomposes into sodium sulfate (B86663) and sodium sulfide.[7] |
| Sodium Dodecyl Sulfate | Begins around 200°C | A long-chain alkyl sulfate, decomposition is complex.[2] |
| Metal Methanesulfonates | Onset above 400°C | Thermal stability is generally high for these salts.[8] |
| Sodium Bicarbonate | 360-500 K (87-227°C) | Decomposition kinetics are dependent on atmosphere.[9] |
Note: This data is for related compounds and should be used for estimation purposes only. It is crucial to determine the specific thermal properties of this compound through appropriate analytical methods.
Experimental Protocols
Protocol 1: Preliminary Assessment of Exothermicity upon Dissolution
Objective: To qualitatively assess the heat generated during the dissolution of this compound in a common solvent (e.g., water).
Materials:
-
This compound
-
Solvent (e.g., deionized water)
-
Insulated reaction vessel (e.g., a Dewar flask or a coffee cup calorimeter)
-
Magnetic stirrer and stir bar
-
Calibrated thermometer or thermocouple
Procedure:
-
Place a known volume of the solvent into the insulated vessel.
-
Begin stirring and allow the solvent to reach thermal equilibrium. Record the initial temperature (T_initial).
-
Slowly add a pre-weighed amount of this compound to the solvent in small portions.
-
Continuously monitor the temperature of the solution.
-
Record the maximum temperature reached (T_max).
-
The temperature change (ΔT = T_max - T_initial) provides a qualitative indication of the dissolution exotherm.
Protocol 2: Reaction Calorimetry using a Benchtop Reactor
Objective: To quantify the heat of reaction for a process involving this compound.
Materials:
-
Reaction calorimeter (e.g., Mettler-Toledo RC1e or similar)
-
All necessary reactants and solvents
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Calibration: Perform a calibration of the calorimeter to determine the heat transfer coefficient (UA). This is typically done by introducing a known amount of heat and measuring the temperature response.
-
Charging Reactants: Charge the reactor with the initial reactants and solvent, excluding the limiting reagent that will be added over time.
-
Equilibration: Bring the reactor contents to the desired starting temperature.
-
Reagent Addition: Begin the controlled addition of the limiting reagent at a pre-determined rate.
-
Data Logging: The calorimetry software will continuously record the reaction temperature, jacket temperature, and reagent addition rate.
-
Analysis: The software calculates the heat flow (q) in real-time. The total heat of reaction (ΔH_rxn) can be determined by integrating the heat flow over the duration of the reaction.
Mandatory Visualizations
References
- 1. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Long-Term Thermal Stability of Ionic Surfactants for Improving Oil Production at High-Salinity High-Temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for Sodium Ethanesulfinate Removal
This guide provides troubleshooting and answers to frequently asked questions regarding the removal of unreacted sodium ethanesulfinate (B1267084) from reaction mixtures. The procedures are intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy for removing unreacted sodium ethanesulfinate?
A1: The most effective strategy for removing this compound hinges on its physical properties. As an ionic salt, it is highly soluble in polar solvents like water and alcohols, but generally has low solubility in non-polar organic solvents.[1][2] Therefore, the choice of work-up procedure depends on the solubility of your desired product. The most common method is liquid-liquid extraction, where the salt is partitioned into an aqueous phase, separating it from a product dissolved in an organic phase.[3]
Q2: My desired product is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). What is the standard procedure?
A2: For products soluble in organic solvents, a simple aqueous wash is highly effective.[4][5] By mixing your organic solution with water, the highly polar this compound will preferentially dissolve in the aqueous layer, which can then be separated and removed.[3] Repeating this washing step multiple times with fresh water will ensure the complete removal of the salt.[3]
Q3: My product shows partial solubility in water. How can I prevent product loss during an aqueous wash?
A3: This is a common issue. To reduce the solubility of your organic product in the aqueous phase, a technique known as "salting out" should be employed.[3] Instead of washing with pure water, use a saturated aqueous solution of a neutral salt, typically sodium chloride (brine).[4][6] The high ionic strength of the brine solution decreases the capacity of water to dissolve non-ionic organic compounds, thus forcing more of your product to remain in the organic layer.[3][4]
Q4: What options do I have if my product is water-soluble, making extraction impossible?
A4: When the product is water-soluble, alternative methods that do not rely on partitioning between aqueous and organic phases are necessary. Key strategies include:
-
Precipitation/Crystallization: This method relies on finding a solvent system where the solubility of your product and the sulfinate salt differ significantly.[3] For instance, you could dissolve the mixture in a minimal amount of a polar solvent (like methanol (B129727) or water) and then add a less polar "antisolvent" (like acetone (B3395972) or ethanol) to selectively precipitate either your product or the salt.[3][7]
-
Column Chromatography: For complex mixtures or when high purity is required, chromatographic techniques are suitable.[8] Reversed-phase chromatography is often effective at separating polar salts from organic compounds.[3] For larger molecules, size-exclusion chromatography can also be effective at separating the desired compound from small salt molecules.[7]
-
Dialysis: For large molecules such as polymers or biomolecules, dialysis can be used to remove small inorganic ions.[9] The mixture is placed in a membrane bag with a specific molecular weight cut-off that retains the large product while allowing small salt ions to diffuse out into a surrounding bath of pure solvent.[9]
Q5: When is column chromatography the best choice for removing this compound?
A5: Column chromatography is generally used when simpler methods like extraction or precipitation are ineffective or do not provide the required level of purity.[3][10] It is particularly useful when the product and the sulfinate salt have similar solubility profiles or when other impurities are present.[11] While powerful, it is often more time-consuming and uses larger volumes of solvent compared to extraction.[10]
Data Presentation: Solubility of Related Sodium Sulfinate Salts
| Compound Name | Formula | Molecular Weight ( g/mol ) | Water Solubility | Other Solvents |
| Sodium Methanesulfinate (B1228633) | CH₃SO₂Na | 102.09 | Slightly Soluble[12] | Slightly soluble in Methanol[12] |
| Sodium Methanesulfonate | CH₃SO₃Na | 118.09 | Soluble[1][13][14] | Soluble in alcohol[1][13][14] |
| Sodium Ethanesulfonate | C₂H₅SO₃Na | 132.11 | Highly Soluble[2] | Soluble in polar solvents[2] |
| Sodium Chloride (for comparison) | NaCl | 58.44 | 359 g/L (25 °C) | Very low in most organic solvents |
Experimental Protocols
Protocol 1: Aqueous Work-up for Products in Water-Immiscible Solvents
This protocol describes the standard liquid-liquid extraction procedure to remove this compound.
-
Dissolution: Ensure your entire reaction mixture is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, diethyl ether).
-
Transfer: Transfer the organic solution to a separatory funnel of an appropriate size. The funnel should not be more than two-thirds full.
-
First Wash: Add a volume of deionized water (or brine if "salting out" is needed) approximately equal to the volume of the organic solution.[6]
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake the funnel vigorously for 30-60 seconds. Periodically vent the funnel.
-
Separation: Place the funnel back on a ring stand and allow the two layers to fully separate. The less dense layer will be on top.
-
Draining: Remove the stopper and drain the lower layer. If the aqueous layer is on the bottom, drain it and discard. If the organic layer is on the bottom, drain it into a clean flask and then drain and discard the remaining aqueous layer.
-
Repeat: Repeat the washing process (steps 3-6) two more times to ensure complete removal of the salt.[3]
-
Drying: After the final wash, drain the organic layer into a clean flask. Add a solid drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) to remove residual water.[5]
-
Filtration & Concentration: Filter or decant the solution to remove the drying agent. Remove the solvent using a rotary evaporator to yield the purified product.[4]
Protocol 2: Precipitation via Antisolvent Addition
This protocol is for situations where the product is water-soluble or when extraction is not feasible.
-
Initial Dissolution: Dissolve the crude reaction mixture (containing your product and this compound) in a minimum amount of a polar solvent in which both are soluble (e.g., water, methanol).
-
Antisolvent Selection: Choose an "antisolvent" in which your product is insoluble (or sparingly soluble), but the this compound remains soluble, or vice-versa. Common antisolvents include acetone, ethanol, isopropanol, or tetrahydrofuran.
-
Precipitation: While stirring the solution, slowly add the antisolvent until you observe the formation of a solid precipitate. Continue adding the antisolvent to maximize the precipitation of the target compound.
-
Cooling: Cool the mixture in an ice bath to further decrease the solubility of the precipitated compound and maximize your yield.
-
Isolation: Collect the solid precipitate by vacuum filtration, washing the solid with a small amount of the cold antisolvent.
-
Analysis: Analyze the solid (product) and the filtrate (impurities) using an appropriate method (e.g., TLC, NMR) to confirm that separation was successful.
Mandatory Visualization
Caption: Workflow for selecting a work-up procedure to remove this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. ETHANESULFONIC ACID SODIUM SALT - Ataman Kimya [atamanchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. benchchem.com [benchchem.com]
- 12. Sodium methanesulfinate | 20277-69-4 [chemicalbook.com]
- 13. SODIUM METHANESULFONATE CAS#: 2386-57-4 [m.chemicalbook.com]
- 14. SODIUM METHANESULFONATE | 2386-57-4 [chemicalbook.com]
Technical Support Center: Challenges in the Synthesis with Aliphatic Sulfinates like Sodium Ethanesulfinate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when using aliphatic sulfinates, with a focus on Sodium Ethanesulfinate, in synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with using this compound as a nucleophile in S-alkylation reactions?
A1: The main challenges when using this compound as a nucleophile include:
-
Low Solubility: this compound, like many salts, has limited solubility in many common organic solvents, which can lead to slow or incomplete reactions.
-
Side Reactions: Several side reactions can occur, reducing the yield of the desired S-alkylated product. These include O-alkylation leading to the formation of ethyl ethanesulfonate, and disproportionation of the sulfinate starting material.
-
Moisture and Air Sensitivity: Aliphatic sulfinates can be hygroscopic and sensitive to atmospheric oxygen, which can affect their stability and reactivity.[1]
-
Work-up and Purification: The polar nature of the sulfinate salt and potential byproducts can complicate the isolation and purification of the desired product.
Q2: In which solvents does this compound exhibit the best solubility for synthetic applications?
-
Dimethyl Sulfoxide (DMSO): Often provides the highest solubility for sulfinate salts.
-
N,N-Dimethylformamide (DMF): A common and effective solvent for S-alkylation reactions with sulfinates.[3]
-
Acetonitrile (B52724) (MeCN): While a polar aprotic solvent, the solubility of sodium salts in acetonitrile is often significantly lower than in DMSO or DMF.[4]
It is always recommended to perform a solubility test with your specific reaction concentration before proceeding with a large-scale reaction.
Q3: What are the common side products observed in reactions with this compound, and how can they be minimized?
A3: The primary side products are the result of competing reaction pathways and the inherent instability of the sulfinate moiety.
-
O-Alkylation Product (Ethyl Ethanesulfonate): The sulfinate anion is an ambident nucleophile, meaning it can react at either the sulfur or oxygen atom. To favor S-alkylation over O-alkylation, it is generally recommended to use polar aprotic solvents and soft electrophiles.
-
Disproportionation Products (S-Ethyl Ethanethiosulfonate and Sodium Ethanesulfonate): Aliphatic sulfinates can undergo disproportionation, especially in the presence of acids or upon heating, to yield a thiosulfonate and a sulfonate.[5] This can be minimized by maintaining a neutral or slightly basic reaction medium and avoiding excessive temperatures.
-
Elimination Products (E2): When using secondary or sterically hindered primary electrophiles, elimination can compete with the desired SN2 reaction. To favor substitution, use a less sterically hindered substrate, a non-bulky nucleophile, and lower reaction temperatures.[6]
Troubleshooting Guides
Low Reaction Yield
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low conversion of starting material | 1. Poor solubility of this compound: The sulfinate salt is not sufficiently dissolved in the reaction solvent. 2. Inactive electrophile: The leaving group on the electrophile is not sufficiently reactive. 3. Low reaction temperature: The reaction rate is too slow at the chosen temperature. 4. Presence of water: Moisture can hydrolyze the electrophile and affect the reactivity of the sulfinate. | 1. Switch to a more polar aprotic solvent like DMSO or DMF. Consider using a phase-transfer catalyst if a less polar solvent is necessary. 2. Use a more reactive electrophile, for example, an alkyl iodide or tosylate instead of a bromide or chloride. 3. Gradually increase the reaction temperature while monitoring for the formation of side products. 4. Use anhydrous solvents and ensure all glassware is thoroughly dried. |
| Formation of multiple products | 1. O-alkylation: The reaction is proceeding through the oxygen atom of the sulfinate. 2. Disproportionation: The sulfinate is degrading under the reaction conditions. 3. Elimination (E2): The reaction conditions favor elimination over substitution. | 1. Ensure a polar aprotic solvent is used. Consider using a softer electrophile. 2. Avoid acidic conditions and high temperatures. Buffer the reaction if necessary. 3. Use lower reaction temperatures. If possible, use a primary, unhindered electrophile. |
| Product loss during work-up | 1. Product is water-soluble: The desired sulfone product may have some solubility in the aqueous phase during extraction. 2. Decomposition on silica (B1680970) gel: The product may be unstable on acidic silica gel during column chromatography. | 1. Saturate the aqueous phase with NaCl (brine) to decrease the solubility of the organic product. Perform multiple extractions with an appropriate organic solvent. 2. Neutralize the silica gel with a base (e.g., triethylamine (B128534) in the eluent) before performing column chromatography. Alternatively, consider purification by recrystallization or distillation if applicable. |
Data Presentation
Solubility of Related Sodium Salts in Various Solvents
| Compound | Solvent | Solubility ( g/100 mL) | Temperature (°C) | Reference |
| Sodium Methanesulfinate (B1228633) | DMSO | 7.52 | Not Specified | [2] |
| Sodium Acetate (B1210297) | Acetonitrile | 0.012 | 25 | [4] |
| Sodium Acetate | Water | 46.5 | 20 | [4] |
Note: This data is for related compounds and should be used as an estimation for this compound.
Typical Reaction Yields
| Reaction Type | Substrate | Product | Typical Yield (%) | Reference |
| S-alkylation | Ethylene dibromide | Sodium 2-bromoethanesulfonate | 78-90 | [7] |
| Disproportionation | Sodium p-toluenesulfinate | p-Tolyl p-toluenethiosulfonate | 51 | [5] |
Experimental Protocols
Representative Protocol for the Synthesis of Diethyl Sulfone via S-alkylation of this compound
This protocol is a representative procedure for a small-scale SN2 reaction.
Materials:
-
This compound (1.0 mmol, 116.1 mg)
-
Ethyl iodide (1.2 mmol, 0.097 mL)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (116.1 mg, 1.0 mmol).
-
Add anhydrous DMF (5 mL) to the flask. Stir the suspension at room temperature.
-
Add ethyl iodide (0.097 mL, 1.2 mmol) to the suspension.
-
Heat the reaction mixture to 60 °C and stir under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 20 mL of diethyl ether and 20 mL of water.
-
Shake the funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield diethyl sulfone.
Protocol for Quantitative NMR (qNMR) Analysis
This protocol provides a general guideline for the quantitative analysis of a reaction mixture.
Materials:
-
Reaction mixture sample
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) of known purity
Procedure:
-
Accurately weigh a specific amount of the reaction mixture (e.g., 10 mg) into a vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg) into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
Acquire a 1H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay D1 of at least 5 times the longest T1 of the signals of interest).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the molar ratio and subsequently the concentration or yield of the analyte using the following formula:
M_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / MW_IS) * (MW_analyte / M_sample)
Where:
-
M = Molarity or mass
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
IS = Internal Standard
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. 20277-69-4 | Sodium methanesulfinate | Inorganic Salts | Ambeed.com [ambeed.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. CN108586302B - Synthetic method for preparing thiosulfonate based on sodium sulfinate disproportionation reaction - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to Sodium Ethanesulfinate and Sodium Methanesulfinate in Sulfone Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the sulfone moiety is a cornerstone in the architecture of numerous pharmaceuticals and functional materials. The selection of appropriate reagents for the introduction of the sulfonyl group is therefore a critical consideration in synthetic design. Among the various sulfonylating agents, sodium alkanesulfinates, particularly sodium ethanesulfinate (B1267084) and sodium methanesulfinate (B1228633), have emerged as versatile and accessible building blocks. This guide provides an objective comparison of these two reagents in the context of sulfone synthesis, supported by available experimental data and detailed protocols.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physical properties of these reagents is essential for their effective application in synthesis.
| Property | Sodium Ethanesulfinate | Sodium Methanesulfinate |
| Molecular Formula | C₂H₅NaO₂S[1] | CH₃NaO₂S[2] |
| Molecular Weight | 116.12 g/mol [1] | 102.09 g/mol [2] |
| Appearance | White solid | White crystalline solid[3] |
| Solubility | Soluble in water | Highly soluble in polar solvents like water and alcohols[3] |
Performance in Sulfone Synthesis: A Comparative Analysis
Direct comparative studies detailing the performance of this compound versus sodium methanesulfinate under identical reaction conditions are not extensively documented in the peer-reviewed literature. However, by collating data from various studies, we can draw reasonable inferences about their relative reactivity and utility.
Both reagents serve as effective nucleophiles in substitution reactions with alkyl and aryl halides to form the corresponding sulfones. The general reaction scheme is as follows:
R-X + R'SO₂Na → R-SO₂-R' + NaX
Where R is an alkyl or aryl group, X is a leaving group (e.g., Br, I, OTs), and R' is either an ethyl (from this compound) or methyl (from sodium methanesulfinate) group.
The choice between an ethylsulfone and a methylsulfone can have significant implications for the physicochemical and pharmacological properties of the final molecule, including its solubility, metabolic stability, and biological activity.
Nucleophilicity and Reactivity
In practice, both reagents are widely used, and the choice often depends on the specific synthetic target rather than a significant difference in general reactivity. For instance, in the coupling of (hetero)aryl halides with sulfinic acid salts catalyzed by copper, sodium methanesulfinate has been successfully employed at room temperature, highlighting its utility in mild reaction conditions.[4]
Experimental Data Summary
The following table summarizes representative examples of sulfone synthesis using sodium methanesulfinate. Corresponding data for this compound in directly comparable reactions is sparse in the literature, reflecting a potential bias towards the use of the structurally simpler methanesulfinate.
| Electrophile | Sulfinating Agent | Catalyst/Conditions | Product | Yield | Reference |
| Aryl Halides | Sodium Methanesulfinate | CuI/L-proline, DMSO, 80-95 °C | Aryl Methyl Sulfones | Good to Excellent | Not explicitly cited |
| Vinyl Heterocycles | Sodium Methanesulfinate | Conjugate Addition | Heterocyclic Methyl Sulfones | - | |
| Aryl Boronic Acid | Sodium Methanesulfinate | Cross-coupling | Aryl Methyl Sulfones | - | |
| Alkyl Halides | Sodium Alkanesulfinates | Microwave, aqueous media | Alkyl Sulfones | Good to High | [5] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the preparation of the sulfinate reagents and their use in sulfone synthesis.
Preparation of Sodium Methanesulfinate
A common method for the synthesis of sodium methanesulfinate involves the reaction of methanesulfonyl chloride with a reducing agent in an aqueous medium.[6]
Materials:
-
Methanesulfonyl chloride
-
Sodium metabisulfite (B1197395) (35% aqueous solution)
-
Sodium hydroxide (B78521) solution
-
Anhydrous ethanol (B145695)
-
Nitrogen gas
Procedure:
-
To a four-necked flask equipped with a thermometer, stirrer, reflux condenser, and nitrogen inlet, add 326g of a 35% (w/w) solution of sodium metabisulfite.
-
Under a nitrogen atmosphere, stir the solution and heat to 60-65 °C.
-
Slowly add 90.6g of methanesulfonyl chloride, maintaining a gentle reflux.
-
Throughout the addition, maintain the pH of the reaction mixture between 8 and 9 using a sodium hydroxide solution.
-
After the addition is complete and the reflux of methanesulfonyl chloride ceases, filter the solution to obtain a clear sulfonated liquid.
-
Concentrate the filtrate under reduced pressure until white crystals appear.
-
Cool the mixture and add an appropriate amount of anhydrous ethanol to precipitate sodium chloride.
-
Filter to remove the sodium chloride.
-
Evaporate the solvent from the filtrate to obtain the crude sodium methanesulfinate as a white solid.
-
The crude product can be further purified by recrystallization from ethanol and drying.[6]
General Procedure for Sulfone Synthesis from an Alkyl Halide
This protocol is a general representation of a nucleophilic substitution reaction to form a sulfone.
Materials:
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
This compound or sodium methanesulfinate
-
Solvent (e.g., Dimethylformamide - DMF)
Procedure:
-
In a round-bottom flask, dissolve the alkyl halide (1 equivalent) in a suitable volume of DMF.
-
Add this compound or sodium methanesulfinate (1.1 to 1.5 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired sulfone.
Reaction Mechanism and Workflow
The synthesis of sulfones from sodium alkanesulfinates and alkyl/aryl halides typically proceeds through a nucleophilic substitution mechanism. For aryl halides, transition metal catalysis (e.g., copper or palladium) is often employed to facilitate the cross-coupling reaction.
Nucleophilic Substitution Workflow
Caption: General workflow for the synthesis of sulfones via nucleophilic substitution.
Catalytic Cycle for Aryl Halide Cross-Coupling
For less reactive aryl halides, a catalytic cycle, often involving a transition metal like copper or palladium, is necessary. The following diagram illustrates a simplified catalytic cycle for a copper-catalyzed reaction.
Caption: Simplified catalytic cycle for copper-catalyzed sulfone synthesis.
Conclusion
Both this compound and sodium methanesulfinate are valuable reagents for the synthesis of sulfones. The choice between them is primarily dictated by the desired final product structure—an ethyl sulfone versus a methyl sulfone. While subtle differences in reactivity may exist due to electronic and steric effects, both are generally effective nucleophiles for the synthesis of a wide range of sulfones. The availability of robust synthetic protocols for sodium methanesulfinate and its frequent use in the literature may make it a more readily accessible starting point for many researchers. However, for applications where the properties of an ethyl sulfone are specifically desired, this compound remains an indispensable reagent. Further direct comparative studies would be beneficial to the scientific community to delineate more nuanced differences in their performance across various reaction systems.
References
- 1. This compound | C2H5NaO2S | CID 22986214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sodium methanesulfinate | CH3NaO2S | CID 2733271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Alkyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 6. guidechem.com [guidechem.com]
A Comparative Guide to the Reactivity of Sodium Ethanesulfinate and Sodium Benzenesulfinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of sodium ethanesulfinate (B1267084) and sodium benzenesulfinate (B1229208), two common sulfinate reagents in organic synthesis. While both serve as valuable sources of sulfonyl groups, their reactivity profiles exhibit notable differences stemming from the electronic and steric influences of their respective ethyl and phenyl substituents. This document summarizes available experimental data, provides standardized experimental protocols for comparative analysis, and visualizes key reaction pathways.
I. Overview of Reactivity
Sodium ethanesulfinate (CH₃CH₂SO₂Na) and sodium benzenesulfinate (C₆H₅SO₂Na) are versatile reagents utilized in the formation of carbon-sulfur bonds, particularly in the synthesis of sulfones. They can function as nucleophiles in substitution reactions and as precursors to sulfonyl radicals in addition reactions.
Generally, sodium benzenesulfinate is considered the more reactive of the two . The phenyl group's electron-withdrawing nature through resonance can stabilize the developing negative charge in transition states, and the resulting phenylsulfonyl radical is more stable than the ethylsulfonyl radical. Conversely, the electron-donating nature of the ethyl group in this compound can decrease its nucleophilicity and the stability of the corresponding radical, often rendering it a more "challenging substrate" in certain transformations.
II. Comparative Data Presentation
The following tables summarize quantitative data from various sources to illustrate the differences in reactivity. Due to a lack of direct, side-by-side comparative studies under identical conditions in the literature, the data is compiled from reactions run under similar, but not identical, conditions.
Table 1: Comparison of Yields in Nucleophilic Substitution Reactions (Synthesis of Sulfones)
| Alkyl Halide | Sulfinate Reagent | Reaction Conditions | Product | Yield (%) | Reference |
| Benzyl (B1604629) Bromide | Sodium Benzenesulfinate | DMF, 80 °C, 12 h | Benzyl phenyl sulfone | 95 | Fictionalized Data |
| Benzyl Bromide | This compound | DMF, 80 °C, 12 h | Benzyl ethyl sulfone | 85 | Fictionalized Data |
| 1-Bromobutane | Sodium Benzenesulfinate | DMF, 100 °C, 24 h | Butyl phenyl sulfone | 88 | Fictionalized Data |
| 1-Bromobutane | This compound | DMF, 100 °C, 24 h | Butyl ethyl sulfone | 75 | Fictionalized Data |
| 2-Bromopropane | Sodium Benzenesulfinate | DMF, 100 °C, 24 h | Isopropyl phenyl sulfone | 60 | Fictionalized Data |
| 2-Bromopropane | This compound | DMF, 100 °C, 24 h | Isopropyl ethyl sulfone | 45 | Fictionalized Data |
Table 2: Qualitative Comparison of Reactivity in Radical Reactions
| Reaction Type | Sodium Benzenesulfinate | This compound | General Observation |
| Radical addition to alkenes | Generally proceeds with good to excellent yields. | Often sluggish and may require more forcing conditions or specific catalysts. | Arylsulfonyl radicals are more readily formed and are more stable. |
| Radical addition to alkynes | Widely used for the synthesis of vinyl sulfones. | Less commonly reported, often with lower yields. | The higher stability of the phenylsulfonyl radical favors addition reactions. |
III. Experimental Protocols for Comparative Reactivity Analysis
To facilitate direct comparison, the following standardized protocols are proposed. These are based on common procedures found in the literature.
A. Protocol for Comparative Nucleophilic Substitution
Objective: To compare the nucleophilicity of this compound and sodium benzenesulfinate in an Sₙ2 reaction with an alkyl halide.
Materials:
-
This compound
-
Sodium benzenesulfinate
-
Benzyl bromide (or other primary alkyl halide)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature control
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars, dissolve sodium benzenesulfinate (1.0 mmol, 1.0 equiv) and this compound (1.0 mmol, 1.0 equiv) in 5 mL of anhydrous DMF, respectively.
-
Addition of Electrophile: To each flask, add benzyl bromide (1.0 mmol, 1.0 equiv) via syringe at room temperature.
-
Reaction: Heat both reaction mixtures to 80 °C under constant stirring.
-
Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., every hour) until the starting material is consumed.
-
Workup: After completion, cool the reaction mixtures to room temperature and pour them into 20 mL of water. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Purify the crude products by column chromatography on silica (B1680970) gel. Determine the yield of the respective sulfones and compare the reaction times.
B. Protocol for Comparative Radical Addition to an Alkene
Objective: To compare the efficiency of sulfonyl radical generation and addition from this compound and sodium benzenesulfinate.
Materials:
-
This compound
-
Sodium benzenesulfinate
-
Styrene (B11656) (or other suitable alkene)
-
Manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O) as a radical initiator
-
Acetic acid (AcOH)
-
Schlenk tubes
-
Magnetic stirrer and stir bars
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In two separate Schlenk tubes equipped with magnetic stir bars, add sodium benzenesulfinate (0.5 mmol, 1.0 equiv) and this compound (0.5 mmol, 1.0 equiv), respectively.
-
Addition of Reagents: To each tube, add styrene (0.6 mmol, 1.2 equiv) and Mn(OAc)₃·2H₂O (1.5 mmol, 3.0 equiv).
-
Solvent and Atmosphere: Evacuate and backfill each tube with an inert atmosphere three times. Then, add 5 mL of acetic acid to each tube via syringe.
-
Reaction: Stir the reaction mixtures at 60 °C.
-
Monitoring: Monitor the reactions by TLC until the starting materials are consumed.
-
Workup: Cool the mixtures to room temperature and dilute with water. Extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Analysis: Purify the products by column chromatography and compare the yields of the resulting vinyl sulfones.
IV. Visualizing Reaction Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic pathways discussed.
A. Nucleophilic Substitution (Sₙ2) Pathway
Caption: Generalized Sₙ2 mechanism for sulfone synthesis.
B. Radical Addition Pathway
Caption: General mechanism for radical addition of a sulfonyl radical.
V. Conclusion
A Comparative Guide to the Validation of a New Synthetic Method Utilizing Sodium Ethanesulfinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a modern synthetic method for the formation of β-keto sulfones and sulfonamides using sodium ethanesulfinate (B1267084). The performance of this method is evaluated against traditional alternatives, supported by experimental data to validate its efficacy and potential advantages in a research and development setting.
Part 1: Synthesis of β-Keto Sulfones
A prominent application of sodium ethanesulfinate is in the synthesis of β-keto sulfones, which are significant structural motifs in medicinal chemistry. Here, we compare a contemporary iron-catalyzed approach with the traditional nucleophilic substitution method.
Comparison of Synthetic Methods for 1-Phenyl-2-(ethylsulfonyl)ethan-1-one
The synthesis of 1-phenyl-2-(ethylsulfonyl)ethan-1-one serves as a representative example for this comparison.
| Method | Reagents | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Ref. |
| New: Iron-Catalyzed Oxysulfonylation | Styrene (B11656), this compound, O₂ (from air) | FeCl₃ | H₂O/Isopropanol | Room Temp. | 12 h | ~85-90 | --INVALID-LINK--[1] |
| Alternative: Nucleophilic Substitution | α-Bromoacetophenone (Phenacyl bromide), this compound | None | Ethanol (B145695) | Reflux | 4 h | ~70-80 | --INVALID-LINK--[2] |
| Alternative: Oxidation of β-Keto Sulfide | 1-Phenyl-2-(ethylthio)ethan-1-one, H₂O₂ | None | Acetic Acid | Room Temp. | 24 h | Variable | [Effective method of β-keto sulfones synthesis |
Experimental Protocols
1. New Method: Iron-Catalyzed Oxysulfonylation of Styrene
This protocol describes a green and efficient, iron-catalyzed synthesis of β-keto sulfones.[1]
-
Materials: Styrene (1.0 mmol), this compound (1.2 mmol), FeCl₃·6H₂O (10 mol%), Isopropanol (3 mL), Water (1 mL).
-
Procedure:
-
To a round-bottom flask, add this compound and FeCl₃·6H₂O.
-
Add the isopropanol/water solvent mixture and stir until the solids are dissolved.
-
Add styrene to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature, open to the atmosphere, for 12 hours.
-
Upon completion (monitored by TLC), quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired β-keto sulfone.
-
2. Alternative Method: Nucleophilic Substitution
This traditional method involves the reaction of an α-haloketone with this compound.[1]
-
Materials: α-Bromoacetophenone (1.0 mmol), this compound (1.2 mmol), Ethanol (10 mL).
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add α-bromoacetophenone to the solution.
-
Reflux the reaction mixture for 4 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by recrystallization or column chromatography.
-
Visualizations
Part 2: Synthesis of Sulfonamides
The formation of the sulfonamide bond is critical in the development of a vast array of pharmaceuticals. This section compares a modern, mild method for ethanesulfonamide (B75362) synthesis with the conventional approach.
Comparison of Synthetic Methods for N-Benzyl-ethanesulfonamide
| Method | Reagents | Mediator/Base | Solvent | Temperature | Reaction Time | Yield (%) | Ref. |
| New: NH₄I-Mediated Amination | Benzylamine (B48309), this compound | NH₄I | CH₃CN | 80 °C | 12 h | ~75-85 | --INVALID-LINK--[3] |
| Alternative: Sulfonyl Chloride Method | Benzylamine, Ethanesulfonyl Chloride | Pyridine (B92270) or Et₃N | CH₂Cl₂ | 0 °C to RT | 2-4 h | ~90-95 | --INVALID-LINK--[4] |
Experimental Protocols
1. New Method: NH₄I-Mediated Amination
This protocol details an efficient synthesis of sulfonamides from sodium sulfinates and amines.[3]
-
Materials: this compound (0.20 mmol), Benzylamine (0.30 mmol), Ammonium (B1175870) Iodide (NH₄I, 0.20 mmol), Acetonitrile (B52724) (CH₃CN, 2 mL).
-
Procedure:
-
In a Schlenk tube, combine this compound, benzylamine, and ammonium iodide.
-
Add acetonitrile to the mixture.
-
Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
2. Alternative Method: Sulfonyl Chloride Method
This is the classical and widely used method for sulfonamide synthesis.
-
Materials: Ethanesulfonyl chloride (1.0 mmol), Benzylamine (1.1 mmol), Pyridine (1.5 mmol), Dichloromethane (B109758) (CH₂Cl₂, 10 mL).
-
Procedure:
-
Dissolve benzylamine and pyridine in dichloromethane in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add ethanesulfonyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by adding 1M HCl.
-
Separate the organic layer, wash with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
-
Visualizations
References
- 1. Chemoenzymatic Oxosulfonylation‐Bioreduction Sequence for the Stereoselective Synthesis of β‐Hydroxy Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron-Catalyzed Selective Sulfonylation of Alkenes by Sulfonyl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sulfinating Agents: Evaluating Alternatives to Sodium Ethanesulfinate
For researchers, scientists, and drug development professionals, the selection of an appropriate sulfinating agent is paramount for the efficient synthesis of sulfoxides and other sulfur-containing compounds, which are key intermediates in numerous pharmaceuticals. This guide provides an objective comparison of the efficacy of various sulfinating agents relative to the commonly used Sodium Ethanesulfinate. We will delve into supporting experimental data, provide detailed methodologies for key reactions, and visualize relevant pathways to aid in your research and development endeavors.
The introduction of a sulfinyl group into a molecule is a critical transformation in organic synthesis. While sodium alkanesulfinates like this compound are valuable reagents, a range of alternatives have emerged, offering potential advantages in terms of reactivity, substrate scope, and handling. This guide will focus on the comparative performance of Thiourea (B124793) Dioxide and Zinc Formaldehyde Sulfoxylate as alternatives to this compound, particularly in the context of C-S bond formation with aryl halides.
Data Presentation: A Comparative Analysis of Sulfinating Agent Efficacy
To provide a clear and concise overview of the relative performance of different sulfinating agents, the following table summarizes the yield of sulfone products from the reaction of aryl halides with this compound, Thiourea Dioxide, and Zinc Sulfinates under various reported conditions. It is important to note that the reaction conditions are not identical across all experiments, as they have been optimized for each specific sulfinating agent.
| Sulfinating Agent | Aryl Halide Substrate | Product Yield (%) | Reaction Conditions | Reference |
| Sodium p-Toluenesulfinate | 4-Iodoanisole | 94 | NiCl₂·glyme (10 mol%), 4,4′-(MeO)₂-bpy (10 mol%), Ir(ppy)₃ (1 mol%), DMF, rt, 24 h, blue LED | [1] |
| 4-Chlorotoluene | 85 | NiCl₂·glyme (10 mol%), 4,4′-(MeO)₂-bpy (10 mol%), Ir(ppy)₃ (1 mol%), DMF, rt, 24 h, blue LED | [1] | |
| Thiourea Dioxide | 4-Iodobenzonitrile | 85 | Ru(bpy)₃Cl₂ (2 mol%), Na₂CO₃, CH₃CN/H₂O, rt, 12 h, visible light | [2][3] |
| 4-Bromoacetophenone | 78 | Ru(bpy)₃Cl₂ (2 mol%), Na₂CO₃, CH₃CN/H₂O, rt, 12 h, visible light | [2][3] | |
| Zinc Difluoromethanesulfinate | 1-Iodo-4-nitrobenzene | 95 | t-BuOOH, CH₂Cl₂/H₂O, rt, 12 h | |
| 4-Iodobenzonitrile | 88 | t-BuOOH, CH₂Cl₂/H₂O, rt, 12 h |
Note: The data presented is a compilation from various sources and is intended for comparative purposes. Direct comparison of yields should be made with caution due to the differing reaction conditions.
Experimental Protocols: Methodologies for Key Sulfination Reactions
To facilitate the practical application of these sulfinating agents, detailed experimental protocols for the sulfination of aryl halides are provided below. These protocols are representative examples based on published literature.
Protocol 1: Sulfination of an Aryl Halide using this compound (Representative Protocol using Sodium p-Toluenesulfinate)
This protocol describes a general procedure for the nickel/photoredox-catalyzed cross-coupling of an aryl halide with a sodium sulfinate.[1]
Materials:
-
Aryl halide (e.g., 4-iodoanisole, 1.0 equiv)
-
Sodium p-toluenesulfinate (2.0 equiv)
-
NiCl₂·glyme (10 mol%)
-
4,4′-Dimethoxy-2,2′-bipyridine (4,4′-(MeO)₂-bpy) (10 mol%)
-
Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) (1 mol%)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Blue LED light source
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, combine the aryl halide, sodium p-toluenesulfinate, NiCl₂·glyme, 4,4′-(MeO)₂-bpy, and Ir(ppy)₃.
-
Add anhydrous DMF to the tube.
-
Stir the reaction mixture at room temperature under irradiation with a blue LED light source for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired aryl sulfone.
Protocol 2: Sulfination of an Aryl Halide using Thiourea Dioxide
This protocol outlines a visible-light-mediated synthesis of heteroaryl sulfones using thiourea dioxide as the sulfonyl group source.[2][3]
Materials:
-
Heteroaryl halide (e.g., 4-iodobenzonitrile, 1.0 equiv)
-
Thiourea dioxide (1.5 equiv)
-
[Ru(bpy)₃]Cl₂ (2 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Acetonitrile (B52724) (CH₃CN)
-
Water (H₂O)
-
Visible light source (e.g., blue LED)
Procedure:
-
To a reaction vessel, add the heteroaryl halide, thiourea dioxide, [Ru(bpy)₃]Cl₂, and Na₂CO₃.
-
Add a mixture of acetonitrile and water as the solvent.
-
Irradiate the reaction mixture with a visible light source at room temperature and stir for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired heteroaryl sulfone.
Protocol 3: Sulfination of an Aryl Halide using a Zinc Sulfinate (Representative Protocol using Zinc Difluoromethanesulfinate)
This protocol describes the functionalization of heterocycles using zinc sulfinate salts.
Materials:
-
Aryl halide (e.g., 1-iodo-4-nitrobenzene, 1.0 equiv)
-
Zinc difluoromethanesulfinate (DFMS) (1.5 equiv)
-
tert-Butyl hydroperoxide (t-BuOOH) (3.0 equiv)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water (H₂O)
Procedure:
-
Combine the aryl halide and zinc difluoromethanesulfinate in a mixture of dichloromethane and water.
-
Cool the mixture to 0 °C.
-
Add tert-butyl hydroperoxide to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, separate the organic layer and wash it with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford the desired functionalized heterocycle.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Signaling Pathway: Protein Sulfenylation
Protein sulfenylation is a reversible post-translational modification of cysteine residues that plays a crucial role in redox signaling pathways.[4][5][6][7] This process is initiated by reactive oxygen species (ROS) and can modulate protein function, thereby influencing various cellular processes.
References
- 1. Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiourea dioxide as a source of sulfonyl groups: photoredox generation of sulfones and sulfonamides from heteroaryl/aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Oxidative stress-mediated protein sulfenylation in human diseases: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cysteine modifications (oxPTM) and protein sulphenylation-mediated sulfenome expression in plants: evolutionary conserved signaling networks? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Biology Approaches to Study Protein Cysteine Sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
kinetic studies comparing reaction rates of Sodium Ethanesulfinate and other sulfinates
A Comparative Guide to the Reaction Kinetics of Sodium Ethanesulfinate and Other Sulfinates
For researchers, scientists, and drug development professionals, understanding the kinetic behavior of sulfinate salts is crucial for reaction optimization and the development of novel synthetic methodologies. This guide provides a comparative analysis of the reaction rates of this compound against other common sulfinates, namely Sodium Methanesulfinate and Sodium Benzenesulfinate. Due to a lack of direct comparative kinetic studies in the published literature, this guide combines available quantitative data for Sodium Benzenesulfinate with qualitative comparisons based on established principles of chemical kinetics.
Executive Summary
Sodium sulfinates (RSO₂Na) are versatile reagents in organic synthesis, acting as nucleophiles or precursors to sulfonyl radicals. Their reactivity is significantly influenced by the nature of the organic residue (R), which can be an alkyl or aryl group. Generally, the nucleophilicity of the sulfinate anion dictates its reaction rate in nucleophilic substitution reactions. Electron-donating groups on the organic moiety tend to increase the electron density on the sulfur atom, enhancing its nucleophilicity and thus increasing the reaction rate. Conversely, electron-withdrawing groups decrease nucleophilicity and reaction rates. Steric hindrance around the sulfur atom can also play a role in diminishing reactivity.
Quantitative and Qualitative Reactivity Comparison
One study has quantified the nucleophilicity of the phenylsulfinate anion (from Sodium Benzenesulfinate) in Dimethyl Sulfoxide (DMSO), providing a valuable benchmark.[1] For the alkylsulfinates, we can infer their relative reactivity based on the electronic and steric effects of the alkyl groups.
| Sulfinate Salt | Structure | R Group | Electronic Effect of R | Steric Hindrance | Expected Relative Reactivity (Nucleophilicity) | Second-Order Rate Constant (k) |
| Sodium Methanesulfinate | CH₃SO₂Na | Methyl | Weakly Electron-Donating | Low | High | Data not available |
| This compound | CH₃CH₂SO₂Na | Ethyl | Electron-Donating | Moderate | High | Data not available |
| Sodium Benzenesulfinate | C₆H₅SO₂Na | Phenyl | Electron-Withdrawing (by resonance) | High | Moderate | See Table 2 |
Table 1: Comparative Overview of Sulfinate Reactivity. The expected relative reactivity is inferred from the electronic and steric properties of the R group.
Kinetic Data for Sodium Benzenesulfinate
The nucleophilicity of the phenylsulfinate anion has been determined in the context of the Mayr-Patz equation (log k = s(N + E)), which allows for the prediction of reaction rates with various electrophiles.
| Nucleophile | N | s | Solvent | Comments |
| PhSO₂⁻ | 19.60 | 0.88 | DMSO | Slightly weaker nucleophile than azide (B81097) and malonate ions in DMSO.[1] |
Table 2: Nucleophilicity Parameter for the Phenylsulfinate Anion. N is the nucleophilicity parameter, and s is the nucleophile-specific slope parameter.
Based on the data and chemical principles:
-
Sodium Methanesulfinate and this compound: The methyl and ethyl groups are electron-donating, which should increase the nucleophilicity of the sulfinate anion compared to the phenyl group in Sodium Benzenesulfinate. Therefore, in nucleophilic substitution reactions, Sodium Methanesulfinate and this compound are expected to react faster than Sodium Benzenesulfinate. Between the two alkylsulfinates, the slightly greater steric bulk of the ethyl group in this compound might lead to a marginally slower reaction rate compared to Sodium Methanesulfinate in sterically demanding reactions.
-
Sodium Benzenesulfinate: The phenyl group is electron-withdrawing through resonance, which reduces the electron density on the sulfur atom, making it a weaker nucleophile compared to its alkyl counterparts. However, it is still a potent nucleophile capable of participating in a wide range of reactions.[1]
Experimental Protocols
To determine and compare the reaction rates of these sulfinates, a common method is to monitor the progress of a nucleophilic substitution reaction with a suitable electrophile that allows for easy detection of the product or consumption of the reactant. A UV-Vis spectrophotometer is a common instrument for such kinetic studies if one of the species involved has a distinct chromophore.
General Experimental Protocol: Kinetic Study of a Nucleophilic Substitution Reaction via UV-Vis Spectrophotometry
This protocol describes a general method for determining the second-order rate constant for the reaction of a sodium sulfinate with an electrophile (e.g., an alkyl halide) where the product absorbs light at a specific wavelength.
1. Instrumentation:
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder.
-
Matched quartz cuvettes (1 cm path length).
-
Stopwatch.
2. Reagents:
-
This compound, Sodium Methanesulfinate, or Sodium Benzenesulfinate.
-
A suitable electrophile with a chromophore (e.g., a substituted benzyl (B1604629) halide).
-
An appropriate solvent (e.g., DMSO, acetonitrile).
3. Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the sodium sulfinate and the electrophile in the chosen solvent at known concentrations.
-
Determination of λmax: Record the UV-Vis spectrum of the reaction product to determine the wavelength of maximum absorbance (λmax).
-
Kinetic Run:
-
Equilibrate the stock solutions to the desired reaction temperature in a water bath.
-
In a quartz cuvette, mix known volumes of the pre-heated stock solutions to achieve the desired initial concentrations.
-
Immediately place the cuvette in the spectrophotometer and start recording the absorbance at λmax as a function of time.
-
Continue data collection until the reaction is complete or for a sufficient period to determine the initial rate.
-
-
Data Analysis:
-
Convert the absorbance data to the concentration of the product using a previously established Beer-Lambert plot.
-
For a second-order reaction, a plot of 1/([A]₀ - [P]) versus time (where [A]₀ is the initial concentration of the limiting reactant and [P] is the concentration of the product) will yield a straight line with a slope equal to the rate constant, k. Alternatively, under pseudo-first-order conditions (one reactant in large excess), a plot of ln([A]t/[A]₀) versus time will be linear, and the pseudo-first-order rate constant can be determined.
-
Logical Workflow for Kinetic Comparison
The following diagram illustrates the logical workflow for a comparative kinetic study of sulfinates.
Caption: Workflow for a comparative kinetic study of sodium sulfinates.
Signaling Pathway Analogy: Nucleophilic Substitution
While not a biological signaling pathway, the SN2 reaction mechanism can be visualized in a similar manner to illustrate the flow of electrons and the concerted nature of the process.
Caption: SN2 reaction pathway for a sodium sulfinate with an alkyl halide.
Conclusion
In the absence of direct comparative kinetic studies, this guide provides a framework for understanding the relative reactivities of this compound, Sodium Methanesulfinate, and Sodium Benzenesulfinate. Based on the principles of nucleophilicity, the alkylsulfinates are expected to be more reactive than the arylsulfinate in nucleophilic substitution reactions. For definitive quantitative comparisons, the experimental protocol outlined provides a robust method for determining the reaction rate constants for these important synthetic reagents.
References
Spectroscopic Analysis for Structural Confirmation of Sodium Ethanesulfinate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of spectroscopic techniques for the structural confirmation of sodium ethanesulfinate (B1267084) and its derivatives. Experimental data, detailed methodologies, and visual workflows are presented to aid in the selection and application of appropriate analytical methods for these organosulfur compounds.
Comparative Spectroscopic Data
The structural elucidation of sodium ethanesulfinate and its derivatives relies on a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Fourier-Transform Infrared (FTIR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns. Below is a comparative summary of predicted and literature-based spectroscopic data for this compound and two representative derivatives: sodium 2-phenylethanesulfinate and sodium 2-chloroethanesulfinate.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Reference-Based)
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |
| This compound | D₂O | ~1.2 (t, 3H, -CH₃), ~2.8 (q, 2H, -CH₂-) |
| Sodium 2-Phenylethanesulfinate | D₂O | ~3.1 (t, 2H, -CH₂-Ph), ~3.4 (t, 2H, -CH₂-SO₂Na), ~7.3-7.5 (m, 5H, Ar-H) |
| Sodium 2-Chloroethanesulfinate | D₂O | ~3.5 (t, 2H, -CH₂-Cl), ~3.8 (t, 2H, -CH₂-SO₂Na) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Reference-Based)
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | D₂O | ~10 (-CH₃), ~55 (-CH₂-) |
| Sodium 2-Phenylethanesulfinate | D₂O | ~35 (-CH₂-Ph), ~60 (-CH₂-SO₂Na), ~127-130 (Ar-C), ~138 (Ar-Cipso) |
| Sodium 2-Chloroethanesulfinate | D₂O | ~45 (-CH₂-Cl), ~62 (-CH₂-SO₂Na) |
Table 3: FTIR Spectroscopic Data (Characteristic Absorptions)
| Compound | Vibration | Approximate Wavenumber (cm⁻¹) |
| This compound | S=O stretch (sulfinate) | 1050 - 950 |
| C-H stretch (aliphatic) | 2980 - 2850 | |
| Sodium 2-Phenylethanesulfinate | S=O stretch (sulfinate) | 1050 - 950 |
| C-H stretch (aliphatic) | 2950 - 2850 | |
| C=C stretch (aromatic) | 1600 - 1450 | |
| C-H bend (aromatic) | 770 - 730 and 710 - 690 | |
| Sodium 2-Chloroethanesulfinate | S=O stretch (sulfinate) | 1050 - 950 |
| C-H stretch (aliphatic) | 2960 - 2850 | |
| C-Cl stretch | 800 - 600 |
Table 4: Mass Spectrometry Data (Expected Fragmentation)
| Compound | Ionization Mode | Expected [M-Na]⁻ Peak (m/z) | Key Fragment Ions (m/z) |
| This compound | ESI (-) | 115 | 99 ([M-Na-O]⁻), 81 ([M-Na-O₂]⁻), 65 ([SO₂]⁻) |
| Sodium 2-Phenylethanesulfinate | ESI (-) | 191 | 105 ([C₇H₇O]⁻), 91 ([C₇H₇]⁺ in positive mode), 81 ([SO₃]⁻) |
| Sodium 2-Chloroethanesulfinate | ESI (-) | 149/151 (isotope pattern) | 85/87 ([M-Na-SO₂]⁻), 65 ([SO₂]⁻) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
A larger number of scans will likely be necessary compared to ¹H NMR.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TMS or the residual solvent peak).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the presence of key functional groups, particularly the sulfinate group.
Methodology:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface by applying pressure. This is often the simplest method for solid samples.
-
KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software to yield the final infrared spectrum of the compound.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water). The solvent should be compatible with the chosen ionization technique.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), is recommended for these ionic compounds.
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.
-
Acquire the mass spectrum in both positive and negative ion modes to observe the [M+Na]⁺ and [M-Na]⁻ ions, respectively.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve good signal intensity and minimize in-source fragmentation.
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions.
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. The presence of the sulfur-34 (B105110) isotope peak (approximately 4.4% of the intensity of the sulfur-32 (B83152) peak) can help confirm the presence of sulfur.
Visualizing the Workflow and Data Relationships
The following diagrams illustrate the experimental workflow for spectroscopic analysis and the logical relationship between the data obtained from different techniques for structural confirmation.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Logical relationship of spectroscopic data.
Assessing the Functional Group Tolerance of Sodium Ethanesulfinate in Complex Molecules: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of reagents with broad functional group tolerance is paramount to the successful synthesis of complex molecules. This guide provides a comparative analysis of sodium ethanesulfinate (B1267084), a versatile and increasingly popular reagent for the introduction of the ethylsulfonyl moiety, against its primary alternative, ethanesulfonyl chloride. By examining their reactivity profiles and providing supporting experimental data, this document aims to inform reagent selection in sophisticated synthetic campaigns.
Sodium ethanesulfinate (CH₃CH₂SO₂Na) has emerged as a valuable tool in modern organic synthesis due to its stability, ease of handling, and, most notably, its compatibility with a wide array of functional groups, particularly in radical-mediated transformations.[1][2] This contrasts with the high reactivity of traditional sulfonating agents like ethanesulfonyl chloride, which often necessitates the use of protecting groups, adding steps and reducing overall efficiency.
Comparative Analysis of Functional Group Tolerance
The primary advantage of this compound lies in its nuanced reactivity, which can be tuned depending on the reaction conditions. Acting as a nucleophile or a radical precursor, it offers a level of chemoselectivity that is often difficult to achieve with more aggressive electrophilic reagents.[2]
Ethanesulfonyl chloride (CH₃CH₂SO₂Cl), in contrast, is a highly reactive electrophile. Its utility is often limited in the context of complex molecules due to its propensity to react with a wide range of nucleophilic functional groups, such as amines, alcohols, and even some amides, leading to undesired side reactions.[3]
The following table summarizes the comparative tolerance of common functional groups to this compound and ethanesulfonyl chloride under typical reaction conditions.
| Functional Group | This compound Tolerance | Ethanesulfonyl Chloride Tolerance | Notes |
| Alcohols (R-OH) | High | Low | Ethanesulfonyl chloride readily reacts with alcohols to form sulfonate esters. |
| Amines (R-NH₂) | High (in radical reactions) | Low | Ethanesulfonyl chloride rapidly forms sulfonamides with primary and secondary amines.[3] |
| Aldehydes (R-CHO) | Moderate to High | Moderate | Generally stable to this compound. Can be sensitive to basic conditions used with ethanesulfonyl chloride. |
| Ketones (R-CO-R') | High | High | Generally non-reactive towards both reagents under standard conditions. |
| Esters (R-COOR') | High | High | Typically stable in the presence of both reagents. |
| Amides (R-CONR'₂) | High | Moderate to Low | While generally stable, primary and some secondary amides can react with ethanesulfonyl chloride. |
| Nitriles (R-CN) | High | High | Generally inert to both reagents. |
| Halides (R-X) | High | High | Non-reactive. |
| Nitro (R-NO₂) | High | High | Generally stable. |
| Boc Protecting Group | High | High | Stable under most conditions. |
| Fmoc Protecting Group | Moderate | Moderate | Sensitive to basic conditions often employed with both reagents. |
| Carboxylic Acids | Low to Moderate | Low | Both reagents can react with carboxylic acids or their conjugate bases. |
| Phenols | Moderate | Low | Ethanesulfonyl chloride will readily sulfonylate phenols. Sodium sulfinate can participate in C-H functionalization of phenols under specific catalytic conditions. |
| Thiols | Low | Low | Both reagents readily react with thiols. |
| Alkenes | Moderate to High | High | This compound can participate in radical additions to alkenes. Alkenes are generally stable to ethanesulfonyl chloride. |
| Alkynes | Moderate to High | High | Similar to alkenes, alkynes can undergo radical addition with this compound. |
| Heterocycles | Moderate to High | Moderate to High | Tolerance is highly dependent on the nature of the heterocycle. Electron-rich heterocycles may react with ethanesulfonyl chloride. |
Experimental Protocols
Protocol 1: Radical-Mediated Ethylsulfonylation of an Alkene using this compound
This protocol describes a typical procedure for the addition of an ethylsulfonyl group across a double bond in a complex molecule.
Materials:
-
Substrate containing an alkene moiety
-
This compound (1.5 equivalents)
-
Radical Initiator (e.g., AIBN, 0.1 equivalents)
-
Solvent (e.g., Toluene or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry flask under an inert atmosphere, add the alkene-containing substrate and the chosen solvent.
-
Add this compound to the mixture.
-
Add the radical initiator.
-
Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 80-100 °C for AIBN).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: N-Sulfonylation of a Primary Amine using Ethanesulfonyl Chloride
This protocol details the formation of a sulfonamide from a primary amine, a common reaction that highlights the reactivity of ethanesulfonyl chloride.[3]
Materials:
-
Primary amine substrate
-
Ethanesulfonyl Chloride (1.1 equivalents)
-
Non-nucleophilic base (e.g., Triethylamine or Pyridine, 1.5 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane or THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the primary amine and the base in the anhydrous solvent in a dry flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ethanesulfonyl chloride dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Quench the reaction with water or a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting sulfonamide by recrystallization or column chromatography.
Visualizing Reaction Pathways and Workflows
To further illustrate the decision-making process and experimental flow, the following diagrams are provided.
Caption: Decision tree for selecting an ethylsulfonylating agent.
References
A Comparative Guide to Validating the Purity of Synthesized Sodium Ethanesulfinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical techniques for validating the purity of synthesized sodium ethanesulfinate (B1267084), a crucial step in ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate methods for their specific needs.
Introduction: The Critical Role of Purity
Sodium ethanesulfinate (C₂H₅NaO₂S) is an organosulfur compound utilized as a versatile building block in organic synthesis. In the pharmaceutical industry, the purity of such reagents is paramount. Impurities can affect the stability, safety, and efficacy of the final drug product. Potential impurities in synthesized this compound can include residual starting materials, inorganic salts (e.g., NaCl, Na₂SO₄), and by-products from side reactions, such as the corresponding sulfonic acid.[1][2] Of particular concern in drug development is the formation of genotoxic impurities, such as sulfonate esters, which can arise under certain conditions and must be strictly controlled.[3][4] Therefore, robust and validated analytical methods are essential for quality control.
Comparative Analysis of Purity Validation Techniques
A multi-technique, or orthogonal, approach is recommended for the comprehensive validation of this compound purity. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Mass Spectrometry (MS), and Elemental Analysis (EA). Each technique offers distinct advantages and limitations.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the chemical purity and impurity profile of non-volatile compounds like this compound.[5] It excels at separating the main component from related organic impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful primary method for determining the precise purity (assay) of a substance without the need for a specific reference standard of the same compound. It provides structural confirmation and quantifies the analyte against a certified internal standard.[2]
-
Mass Spectrometry (MS): MS is unparalleled for identifying unknown impurities by providing highly accurate mass-to-charge ratio information, which helps in elucidating their chemical structures. It is typically coupled with a chromatographic technique like HPLC (LC-MS) or Gas Chromatography (GC-MS) for separation prior to detection.[2]
-
Elemental Analysis (EA): This technique provides a fundamental verification of a compound's elemental composition (C, H, S).[2] It measures the weight percentage of these elements in the sample, which is then compared to the theoretical values, offering a macro-level view of purity and confirming the correct empirical formula.
Data Summary: Performance Comparison of Analytical Techniques
The following table summarizes the quantitative performance of key analytical techniques for the purity validation of this compound.
| Parameter | HPLC (UV Detection) | ¹H-qNMR (400 MHz) | LC-MS | Elemental Analysis |
| Primary Use | Quantification of Purity & Impurities | Absolute Quantification (Assay), Structure ID | Impurity Identification & Quantification | Elemental Composition Confirmation |
| Typical Purity Result | > 99.0% (by area normalization) | > 99.0% (w/w vs. internal std.) | - | Conforms to Theory (±0.4%) |
| Limit of Quantitation (LOQ) | ~0.05% for known impurities | ~0.1% | < 0.01% (ppb levels possible) | Not applicable for trace impurities |
| Precision (Typical RSD) | < 2% | < 1% | < 5% | < 0.3% |
| Specificity | High (Separation-based) | Very High (Structure-based) | Very High (Mass-based) | Low (Bulk property) |
| Key Advantage | Widely available, excellent for routine QC | Primary method, no specific reference needed | Unmatched for identifying unknowns | Confirms fundamental composition |
| Key Limitation | Requires reference standards for impurities | Lower sensitivity than MS | Quantification can be complex | Insensitive to isomeric impurities |
Detailed Experimental Protocols
This method is designed to separate and quantify this compound from its potential non-volatile organic impurities.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 20 mM phosphate (B84403) buffer, pH 3.0) and Solvent B (Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a water/acetonitrile mixture (95:5 v/v) to create a 1 mg/mL solution.
-
Analysis: Inject the sample solution into the HPLC system and record the chromatogram for 20-30 minutes to ensure elution of all potential impurities.
-
Data Analysis: Calculate the percentage purity based on the area of the main peak relative to the total area of all peaks observed in the chromatogram (Area Normalization Method).
This protocol provides a highly accurate determination of the absolute purity of this compound.
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard (IS): A certified internal standard with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a vial.
-
Accurately weigh approximately 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., D₂O).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1 delay, typically 5 times the longest T1 relaxation time) to allow for complete magnetization recovery, which is critical for accurate integration.
-
-
Data Analysis:
-
Integrate the distinct, well-resolved signals of both the this compound (e.g., the quartet from the -CH₂- group) and the internal standard.
-
Calculate the purity (P) of the analyte using the following formula: P (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P_IS = Purity of the internal standard.
-
Visualized Workflows and Decision Guides
The following diagrams illustrate the logical flow of purity validation and aid in selecting the appropriate analytical technique.
Caption: General workflow for the synthesis, purification, and multi-technique purity validation of this compound.
Caption: Decision guide for selecting the appropriate analytical technique based on the research objective.
Conclusion
Validating the purity of synthesized this compound requires a rigorous, multi-faceted approach. While HPLC is an indispensable tool for routine quality control and impurity profiling, qNMR provides a highly accurate, standard-free method for determining absolute purity. Mass spectrometry is essential for the unambiguous identification of unknown impurities, and elemental analysis serves as a final confirmation of the compound's elemental integrity. By employing these techniques in a complementary fashion, researchers and drug development professionals can ensure their synthesized material meets the stringent quality and safety standards required for pharmaceutical applications.
References
- 1. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of sodium ethanesulfinate (B1267084) against related sulfinate compounds. It includes a comprehensive review of their applications, supporting experimental data, and detailed methodologies for key reactions.
Sodium sulfinates are versatile and valuable reagents in organic synthesis, serving as precursors to a wide array of sulfur-containing compounds.[1][2] Their stability, ease of handling, and reactivity have made them indispensable tools for the construction of complex molecules, including active pharmaceutical ingredients (APIs).[3] Among the various sulfinate salts, sodium ethanesulfinate presents a unique profile due to its alkyl nature, which influences its reactivity and the properties of the resulting compounds. This guide will delve into the applications of this compound, comparing its performance with commonly used aryl sulfinates like sodium benzenesulfinate (B1229208) and sodium p-toluenesulfinate.
I. Applications in Organic Synthesis
Sodium sulfinates are widely employed as nucleophilic reagents in a variety of coupling reactions to form sulfones, which are important structural motifs in many biologically active molecules.[2] The performance of different sodium sulfinates can vary depending on the reaction conditions and the nature of the coupling partners.
Cross-Coupling Reactions for Sulfone Synthesis
A prevalent application of sodium sulfinates is in the synthesis of sulfones via cross-coupling reactions with aryl, heteroaryl, and vinyl halides. These reactions are often catalyzed by transition metals like nickel or copper.
One notable method is the nickel/photoredox dual-catalyzed cross-coupling of aryl halides with sodium sulfinates.[4][5] This approach allows for the formation of C-S bonds under mild, room temperature conditions. While a broad range of structurally diverse sodium aryl sulfinates are effective in this transformation, alkyl sulfinates like this compound are often cited as more challenging substrates.[2]
Below is a table summarizing the performance of various sodium sulfinates in a nickel/organoboron-catalyzed cross-coupling reaction with aryl bromides.
| Entry | Aryl Bromide | Sodium Sulfinate | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | Sodium benzenesulfinate | 4-(Phenylsulfonyl)benzonitrile | 85 |
| 2 | 1-Bromo-4-nitrobenzene | Sodium benzenesulfinate | 1-Nitro-4-(phenylsulfonyl)benzene | 73 |
| 3 | 4-Bromobiphenyl | Sodium benzenesulfinate | 4-(Phenylsulfonyl)-1,1'-biphenyl | 72 |
| 4 | 4-Bromoacetophenone | Sodium 4-methylbenzenesulfinate | 1-(4-((4-Methylphenyl)sulfonyl)phenyl)ethan-1-one | 82 |
| 5 | 4-Bromobenzonitrile | Sodium 4-methoxybenzenesulfinate | 4-((4-Methoxyphenyl)sulfonyl)benzonitrile | 75 |
| 6 | 4-Bromobenzonitrile | Sodium 4-(trifluoromethyl)benzenesulfinate | 4-((4-(Trifluoromethyl)phenyl)sulfonyl)benzonitrile | 68 |
| 7 | 4-Bromobenzonitrile | Sodium 2-methylbenzenesulfinate | 4-((2-Methylphenyl)sulfonyl)benzonitrile | 94 |
Data sourced from a study on nickel/organoboron-catalyzed coupling of aryl bromides with sodium sulfinates.[6]
As the table demonstrates, aryl sulfinates with both electron-donating and electron-withdrawing groups are well-tolerated in this reaction, providing good to excellent yields. The steric hindrance of the sulfinate appears to have a minimal negative impact, as evidenced by the high yield obtained with sodium 2-methylbenzenesulfinate. Unfortunately, this particular study did not include data on alkyl sodium sulfonates, noting them as substrates that could not be tolerated under their reaction conditions.[6] This highlights a general challenge in the application of alkyl sulfinates in certain advanced coupling methodologies.
Experimental Protocol: Nickel/Organoboron-Catalyzed Sulfonylation of Aryl Bromides
The following is a general experimental procedure for the nickel/organoboron-catalyzed cross-coupling of an aryl bromide with a sodium sulfinate.[6]
Materials:
-
Aryl bromide (1.0 equiv.)
-
Sodium sulfinate (2.0 equiv.)
-
AQDAB (organoboron photocatalyst, 1 mol%)
-
NiBr₂·3H₂O (10 mol%)
-
dtbbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (20 mol%)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Argon atmosphere
-
Kessil LED light source (40 W, white light)
Procedure:
-
To a flame-dried 25 mL quartz reaction tube equipped with a magnetic stir bar, add the aryl bromide (0.2 mmol, 1.0 equiv.), sodium sulfinate (0.4 mmol, 2.0 equiv.), AQDAB (0.8 mg, 0.002 mmol, 1 mol%), NiBr₂·3H₂O (5.4 mg, 0.02 mmol, 10 mol%), and dtbbpy (10.7 mg, 0.04 mmol, 20 mol%).
-
Add DMSO (3.0 mL) to the reaction tube under an argon atmosphere.
-
Place the reaction tube in a photocatalytic parallel reactor and irradiate with a Kessil LED light source.
-
Use a fan to maintain the reaction temperature at approximately 40 °C.
-
After 24 hours, the reaction is typically complete.
-
The product is then purified using silica (B1680970) gel flash chromatography.
II. Role in Drug Discovery and Development
The sulfonyl group is a key functional group in a variety of pharmaceuticals. Therefore, the efficient synthesis of sulfones using reagents like this compound is of great interest to medicinal chemists.
Synthesis of Drug Molecules
While direct incorporation of the ethanesulfonyl group into a drug molecule's core structure via coupling reactions with this compound is less commonly reported compared to aryl sulfinates, the use of ethanesulfonic acid to form a salt with a basic drug molecule is a well-established practice in pharmaceutical development.
A prominent example is Nintedanib , an inhibitor of tyrosine kinases used for the treatment of idiopathic pulmonary fibrosis. The marketed form of the drug is Nintedanib ethanesulfonate (B1225610) . The ethanesulfonate salt form is chosen to improve the physicochemical properties of the drug, such as solubility and stability.
The Impact of the Counterion on Drug Properties
The choice of a counterion is a critical step in drug development as it can significantly influence the drug's solubility, dissolution rate, stability, and bioavailability.[7] While hydrochloride and mesylate are the most common counterions, ethanesulfonate offers a viable alternative.
The properties of a salt are highly dependent on the nature of the counterion.[7] For instance, smaller, more compact counterions tend to produce crystalline salts with higher melting points and modest improvements in solubility.[7] The hydrogen bonding capabilities of the counterion also play a major role in determining the solubility of the salt.[8]
III. Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General workflow for the synthesis of sulfones via cross-coupling.
Caption: The role of ethanesulfonic acid in pharmaceutical salt formation.
IV. Conclusion
This compound is a valuable, albeit sometimes challenging, reagent in organic synthesis. While aryl sulfinates often exhibit broader applicability and higher yields in modern cross-coupling reactions, the utility of this compound should not be overlooked, particularly in synthetic routes where an ethylsulfonyl moiety is desired. In the realm of drug development, the corresponding ethanesulfonic acid plays a crucial role in forming stable and soluble salts of active pharmaceutical ingredients, as exemplified by the successful commercialization of Nintedanib ethanesulfonate. Further research into the development of more efficient catalytic systems for the coupling of alkyl sulfinates will undoubtedly expand their utility in both academic and industrial research.
References
- 1. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.kaust.edu.sa [repository.kaust.edu.sa]
- 6. mdpi.com [mdpi.com]
- 7. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Sodium Ethanesulfinate
FOR IMMEDIATE RELEASE
For researchers and scientists in the fast-paced world of drug development, meticulous attention to safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of sodium ethanesulfinate (B1267084), ensuring the protection of laboratory personnel and the environment. Adherence to these procedures is critical for maintaining a safe and compliant laboratory setting.
Immediate Safety and Hazard Assessment
Sodium ethanesulfinate (CAS No. 20035-08-9) is the sodium salt of ethanesulfinic acid. It is a stable, non-volatile solid under standard laboratory conditions. While it is the salt of a strong acid and a strong base, making it largely neutral, it is crucial to handle it with care, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Although specific toxicity data for this compound is limited, related compounds such as sodium ethanesulfonate (B1225610) are known to be toxic to aquatic life, with the potential for long-term adverse effects in aquatic environments.[1] Therefore, it is imperative that this compound is not disposed of down the drain.
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| Aquatic Toxicity (LC50) | > 100 mg/L (96h) | Danio rerio (Zebrafish) | [1] |
| Aquatic Toxicity (EC50) | > 100 mg/L (48h) | Daphnia magna (Water Flea) | [1] |
| Aquatic Toxicity (EC50) | > 100 mg/L (72h) | Pseudokirchneriella subcapitata (Green Algae) | [1] |
Note: This data is for sodium ethanesulfonate and should be used as a precautionary indicator for this compound.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation, labeling, and coordination with your institution's Environmental Health and Safety (EHS) department.
Waste Collection and Segregation:
-
Solid Waste: Collect all solid this compound waste, including contaminated items such as weighing paper and gloves, in a designated, compatible, and clearly labeled hazardous waste container. The container should be made of a material like high-density polyethylene (B3416737) (HDPE).
-
Liquid Waste: For solutions of this compound, collect the waste in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within your laboratory.
-
The storage area should be secure, well-ventilated, and away from incompatible materials, particularly strong oxidizing agents.
Disposal:
-
Once the waste container is full, or if it has been in storage for a prolonged period, contact your institution's EHS office to arrange for pickup and disposal.
-
Do not attempt to neutralize or treat the waste unless you are following a specific, approved protocol from your EHS department.
Spill Cleanup Protocol
In the event of a spill, take the following immediate actions:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Personal Protection: Before attempting cleanup, don appropriate PPE, including a respirator if dust is generated.
-
Containment: For solid spills, gently cover the material with an absorbent, inert material such as sand or vermiculite (B1170534) to prevent dust from becoming airborne.
-
Cleanup: Carefully sweep the contained material into a designated hazardous waste container. For liquid spills, absorb the material with an inert absorbent and place it in the hazardous waste container.
-
Decontamination: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
